Alconil
Descripción
Structure
3D Structure
Propiedades
Número CAS |
97677-19-5 |
|---|---|
Fórmula molecular |
C15H9FN2O2 |
Peso molecular |
268.24 g/mol |
Nombre IUPAC |
2-fluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H9FN2O2/c16-8-5-6-10-9-3-1-2-4-11(9)15(12(10)7-8)13(19)17-14(20)18-15/h1-7H,(H2,17,18,19,20) |
Clave InChI |
JRGBXEJDIMXJAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AL 01567 Al 1567 AL-01567 AL-1567 AL01567 alconil spiro(2-fluoro-9H-fluorene-9,4'-imidazolidine)-2',5'-dione |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Disulfiram in Alcoholism Research
For Researchers, Scientists, and Drug Development Professionals
Disulfiram, marketed for over six decades, remains a relevant pharmacological agent in the management of alcohol use disorder (AUD). Its efficacy is primarily rooted in its ability to induce a severe, unpleasant physiological reaction upon the consumption of alcohol. This guide provides an in-depth examination of the core biochemical mechanisms, quantitative data, and experimental protocols relevant to Disulfiram research.
Primary Mechanism of Action: Irreversible Inhibition of Aldehyde Dehydrogenase
The cornerstone of Disulfiram's therapeutic effect is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a critical enzyme in the ethanol metabolism pathway.[1][2]
1.1 The Ethanol Metabolism Pathway
Under normal physiological conditions, ethanol is metabolized in a two-step oxidative process, primarily in the liver:
-
Ethanol to Acetaldehyde: Alcohol dehydrogenase (ADH) oxidizes ethanol into acetaldehyde, a highly toxic and reactive compound.[3]
-
Acetaldehyde to Acetate: Aldehyde dehydrogenase (ALDH) rapidly converts acetaldehyde into non-toxic acetate, which is then utilized in other metabolic pathways like the Krebs cycle.[4][5]
1.2 Disulfiram's Role in Pathway Disruption
Disulfiram is a prodrug that, after oral administration, is rapidly metabolized into several active compounds.[4][6] Its primary active metabolite, S-methyl-N,N-diethylthiolcarbamate sulfoxide (MeDTC-SO), is a potent, irreversible inhibitor of ALDH, particularly the mitochondrial isoform ALDH2, which has a low Km for acetaldehyde.[6][7]
The inhibition mechanism involves the covalent modification, specifically carbamoylation, of a cysteine residue (Cys302) within the active site of the ALDH enzyme.[8][9] This covalent adduct formation renders the enzyme inactive.[8] As a result, when an individual treated with Disulfiram consumes alcohol, acetaldehyde cannot be efficiently oxidized to acetate. This leads to a rapid accumulation of acetaldehyde in the blood, increasing its concentration by 5- to 10-fold.[4] It is this surge in systemic acetaldehyde that precipitates the highly aversive Disulfiram-Ethanol Reaction (DER).[3][10]
The DER is characterized by a constellation of distressing symptoms, including facial flushing, tachycardia, palpitations, nausea, vertigo, hypotension, and diaphoresis.[10][11] The severity of the reaction is proportional to the doses of both Disulfiram and ethanol consumed.[11] This powerful negative reinforcement is the primary basis for Disulfiram's use as a deterrent to alcohol consumption.[12]
Secondary Mechanism: Modulation of Catecholamine Pathways
Beyond its primary effect on ALDH, Disulfiram and its metabolites, particularly diethyldithiocarbamate (DDC), influence neurotransmitter systems. DDC is a potent chelator of copper, an essential cofactor for the enzyme dopamine β-hydroxylase (DBH).[4][13] DBH is responsible for the conversion of dopamine to norepinephrine.[14]
By inhibiting DBH, Disulfiram can lead to:
-
An increase in brain dopamine concentrations. [13]
This modulation of catecholamines has been proposed as a secondary mechanism that may contribute to Disulfiram's therapeutic effects, potentially by reducing craving or altering the rewarding effects of other substances, an area of active investigation, particularly in cocaine dependence.[11][13][14]
Quantitative Data
The following tables summarize key quantitative parameters related to Disulfiram's pharmacokinetics and pharmacodynamics.
Table 1: Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
|---|---|---|
| Oral Absorption | 80% to 90% | [11][15] |
| Distribution | High lipid solubility, crosses blood-brain barrier | [11] |
| Half-life (Disulfiram) | ~7 hours | [11][16] |
| Half-life (DDTC) | ~15 hours | [11] |
| Elimination | >90% within 3 days; primarily renal as metabolites, ~20% in feces, some exhaled as carbon disulfide. | [16][17] |
| Duration of Action | Effects can persist for up to 14 days after the last dose due to irreversible enzyme inhibition. |[11][15] |
Table 2: Enzyme Inhibition and Metabolite Data
| Compound | Target | IC50 Value | Notes | Source(s) |
|---|---|---|---|---|
| MeDDC Sulfoxide | Recombinant Human ALDH2 | 2.2 ± 0.5 µM | Intermediate metabolite | [7] |
| MeDTC Sulfoxide | Recombinant Human ALDH2 | 1.4 ± 0.3 µM | Principal active metabolite | [7] |
| MeDDC Sulfine | Recombinant Human ALDH2 | 62 ± 14 µM | Intermediate metabolite |[7] |
Table 3: Impact on Acetaldehyde Levels
| Condition | Blood Ethanol Level | Venous Blood Acetaldehyde | Salivary Acetaldehyde | Source(s) |
|---|---|---|---|---|
| Normal Ethanol Oxidation | ~20 mM (~0.09 g/dL) | < 0.5 - 3 µM | 20 - 40 µM | [18][19] |
| With Disulfiram | Any alcohol intake | 5- to 10-fold increase over normal | Not typically measured; systemic levels are primary concern |[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols used in Disulfiram studies.
4.1 Protocol: In Vitro ALDH Inhibition Assay
This protocol assesses the direct inhibitory effect of Disulfiram or its metabolites on ALDH activity.
-
Enzyme Source: Purified ALDH from yeast or rat liver homogenate, or recombinant human ALDH2.[20]
-
Reagents:
-
50 mM Sodium Phosphate Buffer (pH ~8.0-8.2)
-
Substrate: Propionaldehyde (e.g., 1 mM) or other aldehyde substrate.
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+) (e.g., 5 mM).
-
Inhibitor: Disulfiram or metabolite (e.g., MeDTC-SO) dissolved in an appropriate solvent.
-
-
Procedure: a. Pre-incubation: Incubate the ALDH enzyme with the inhibitor solution (or vehicle control) for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[20] b. Reaction Initiation: Add the substrate (propionaldehyde) and cofactor (NAD+) to a cuvette containing the buffer. c. Measurement: Initiate the reaction by adding the pre-incubated enzyme/inhibitor mixture. Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.[20] d. Calculation: Calculate enzyme activity based on the rate of NADH production (molar extinction coefficient of NADH is 6.22 mM⁻¹ cm⁻¹).[20] Express results as a percentage of the control activity.
4.2 Protocol: Measurement of Blood Acetaldehyde Levels
Accurate measurement of acetaldehyde is challenging due to its volatility and potential for artifactual formation.[21]
-
Sample Collection: Collect venous blood into tubes containing a trapping agent (e.g., semicarbazide) to form a stable adduct and prevent ex vivo formation.[21]
-
Sample Preparation: a. Deproteinization: Precipitate proteins using an agent like perchloric acid. b. Derivatization (HPLC method): React acetaldehyde in the protein-free supernatant with 2,4-dinitrophenylhydrazine (DNPH) to form a stable acetaldehyde-hydrazone derivative.[22]
-
Analysis Method 1: Headspace Gas Chromatography (HS-GC): a. Equilibrate the prepared sample in a sealed vial at a constant temperature. b. Inject a sample of the vapor phase (headspace) into a gas chromatograph. c. Quantify acetaldehyde based on retention time and peak area compared to known standards.[21]
-
Analysis Method 2: High-Performance Liquid Chromatography (HPLC): a. Inject the derivatized sample (acetaldehyde-hydrazone) into an HPLC system with a suitable column (e.g., reverse-phase C18).[22] b. Elute the derivative using an optimized mobile phase gradient. c. Detect the derivative using a UV detector and quantify based on comparison to standards.[22]
Conclusion and Future Directions
The primary mechanism of Disulfiram is the well-characterized, irreversible inhibition of ALDH2, leading to acetaldehyde accumulation and aversive conditioning.[1] Secondary effects on catecholamine pathways, through the inhibition of DBH, present an intriguing area for further research, particularly for its potential anti-craving properties and applications in treating co-morbid substance use disorders.[5][13]
For drug development professionals, the focus remains on mitigating the risks associated with the potent DER while exploring the therapeutic potential of its secondary mechanisms.[3] Future research should continue to investigate the precise contribution of DBH inhibition to clinical outcomes and explore novel analogs with improved safety profiles or targeted effects on specific ALDH or DBH isoforms. The use of leukocyte ALDH activity as a biomarker for monitoring treatment compliance and effect also warrants further validation.[23]
References
- 1. The pharmacology and toxicology of disulfiram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology and toxicology of disulfiram and its metabolites | Semantic Scholar [semanticscholar.org]
- 3. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. A review of the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. ClinPGx [clinpgx.org]
- 15. southjerseyrecovery.com [southjerseyrecovery.com]
- 16. Population Pharmacokinetics and Pharmacodynamics of Disulfiram on Inducing Latent HIV-1 Transcription in a Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of acetaldehyde: what levels occur naturally and in response to alcohol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inactivation of Aldehyde Dehydrogenase by Disulfiram in the Presence and Absence of Lipoic Acid or Dihydrolipoic Acid: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Method of acetaldehyde measurement with minimal artifactual formation in red blood cells and plasma of actively drinking subjects with alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Use of leukocyte aldehyde dehydrogenase activity to monitor inhibitory effect of disulfiram treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Pharmacodynamics of Disulfiram and Its Active Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of disulfiram and its active metabolites. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's mechanism of action, quantitative data on its inhibitory effects, and methodologies for its study.
Executive Summary
Disulfiram is a well-established medication primarily used in the treatment of alcohol dependence. Its therapeutic effect is rooted in its ability to irreversibly inhibit the enzyme aldehyde dehydrogenase (ALDH), leading to an accumulation of the toxic metabolite acetaldehyde upon alcohol consumption. This accumulation results in a highly unpleasant physiological reaction, known as the disulfiram-ethanol reaction, which serves as a deterrent to alcohol intake.
Recent research has unveiled additional pharmacodynamic properties of disulfiram, highlighting its potential in other therapeutic areas, notably in oncology. These effects are largely attributed to its active metabolites and their interactions with various cellular pathways, including the ubiquitin-proteasome system and autophagy. This guide delves into the core pharmacodynamics, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of disulfiram is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in the metabolic pathway of ethanol.[1][2] After oral administration, disulfiram is rapidly metabolized into several active compounds that are responsible for its potent inhibitory action.
Metabolic Activation of Disulfiram
Disulfiram itself is a prodrug that undergoes a series of metabolic conversions to yield its active metabolites. The initial step involves the reduction of disulfiram to diethyldithiocarbamate (DDC). DDC is then further metabolized through methylation and oxidation to produce S-methyl-N,N-diethylthiolcarbamate (Me-DTC), and subsequently its more potent sulfoxide (S-methyl-N,N-diethylthiolcarbamate sulfoxide or MeDTC-SO) and sulfone (S-methyl-N,N-diethylthiolcarbamate sulfone or MeDTC-sulfone) derivatives.[3][4] These sulfoxidized metabolites are considered the ultimate inhibitors of ALDH.[3][4]
Inhibition of Aldehyde Dehydrogenase (ALDH)
The active metabolites of disulfiram, particularly MeDTC-SO and MeDTC-sulfone, are potent irreversible inhibitors of both the cytosolic (ALDH1) and mitochondrial (ALDH2) isoforms of aldehyde dehydrogenase.[5] The inhibition occurs through the covalent modification of a cysteine residue within the active site of the enzyme.[6] This covalent adduct formation renders the enzyme inactive, preventing the oxidation of acetaldehyde to acetate.[6][7] The accumulation of acetaldehyde in the blood, which can be 5 to 10 times higher than during normal alcohol metabolism, is responsible for the disulfiram-ethanol reaction.
Quantitative Data on ALDH Inhibition
The inhibitory potency of disulfiram and its metabolites against aldehyde dehydrogenase has been quantified in various studies. The following tables summarize the key findings, presenting the half-maximal inhibitory concentrations (IC50).
| Compound | Enzyme Source | IC50 (µM) | Reference(s) |
| Disulfiram | Recombinant Human ALDH1 | 0.15 ± 0.02 | [5] |
| Recombinant Human ALDH2 | 1.45 ± 0.40 | [5] | |
| Rat Liver Mitochondrial ALDH | 7.4 ± 1.0 | [3] | |
| Yeast ALDH | 2.65 | [8] | |
| S-methyl-N,N-diethylthiocarbamate sulfoxide (MeDTC-SO) | Recombinant Human ALDH1 | 0.27 ± 0.04 | [5] |
| Recombinant Human ALDH2 | 1.16 ± 0.56 | [5] | |
| Rat Liver Mitochondrial ALDH | 0.93 ± 0.04 | [3] | |
| S-methyl-N,N-diethylthiocarbamate sulfone (MeDTC-sulfone) | Recombinant Human ALDH1 | 0.12 ± 0.02 | [5] |
| Recombinant Human ALDH2 | 0.40 ± 0.10 | [5] | |
| Rat Liver Mitochondrial ALDH | 0.53 ± 0.11 | [3] |
Other Pharmacodynamic Effects: Anticancer Mechanisms
Beyond its role in alcohol aversion, disulfiram and its metabolites have demonstrated potential as anticancer agents. These effects are mediated through the modulation of several key cellular signaling pathways.
Inhibition of the Ubiquitin-Proteasome System
Disulfiram, particularly in complex with copper, has been shown to inhibit the ubiquitin-proteasome system (UPS).[9][10] The UPS is crucial for the degradation of damaged or misfolded proteins. Inhibition of the proteasome leads to an accumulation of these proteins, inducing cellular stress and triggering apoptosis in cancer cells.[3][9] Disulfiram and its metabolites can also inhibit E3 ubiquitin ligases, further disrupting the ubiquitination process.[10]
Induction of Autophagy
Disulfiram has been found to induce autophagy, a cellular process involving the degradation of cellular components through lysosomes.[2] This induction of autophagy is linked to the inhibition of the proteasome, which may trigger autophagy as a compensatory mechanism.[2] The process involves the upregulation of key autophagy-related proteins such as beclin-1.[2][5] In some cancer cells, this autophagy induction can lead to autophagic cell death.[11]
Experimental Protocols
In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol describes a general method for determining the in vitro inhibition of ALDH by disulfiram and its metabolites using a spectrophotometric assay.
Materials:
-
Purified ALDH enzyme (e.g., recombinant human ALDH1 or ALDH2)
-
Disulfiram and its metabolites (dissolved in a suitable solvent like DMSO)
-
Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0-9.0)
-
NAD+ solution
-
Substrate solution (e.g., acetaldehyde or propionaldehyde)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Dilute the purified ALDH enzyme to a working concentration in cold assay buffer. The optimal concentration should be determined empirically.
-
Inhibitor Preparation: Prepare serial dilutions of disulfiram or its metabolites in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD+ solution (to a final concentration of ~2.5 mM)
-
Diluted inhibitor solution or vehicle control
-
Diluted ALDH enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (e.g., acetaldehyde to a final concentration near its Km).
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes). The increase in absorbance corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Quantification of Disulfiram and Metabolites in Human Plasma by UPLC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of disulfiram and its metabolites from human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
Human plasma samples
-
Internal standard (e.g., a stable isotope-labeled analog of the analyte)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)
-
Extraction and wash solvents (e.g., methanol, water)
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical column (e.g., Waters HSS T3, 2.1 × 100mm, 1.8 μM)[1]
-
Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in methanol)[1]
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
To 500 µL of plasma, add the internal standard solution.[1]
-
Vortex and centrifuge the sample.[1]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water and a low percentage of organic solvent (e.g., 1% methanol in water).[1]
-
Elute the analytes with an appropriate organic solvent (e.g., methanol).[1]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the UPLC system.
-
Perform chromatographic separation using a suitable gradient or isocratic elution with the specified mobile phases and flow rate (e.g., 0.200 mL/min).[1]
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
-
Optimize the MRM transitions (precursor ion → product ion) and collision energies for each analyte and the internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of disulfiram and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The pharmacodynamics of disulfiram are complex, extending beyond its well-established role as an ALDH inhibitor. Its active metabolites are key to its therapeutic and potentially toxic effects. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the multifaceted actions of this drug. The exploration of its effects on pathways such as the ubiquitin-proteasome system and autophagy opens new avenues for its application in oncology and other disease areas. A thorough understanding of its pharmacodynamic profile is essential for the safe and effective use of disulfiram in both current and future therapeutic contexts.
References
- 1. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview--in vitro inhibition of aldehyde dehydrogenase by disulfiram and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Disulfiram Oxy-Derivatives Suppress Protein Retrotranslocation across the ER Membrane to the Cytosol and Initiate Paraptosis-like Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disulfiram, and disulfiram derivatives as novel potential anticancer drugs targeting the ubiquitin-proteasome system in both preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Disulfiram/Copper Complex Induces Autophagic Cell Death in Colorectal Cancer by Targeting ULK1 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Disulfiram on Various Cancer Cell Lines: A Technical Guide
Abstract
Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has garnered significant attention for its potential as a repurposed anticancer agent.[1] Extensive in vitro research has demonstrated its potent cytotoxic effects across a wide array of cancer cell lines.[2] This activity is critically dependent on the presence of copper, with which it forms a complex that targets multiple cellular pathways crucial for cancer cell survival and proliferation. The primary mechanisms of action include the induction of reactive oxygen species (ROS), inhibition of the ubiquitin-proteasome system, suppression of pro-survival signaling pathways such as NF-κB, and the targeting of cancer stem cells through aldehyde dehydrogenase (ALDH) inhibition.[3][4] This technical guide provides a comprehensive overview of the in vitro effects of Disulfiram, summarizing key quantitative data, detailing standardized experimental protocols, and visualizing the core molecular mechanisms and workflows for researchers, scientists, and drug development professionals.
Mechanism of Action
The anticancer efficacy of Disulfiram in vitro is not attributed to the drug itself but rather to its metabolic derivative and its interaction with metal ions, particularly copper.
The Critical Role of Copper
In the body and in cell culture media, Disulfiram is rapidly metabolized into diethyldithiocarbamate (DDC).[5] DDC is a chelating agent that binds with bivalent metal ions like copper to form a DDC-copper (DDC-Cu) complex.[2][6] This complex is considered the primary cytotoxic agent responsible for the observed anticancer effects.[2] The requirement of copper for DSF's activity has been consistently demonstrated, as its cytotoxicity is significantly enhanced in the presence of supplemented copper.[2][6]
Key Signaling Pathways and Cellular Targets
The DDC-Cu complex exerts its anticancer effects by modulating several key cellular pathways.
A primary mechanism of DDC-Cu-mediated cytotoxicity is the generation of reactive oxygen species (ROS).[7] The redox cycling between copper states (Cu(I) and Cu(II)) within the complex is believed to catalyze the production of ROS, leading to significant oxidative stress, damage to cellular components like DNA and proteins, and ultimately, apoptosis.[2][7]
The DDC-Cu complex is a potent inhibitor of the ubiquitin-proteasome system (UPS).[6][8] Cancer cells are particularly dependent on the UPS for survival, making it an attractive therapeutic target.[8] The molecular target has been identified as NPL4, an adapter of the p97/VCP segregase, which is essential for processing ubiquitinated proteins for degradation.[1][5] The DDC-Cu complex binds to NPL4, causing it to aggregate and disabling the p97-NPL4-UFD1 pathway.[5] This leads to an accumulation of misfolded and polyubiquitinated proteins, inducing the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately apoptosis.[8]
A direct consequence of proteasome inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][9] In its inactive state, NF-κB is bound to its inhibitor, IκBα. Upon signaling, IκBα is ubiquitinated and targeted for degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate genes involved in proliferation, inflammation, and anti-apoptosis. By inhibiting the proteasome, the DDC-Cu complex prevents IκBα degradation, thus sequestering NF-κB in the cytoplasm and blocking its pro-survival functions.[9][10]
Disulfiram is an irreversible inhibitor of aldehyde dehydrogenase (ALDH).[1] High ALDH activity is a well-established marker for cancer stem cells (CSCs) in various cancers, including breast and pancreatic cancer.[1][3] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[10][11] By inhibiting ALDH, Disulfiram can preferentially target this resilient CSC population, a mechanism that is highly sought after in cancer therapy.[3][11]
Quantitative Analysis of In Vitro Efficacy
The cytotoxic and pro-apoptotic effects of Disulfiram, typically in combination with copper (DSF/Cu), have been quantified across numerous cancer cell lines.
Cytotoxicity Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. DSF/Cu consistently demonstrates low nanomolar to low micromolar IC50 values.
| Cancer Type | Cell Line(s) | IC50 (DSF/Cu) | Citation(s) |
| Breast Cancer | MDA-MB-231, MCF-7 | 200 - 500 nM | [10] |
| Triple-Negative (TNBC) | ~300 nM (average) | [12] | |
| Paclitaxel-Resistant | Comparable to sensitive cells | [11] | |
| Melanoma | c81-46A, c81-61, c83-2C | ~170 nM (0.17 µM) | [13] |
| Neuroblastoma | N91, SK-N-SH, SK-N-DZ | 234 nM, 378 nM, 806 nM | [14][15] |
| SK-N-AS | 73 µM | [14] | |
| Acute Leukemia | Various ALL and AML lines | 45 - 81 nM | [16] |
| Prostate Cancer | DU 145 | Resistant | [13] |
Induction of Apoptosis
Disulfiram is a potent inducer of apoptosis in cancer cells.
| Cancer Type | Cell Line(s) | Apoptotic Effect | Citation(s) |
| Melanoma | c81-46A, c81-61, c83-2C | 4-6 fold increase in apoptosis at 25-50 ng/ml | [13][17] |
| Breast Cancer | MDA-MB-231, MCF-7 | Increased Bax/Bcl2 ratio, indicating intrinsic pathway activation | [10] |
| General | Multiple | A systematic review confirmed DSF enhances apoptosis in vitro | [18][19] |
Standardized Experimental Protocols
To ensure reproducibility and comparability of results, standardized protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate Disulfiram's effects.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Disulfiram (with or without a fixed concentration of copper, e.g., 1 µM CuCl₂) for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT reagent (e.g., 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of DSF/Cu for the chosen time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.[18]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and reproductive integrity after drug exposure.
Protocol:
-
Drug Exposure: Treat a sub-confluent culture of cells with DSF/Cu for a relatively short duration (e.g., 4-24 hours).[11]
-
Cell Plating: After exposure, harvest the cells, count them, and plate a low, known number of cells (e.g., 200-1000) into new 6-well plates or culture dishes with fresh, drug-free medium.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) until visible colonies (typically >50 cells) form.
-
Fixing and Staining: Wash the colonies with PBS, fix them with a solution like methanol/acetic acid, and then stain them with Crystal Violet.
-
Colony Counting: Count the number of colonies in each dish.
-
Data Analysis: Calculate the 'Plating Efficiency' and 'Surviving Fraction' to quantify the effect of the drug on the long-term proliferative capacity of the cells.
Conclusion
The in vitro evidence strongly supports the potent and broad-spectrum anticancer activity of Disulfiram, particularly when complexed with copper. Its multifaceted mechanism of action—simultaneously inducing oxidative stress, shutting down protein degradation machinery, inhibiting critical survival pathways, and targeting the cancer stem cell population—makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this repurposed drug.
References
- 1. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxic mechanisms of disulfiram and copper(ii) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfiram's Anticancer Activity: Evidence and Mechanisms | Bentham Science [eurekaselect.com]
- 5. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oxidizing to death: Disulfiram for cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disulfiram modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: interaction with IQ motif-containing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Disulfiram induces apoptosis in human melanoma cells: a redox-related process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies | International Society of Substance Use Professionals [issup.net]
The Re-Emergence of a Classic: A Technical Guide to the Scientific Evolution of Disulfiram Repurposing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfiram (DSF), a drug with a long history in the treatment of alcohol dependence, has garnered significant attention in the scientific community for its potential in treating a range of other diseases, most notably cancer, HIV, and viral illnesses such as COVID-19.[1][2] Marketed for over 60 years, its well-established safety profile and low cost make it an attractive candidate for drug repurposing.[1][3] This guide provides a comprehensive overview of the history, mechanisms of action, and key experimental findings related to the repurposing of Disulfiram, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
The journey of Disulfiram's repurposing began with anecdotal observations of its anti-cancer effects in patients being treated for alcoholism.[4] These initial clues spurred decades of research, revealing a complex and multifaceted mechanism of action that extends far beyond its known role as an inhibitor of aldehyde dehydrogenase (ALDH).[1][3]
Disulfiram Repurposing in Oncology
The potential of Disulfiram as an anti-cancer agent has been the most extensively studied area of its repurposing.[1] Research has shown its efficacy against a wide variety of cancers, including breast cancer, glioblastoma, melanoma, and lung cancer.[1][5][6] A key finding in this area is the critical role of copper in potentiating the anti-cancer activity of Disulfiram.[7] Disulfiram chelates copper, and its metabolite, diethyldithiocarbamate (DTC), forms a complex with copper (CuET) that is believed to be the primary active anti-cancer agent.[7][8]
History and Evolution
The first documented observation of Disulfiram's potential anti-cancer activity was in 1977, where a patient with metastatic breast cancer who was taking Disulfiram for alcoholism experienced a prolonged period of remission without any other anti-cancer therapy. This led to further investigation into its mechanisms of action. Early research focused on its ability to inhibit ALDH, an enzyme that is overexpressed in some cancer stem cells.[1] More recent studies have elucidated a more complex mechanism involving the inhibition of the p97-NPL4 pathway, a critical component of the ubiquitin-proteasome system.[7][9]
Quantitative Data
The anti-cancer efficacy of Disulfiram, particularly in combination with copper, has been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (DSF) | IC50 (DSF/Cu) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~300 nM | Not Reported | [10][11] |
| MDA-MB-231PAC10 | Paclitaxel-Resistant Breast Cancer | Not Reported | Not Reported | [12] |
| Patient-Derived GSCs | Glioblastoma | 31.1 ± 12.9 nM | Not Reported | [13] |
| SK-N-DZ | Neuroblastoma (MYCN-amplified) | 806 nM | Not Reported | [14] |
| N91 | Neuroblastoma (MYCN-amplified) | 234 nM | Not Reported | [14] |
| SK-N-AS | Neuroblastoma (non-MYCN amplified) | 73 µM | Not Reported | [14] |
| SK-N-SH | Neuroblastoma (non-MYCN amplified) | 378 nM | Not Reported | [14] |
| c81-46A | Metastatic Melanoma | 50 ng/ml (~0.17 µM) | Not Reported | [6][15] |
| c81-61 | Metastatic Melanoma | 50 ng/ml (~0.17 µM) | Not Reported | [6][15] |
| c83-2C | Metastatic Melanoma | 50 ng/ml (~0.17 µM) | Not Reported | [6][15] |
Clinical trials have also provided evidence of Disulfiram's potential. A nationwide epidemiological study in Denmark showed that patients who continued to use Disulfiram after a cancer diagnosis had a lower risk of death from cancer compared to those who stopped.[7] However, other studies have shown no significant clinical benefit in certain cancers when used as a monotherapy.[16] Ongoing clinical trials are investigating its use in combination with chemotherapy and copper supplementation for metastatic breast cancer and pancreatic cancer.[5][17]
Signaling Pathways
The anti-cancer activity of Disulfiram is attributed to its modulation of several key signaling pathways.
1. p97-NPL4 Pathway Inhibition: The Disulfiram-copper complex (CuET) targets NPL4, an adaptor protein for the p97/VCP segregase.[7][8][9] This leads to the aggregation and inactivation of NPL4, disrupting the ubiquitin-proteasome system and causing an accumulation of ubiquitinated proteins, which triggers apoptosis.[8][18]
2. NF-κB Pathway Inhibition: Disulfiram has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and inflammation.[2][19][20] By inhibiting NF-κB, Disulfiram can sensitize cancer cells to chemotherapy.[21]
3. ALDH Inhibition: Disulfiram is a well-known inhibitor of aldehyde dehydrogenase (ALDH).[1][22] Certain cancer stem cells exhibit high ALDH activity, which contributes to drug resistance.[23] By inhibiting ALDH, Disulfiram can target these cancer stem cells and reverse chemoresistance.[23]
Key Experimental Protocols
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on methodologies used to assess Disulfiram-induced apoptosis in melanoma cells.[6][15]
-
Cell Culture: Human metastatic melanoma cells (e.g., c81-46A, c81-61, c83-2C) are cultured in appropriate media (e.g., F-10 medium with 5% FCS and 5% newborn calf serum).
-
Drug Treatment: Cells are treated with Disulfiram (25-50 ng/ml) for 3 days. A vehicle control (DMSO) is run in parallel.
-
Cell Harvesting: Both floating and attached cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Disulfiram Repurposing for HIV
In the context of HIV, Disulfiram has been investigated as a latency-reversing agent (LRA).[24][25][26] The "shock and kill" strategy for an HIV cure aims to reactivate the latent HIV reservoir, making the infected cells visible to the immune system and antiretroviral therapy.[27]
History and Evolution
The potential of Disulfiram to reactivate latent HIV was first identified through in vitro screening of compound libraries.[27] This led to pilot clinical studies to assess its safety and efficacy in HIV-positive individuals on suppressive antiretroviral therapy (ART).[24][25] These studies have shown that Disulfiram can induce HIV transcription in a dose-dependent manner.[28][29]
Quantitative Data
Clinical trials have provided quantitative data on the latency-reversing activity of Disulfiram.
| Study | Disulfiram Dose | Key Finding | Reference |
| Pilot Study (Spivak et al.) | 500 mg/day for 14 days | No significant change in the latent reservoir size, but a transient increase in viremia in a subset of individuals. | [25][26][30] |
| Dose-Escalation Study (Elliott et al.) | 500, 1000, 2000 mg/day for 3 days | Significant increases in cell-associated unspliced HIV RNA at all doses. A detectable increase in plasma HIV RNA was observed only at the 2000 mg/day dose. | [28][29] |
Signaling Pathways
The mechanism by which Disulfiram reverses HIV latency is thought to involve the activation of the Akt signaling pathway through the depletion of PTEN.[28][30]
Key Experimental Protocols
HIV Latency Reversal Assay (Primary CD4+ T Cell Model)
This protocol is based on a primary cell model of HIV-1 latency.[27]
-
Cell Isolation and Transduction: Primary human CD4+ T cells are isolated and transduced with the pro-survival gene bcl-2 to allow for long-term culture.
-
Infection and Latency Establishment: Transduced CD4+ lymphoblasts are infected with a reporter virus (e.g., containing a destabilized GFP gene). The cells are then allowed to return to a resting state to establish latency.
-
Drug Treatment: Latently infected cells are treated with various concentrations of Disulfiram.
-
Reactivation Measurement: Viral reactivation is measured by detecting the expression of the reporter gene (e.g., GFP) via flow cytometry.
Disulfiram Repurposing for COVID-19
The emergence of the COVID-19 pandemic prompted a search for existing drugs with potential antiviral activity against SARS-CoV-2. Disulfiram was identified as a promising candidate due to its potential to inhibit viral replication and modulate the host inflammatory response.[31][32]
History and Evolution
Retrospective cohort studies provided the initial evidence for Disulfiram's potential against COVID-19. One study found that individuals taking Disulfiram for alcoholism had a lower incidence of SARS-CoV-2 infection and a reduced risk of death if infected.[31][33] Subsequent in vitro studies have explored its direct antiviral mechanisms.
Quantitative Data
In vitro studies have determined the efficacy of Disulfiram in inhibiting SARS-CoV-2.
| Assay Type | Virus Strain | IC50/EC50 | Reference |
| Mpro Inhibition Assay | SARS-CoV-2 | 9.35 µM | [33][34] |
| Live Virus Assay | SARS-CoV-2 (Wild-type) | Not specified, but showed inhibition | [35] |
| Live Virus Assay | B.1.1.7 Variant | Higher EC50 than wild-type | [35] |
| Live Virus Assay | B.1.617.2 Variant | Similar EC50 to wild-type | [35] |
Signaling Pathways and Mechanisms of Action
Disulfiram is thought to combat COVID-19 through two primary mechanisms:
-
Inhibition of Viral Proteases: Disulfiram has been shown to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), which are essential for viral replication.[33][34]
-
Anti-inflammatory Effects: Disulfiram can inhibit the hyperinflammatory response associated with severe COVID-19 by targeting pathways involved in cytokine production.[31][32]
Key Experimental Protocols
SARS-CoV-2 Plaque Assay
This protocol is a standard method for quantifying infectious virus particles.[36]
-
Cell Seeding: Vero E6 cells are seeded in 6-well plates to form a confluent monolayer.
-
Virus Inoculation: Serial dilutions of the SARS-CoV-2 virus stock are added to the cell monolayers and incubated to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, forming plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Staining and Quantification: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted to determine the viral titer. To test the effect of Disulfiram, the drug can be added to the overlay medium at various concentrations.
Conclusion
The scientific journey of Disulfiram repurposing is a compelling example of how an old drug can be taught new tricks. From its initial application in treating alcoholism to its emerging roles in oncology, HIV eradication, and infectious diseases, Disulfiram has demonstrated a remarkable breadth of therapeutic potential. Its multifaceted mechanisms of action, centered around the inhibition of key cellular pathways, continue to be a fertile ground for research. While promising preclinical data has been generated, further well-designed clinical trials are essential to translate these findings into effective therapies for patients. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to explore the full therapeutic potential of this versatile molecule.
References
- 1. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of New Disulfiram Analogs [jstage.jst.go.jp]
- 3. Disulfiram, an aldehyde dehydrogenase inhibitor, works as a potent drug against sepsis and cancer via NETosis, pyroptosis, apoptosis, ferroptosis, and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies | springermedizin.de [springermedizin.de]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the NPL4 Adaptor of p97/VCP Segregase by Disulfiram as an Emerging Cancer Vulnerability Evokes Replication Stress and DNA Damage while Silencing the ATR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: interaction with IQ motif-containing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iscrm.uw.edu [iscrm.uw.edu]
- 14. researchgate.net [researchgate.net]
- 15. Disulfiram induces apoptosis in human melanoma cells: a redox-related process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mayo.edu [mayo.edu]
- 18. Disulfiram combats cancer via crippling valosin-containing protein/p97 segregase adaptor NPL4 - Ding - Translational Cancer Research [tcr.amegroups.org]
- 19. researchgate.net [researchgate.net]
- 20. Disulfiram inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Disulfiram-mediated inhibition of NF-kappaB activity enhances cytotoxicity of 5-fluorouracil in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Targeting ALDH2 with disulfiram/copper reverses the resistance of cancer cells to microtubule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. thebodypro.com [thebodypro.com]
- 25. A Pilot Study Assessing the Safety and Latency-Reversing Activity of Disulfiram in HIV-1–Infected Adults on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] A pilot study assessing the safety and latency-reversing activity of disulfiram in HIV-1-infected adults on antiretroviral therapy. | Semantic Scholar [semanticscholar.org]
- 27. Disulfiram Reactivates Latent HIV-1 in a Bcl-2-Transduced Primary CD4+ T Cell Model without Inducing Global T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Short-term Disulfiram to Reverse Latent HIV Infection: A Phase 2 Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Short-term administration of disulfiram for reversal of latent HIV infection: a phase 2 dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. escholarship.org [escholarship.org]
- 31. news.harvard.edu [news.harvard.edu]
- 32. medrxiv.org [medrxiv.org]
- 33. researchgate.net [researchgate.net]
- 34. medrxiv.org [medrxiv.org]
- 35. Disulfiram blocked cell entry of SARS-CoV-2 via inhibiting the interaction of spike protein and ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Disulfiram's Potent Inhibition of the NPL4-p97 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which disulfiram (DSF), a long-established alcohol-aversion drug, acts as a potent inhibitor of the NPL4-p97 pathway, a critical cellular machinery for protein homeostasis. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of the underlying molecular interactions and experimental workflows.
Executive Summary
Disulfiram is metabolized in the body to diethyldithiocarbamate (DTC), which in the presence of copper, forms a complex called bis(diethyldithiocarbamate)-copper (CuET).[1][2] It is this metabolite, CuET, that has been identified as the active anticancer agent that directly targets the NPL4-p97 protein segregase complex.[1][2] NPL4, an adaptor protein for the p97/VCP segregase, is essential for the processing and degradation of ubiquitinated proteins.[3][4][5] CuET binds to NPL4, inducing its aggregation and immobilization, thereby crippling the function of the entire p97-NPL4-UFD1 pathway.[1][2] This inhibition leads to an accumulation of poly-ubiquitinated proteins, triggering cellular stress responses such as the unfolded protein response (UPR) and replication stress, ultimately culminating in cancer cell death.[1][3][6] The potent anti-cancer activity of disulfiram, mediated through this pathway, has positioned it as a promising candidate for drug repurposing in oncology.[1][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on disulfiram and its active metabolite, CuET, in the context of NPL4-p97 pathway inhibition.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| CB-5083 | p97 | 11 | - | ATP-competitive | [9] |
| CB-5339 | p97 | 9 | - | ATP-competitive | [9] |
| NMS-873 | p97 | 30 | - | Allosteric | [9] |
| DBeQ | p97 | 1500 | - | ATP-competitive | [9] |
| ML240 | p97 | 110 | - | ATP-competitive | [9] |
Table 1: Potency of Various p97 Inhibitors.
| Cell Line | p97 Mutation | CB-5083 Fold Resistance | NMS-873 Fold Resistance | Reference |
| HCT116 CB-R | D649A/T688A | >30 | ~1 | [9] |
| Purified p97 mutant | D649A/T688A | ~400 | Not specified | [9] |
Table 2: Effect of p97 Mutations on Inhibitor Potency.
Signaling Pathway and Mechanism of Action
The p97/VCP-NPL4-UFD1 complex is a crucial component of the ubiquitin-proteasome system, responsible for extracting and unfolding ubiquitinated proteins from cellular compartments for subsequent degradation.[4][5] Disulfiram's active metabolite, CuET, directly interferes with this process.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
p97 ATPase Activity Assay
This assay measures the ATPase activity of p97 and its inhibition by various compounds.[9][10]
Materials:
-
Purified recombinant human p97 protein
-
p97 inhibitors (e.g., CuET, NMS-873) or DMSO (vehicle control)
-
ATP
-
Assay buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP[9]
-
Phosphate detection reagent (e.g., Malachite green-based)[9]
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified p97 protein.
-
Add varying concentrations of the p97 inhibitor or DMSO to the reaction mixture.
-
Incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent.[9]
Cell Viability Assay
This protocol is used to determine the effect of p97 inhibitors on cell proliferation and survival.[11]
Materials:
-
Cancer cell lines (e.g., MCF7, HCT116)
-
Cell culture medium
-
p97 inhibitor
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the p97 inhibitor in the cell culture medium.
-
Replace the old medium with the medium containing the inhibitor or vehicle control.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C.
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate IC50 values.
Western Blot for Protein Accumulation
This technique is used to detect the accumulation of poly-ubiquitinated proteins following p97 inhibition.[9]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer
-
Primary antibodies (e.g., anti-ubiquitin, anti-NPL4, anti-p97)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent detection reagents
Procedure:
-
Lyse cells treated with the p97 inhibitor or vehicle control.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for a typical p97 inhibitor screening experiment and the logical progression from disulfiram administration to cellular apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Disulfiram combats cancer via crippling valosin-containing protein/p97 segregase adaptor NPL4 - Ding - Translational Cancer Research [tcr.amegroups.org]
- 5. Disulfiram combats cancer via crippling valosin-containing protein/p97 segregase adaptor NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the NPL4 Adaptor of p97/VCP Segregase by Disulfiram as an Emerging Cancer Vulnerability Evokes Replication Stress and DNA Damage while Silencing the ATR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disulfiram's Anticancer Activity: Evidence and Mechanisms | Bentham Science [eurekaselect.com]
- 9. benchchem.com [benchchem.com]
- 10. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of Disulfiram: An In-depth Technical Guide to its Antimicrobial and Anti-parasitic Properties
For Immediate Release
This technical guide provides a comprehensive overview of the antimicrobial and anti-parasitic properties of the FDA-approved drug, Disulfiram. Primarily known for its use in alcohol aversion therapy, a growing body of evidence, detailed herein, highlights its potential as a broad-spectrum therapeutic agent against a variety of pathogens. This document, intended for researchers, scientists, and drug development professionals, collates quantitative data, details experimental methodologies, and illustrates key molecular pathways to support further investigation into this repurposed pharmaceutical.
Executive Summary
Disulfiram (tetraethylthiuram disulfide) has demonstrated significant in vitro and in vivo activity against a range of bacteria and parasites. Its mechanism of action is multifaceted, primarily involving the chelation of metal ions, covalent modification of thiol-containing proteins, and the induction of reactive oxygen species (ROS). These actions disrupt essential biological processes within pathogens, including enzymatic activity, cellular respiration, and protein homeostasis, leading to growth inhibition and cell death. This guide summarizes the current understanding of Disulfiram's antimicrobial and anti-parasitic efficacy, providing a foundation for future research and development.
Antimicrobial Properties of Disulfiram
Disulfiram exhibits bacteriostatic and, in some cases, bactericidal activity against a variety of bacteria, including drug-resistant strains. Its efficacy is often enhanced in the presence of metal ions, particularly copper and zinc.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of Disulfiram against various bacterial species as reported in the literature.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 8 - 16 | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 8 - 16 | [1] |
| Staphylococcus epidermidis | - | 1 - 32 | [1] |
| Enterococcus faecium | - | 16 | [1] |
| Bacillus anthracis | - | ≤ 0.5 - 2 | [1] |
| Bacillus cereus | - | 4 | [1] |
| Group A Streptococcus | - | 16 | [1] |
| Borrelia burgdorferi | - | 0.19 - 1.48 | [1] |
| Francisella tularensis | - | 0.50 - 9.50 | [1] |
| Bartonella henselae | - | 2.5 | [1] |
| Mycoplasma spp. | - | 0.19 | [1] |
| Mycobacterium tuberculosis | Drug-Sensitive & Drug-Resistant | 0.78 - 1.56 | [2] |
| Escherichia coli | ATCC 25922 | 256 | [3] |
| Pseudomonas aeruginosa | - | 256 | [3] |
| Klebsiella pneumoniae | - | >256 | [3] |
| Acinetobacter baumannii | - | 32 | [3] |
Antimicrobial Mechanisms of Action
Disulfiram's antibacterial activity stems from several key mechanisms:
-
Metal Chelation: Disulfiram and its primary metabolite, diethyldithiocarbamate (DDC), are potent metal chelators. By sequestering essential metal ions like copper and zinc, they disrupt the function of metalloenzymes crucial for bacterial respiration and other metabolic processes.[4]
-
Thiol-Disulfide Exchange: The disulfide bond in Disulfiram can react with thiol groups in bacterial proteins, leading to the formation of mixed disulfides. This covalent modification can inactivate essential enzymes and disrupt cellular functions.[5]
-
Induction of Reactive Oxygen Species (ROS): In the presence of metal ions, particularly zinc, Disulfiram can induce the production of ROS within bacterial cells.[5][6] This leads to oxidative stress, damaging DNA, proteins, and lipids, ultimately resulting in bacteriostasis.[5][6]
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Disulfiram Stock Solution: Disulfiram is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Two-fold serial dilutions of the Disulfiram stock solution are prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (bacteria and broth only) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of Disulfiram that completely inhibits visible bacterial growth.
Anti-parasitic Properties of Disulfiram
Disulfiram was initially noted for its anti-parasitic properties before its application in alcohol aversion therapy.[5] It has shown efficacy against a range of protozoan and helminth parasites.
Quantitative Anti-parasitic Data
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of Disulfiram and its metabolites against various parasites.
| Parasite Species | Stage | Compound | EC50/IC50 (µM) | Reference |
| Entamoeba histolytica | Trophozoite | Zinc-ditiocarb (ZnDTC) | Low nanomolar | [7] |
| Entamoeba histolytica | Cyst | Zinc-ditiocarb (ZnDTC) | 0.84 | [8][9] |
| Giardia lamblia | Trophozoite | Disulfiram | 0.58 | [9] |
| Cryptosporidium parvum | - | Disulfiram | - | [10] |
| Plasmodium falciparum | - | Disulfiram/DDTC | - | [5] |
Anti-parasitic Mechanisms of Action
The anti-parasitic activity of Disulfiram is attributed to several mechanisms, with some overlap with its antibacterial actions:
-
Inhibition of the Ubiquitin-Proteasome System (UPS): The Disulfiram metabolite, Zinc-ditiocarb (ZnDTC), has been shown to inhibit the COP9 signalosome, a key component of the UPS in parasites like Entamoeba histolytica.[1] This leads to the accumulation of ubiquitinated proteins and subsequent cell death.
-
Enzyme Inhibition: Disulfiram can inhibit crucial parasitic enzymes. For instance, it potently inhibits carbamate kinase in Giardia lamblia, an enzyme essential for ATP synthesis.[5]
-
Metal Chelation: Similar to its antibacterial mechanism, the chelation of metal ions by DDC disrupts vital enzymatic processes in parasites.[5]
Experimental Protocols: Anti-parasitic Susceptibility Testing
In Vitro Susceptibility Assay for Entamoeba histolytica Trophozoites:
-
Parasite Culture: E. histolytica trophozoites are cultured axenically in TYI-S-33 medium at 37°C.
-
Drug Preparation: Disulfiram or its metabolites are dissolved in a suitable solvent and serially diluted in the culture medium.
-
Assay Setup: In a 96-well plate, a defined number of trophozoites are added to each well containing the different drug concentrations.
-
Incubation: The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.
-
Viability Assessment: Parasite viability can be assessed using various methods, such as:
-
Microscopic observation: Counting motile trophozoites.
-
Cell viability assays: Using reagents like resazurin or CellTiter-Glo to measure metabolic activity.
-
-
EC50/IC50 Calculation: The concentration of the drug that reduces parasite viability by 50% is calculated from the dose-response curve.
Murine Model of Amebic Colitis:
-
Animal Model: C57BL/6 or other susceptible mouse strains are used.
-
Infection: Mice are challenged intracecally with a defined number of E. histolytica trophozoites.
-
Treatment: Disulfiram, often in combination with a zinc supplement, is administered orally at a specified dosage and frequency for a defined period.
-
Evaluation of Efficacy: Efficacy is assessed by:
-
Parasite load: Quantifying the number of parasites in the cecum.
-
Histopathology: Examining cecal tissue for inflammation and damage.
-
Clinical signs: Monitoring weight loss and stool consistency.
-
Synergistic Potential
Disulfiram has demonstrated synergistic effects when combined with other antimicrobial agents. For example, it enhances the activity of polymyxin B against Klebsiella pneumoniae and meropenem against carbapenem-resistant Acinetobacter baumannii.[5] This suggests its potential use as an adjuvant therapy to overcome antibiotic resistance.
Conclusion and Future Directions
Disulfiram presents a promising opportunity for drug repurposing in the fight against infectious diseases. Its broad-spectrum activity, coupled with a well-established safety profile in humans, makes it an attractive candidate for further development. Future research should focus on:
-
Optimizing dosing regimens for antimicrobial and anti-parasitic applications.
-
Elucidating the precise molecular targets in a wider range of pathogens.
-
Conducting clinical trials to evaluate its efficacy in treating bacterial and parasitic infections in humans.
-
Exploring the development of Disulfiram derivatives with enhanced potency and specificity.
The data and methodologies presented in this guide provide a solid framework for advancing our understanding and application of Disulfiram as a novel antimicrobial and anti-parasitic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Antabuse (Disulfiram): The Importance of its Metal-binding Ability to its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram inhibits bacterial growth by inducing zinc-dependent reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfiram inhibits bacterial growth by inducing zinc-dependent reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Method for Assessing Metronidazole Susceptibility of Giardia lamblia Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Initial investigations into Disulfiram's anti-inflammatory effects
An In-depth Technical Guide: Initial Investigations into Disulfiram's Anti-inflammatory Effects
Introduction
Disulfiram (DSF), a drug approved by the Food and Drug Administration (FDA) for the treatment of alcohol use disorder, has garnered significant attention for its potential as a potent anti-inflammatory agent.[1][2] Its established safety profile and long history of clinical use make it an attractive candidate for drug repurposing.[3][4] Initial investigations have revealed that Disulfiram exerts its anti-inflammatory effects through multiple molecular mechanisms, primarily by targeting key pathways in the innate immune response. This technical guide synthesizes the foundational research on Disulfiram's anti-inflammatory properties, focusing on its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols from seminal studies. The primary audience for this document is researchers, scientists, and professionals in the field of drug development.
Core Mechanisms of Anti-inflammatory Action
Disulfiram's anti-inflammatory activity stems from its ability to modulate several critical signaling pathways. The most well-documented mechanisms include the direct inhibition of Gasdermin D (GSDMD), suppression of the NLRP3 inflammasome, and modulation of the NF-κB signaling pathway.
Inhibition of Gasdermin D-Mediated Pyroptosis
A pivotal discovery in understanding Disulfiram's anti-inflammatory role is its ability to inhibit pyroptosis by directly targeting Gasdermin D (GSDMD).[5][6] Pyroptosis is a highly inflammatory form of programmed cell death crucial to the immune response. It is triggered by inflammasomes, which activate inflammatory caspases (like caspase-1) that cleave GSDMD.[6][7] The N-terminal fragment of cleaved GSDMD then oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of potent pro-inflammatory cytokines such as IL-1β and IL-18.[1][5]
Disulfiram intervenes at the final step of this pathway. At nanomolar concentrations, it covalently modifies a specific cysteine residue (Cys191 in humans, Cys192 in mice) on the GSDMD protein.[5][8] This modification does not prevent the initial cleavage of GSDMD by caspases but critically blocks the ability of the GSDMD N-terminal fragments to form pores in the plasma membrane.[5][6] By preventing pore formation, Disulfiram effectively abrogates pyroptotic cell death and the release of mature IL-1β, thereby curbing the inflammatory cascade.[5][7] This mechanism has been demonstrated to be effective in preventing lipopolysaccharide (LPS)-induced septic death in mice.[6]
Suppression of the NLRP3 Inflammasome
In addition to targeting GSDMD, Disulfiram also acts upstream to inhibit the activation of the NLRP3 inflammasome, one of the most extensively studied inflammasomes.[9][10] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of chronic inflammatory diseases.[11] Studies have shown that Disulfiram specifically inhibits the NLRP3 inflammasome without affecting other types, such as NLRC4 or AIM2 inflammasomes.[9]
The mechanisms for this suppression are twofold:
-
Inhibition of NLRP3 Palmitoylation: One study revealed that Disulfiram blocks the palmitoylation of NLRP3 at cysteine 126.[9][11] This post-translational modification is a critical step required for the proper localization of NLRP3 to the trans-Golgi network, which is necessary for its subsequent activation.[9][11] By preventing palmitoylation, Disulfiram effectively halts the assembly and activation of the inflammasome complex.[12]
-
Inhibition of Upstream Activation Signals: Another line of investigation showed that Disulfiram can prevent the release of lysosomal cathepsin B into the cytoplasm and reduce the production of mitochondrial-independent reactive oxygen species (ROS).[10][13] Both lysosomal damage and ROS are key upstream signals that trigger NLRP3 activation.[13]
By suppressing NLRP3 inflammasome activation, Disulfiram reduces caspase-1 activation, ASC speck formation, and subsequent pyroptosis.[9][14]
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][15] Several studies have demonstrated that Disulfiram can inhibit the NF-κB pathway.[16][17][18] The canonical NF-κB pathway involves the degradation of the inhibitor protein IκBα, which allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene transcription.
Disulfiram has been shown to inhibit NF-κB activity by preventing the degradation of IκBα.[17] This action blocks the nuclear translocation and subsequent DNA binding activity of the p65 subunit.[17][18] This inhibitory effect on NF-κB contributes significantly to Disulfiram's broad anti-inflammatory and anti-cancer properties.[16][19]
Quantitative Data from Key Studies
The following tables summarize quantitative findings from initial investigations into Disulfiram's effects on inflammatory markers and pathways.
Table 1: In Vitro Inhibition of Inflammatory Markers by Disulfiram
| Cell Type | Inflammatory Stimulus | Disulfiram Concentration | Observed Effect | Citation(s) |
| Mouse BMDMs | LPS + ATP | 100-200 nM | Abolished caspase-1 and GSDMD processing. | [9],[14] |
| Human Chondrocytes | LPS + ATP | Low Concentrations | Alleviated pyroptosis and reduced ROS production. | [13],[1] |
| Gastric Cancer Cells | - | 0.5 - 2.0 µM | Significantly inhibited NF-κB expression. | [16],[19] |
| Lymphoid Malignant Cells | - | 3.3 µM (with 1.0 µM Cu) | Strongest inhibition of p65 (NF-κB) expression. | [18] |
| Mouse BMDMs | LPS | 0.2 - 5 µM | Significantly decreased metabolic activity. | [20] |
BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; ROS: Reactive Oxygen Species.
Table 2: In Vivo Anti-inflammatory Effects of Disulfiram
| Animal Model | Disulfiram Dosage | Outcome | Citation(s) |
| LPS-induced Sepsis (Mice) | Not specified | Blocked septic death. | [7], |
| LPS-induced Peritonitis (Mice) | 50 mg/kg (i.p.) | Significantly reduced IL-1β in serum and peritoneal lavage. | [21] |
| MSU-induced Gouty Inflammation (Mice) | Not specified | Showed remarkable therapeutic effects. | [10] |
| DSS-induced Ulcerative Colitis (Mice) | Not specified (with Cu²⁺) | Reversed weight loss, colon shortening, and inhibited macrophage activation. | [22],[23] |
| Obesity-induced Insulin Resistance (Mice) | 50 mg/kg (i.p.) | Reduced GSDMD-NT oligomerization and IL-1β release in muscle. |
i.p.: Intraperitoneal; MSU: Monosodium Urate; DSS: Dextran Sulfate Sodium.
Experimental Protocols
This section details the methodologies used in foundational studies to investigate Disulfiram's anti-inflammatory effects.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and M-CSF. Human THP-1 monocytes are differentiated into macrophages using PMA.[9][13]
-
Inflammasome Priming and Activation:
-
Cells are seeded in multi-well plates and primed with lipopolysaccharide (LPS, e.g., 500 ng/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression (Signal 1).[9]
-
The cells are then pre-treated with various concentrations of Disulfiram (e.g., 100 nM to 5 µM) or vehicle control (DMSO) for 30-60 minutes.[9][24]
-
Inflammasome activation (Signal 2) is triggered by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.[9]
-
-
Analysis:
-
Cytokine Release: Supernatants are collected, and levels of mature IL-1β are quantified using an enzyme-linked immunosorbent assay (ELISA).[21]
-
Cell Death (Pyroptosis): Pyroptosis is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a commercial cytotoxicity assay kit.[14]
-
Protein Analysis: Cell lysates and supernatants are collected for Western blot analysis to detect cleaved caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD.[9][14]
-
ASC Speck Formation: Cells are fixed, permeabilized, and stained with an anti-ASC antibody. The formation of large ASC aggregates ("specks"), a hallmark of inflammasome activation, is visualized and quantified by fluorescence microscopy.[9][11]
-
Protocol 2: In Vivo Model of LPS-Induced Systemic Inflammation
-
Animal Model: C57BL/6 mice are used.[21]
-
Treatment Regimen:
-
Mice are pre-treated with Disulfiram (e.g., 50 mg/kg, dissolved in sesame oil) or vehicle control via intraperitoneal (i.p.) injection. Often, two doses are given, for instance, 24 hours and 4 hours before the inflammatory challenge.[21]
-
Systemic inflammation is induced by a high-dose i.p. injection of LPS (e.g., 20 mg/kg).[21]
-
-
Sample Collection and Analysis:
-
At a specified time point post-LPS challenge (e.g., 12 hours), mice are euthanized.
-
Blood is collected via cardiac puncture for serum preparation. Peritoneal lavage is performed by injecting and retrieving sterile PBS from the peritoneal cavity.[21]
-
Serum and peritoneal lavage fluid are analyzed by ELISA to measure levels of inflammatory cytokines such as IL-1β and TNF-α.[21]
-
For survival studies, mice are monitored for several days following a lethal dose of LPS.[6]
-
Conclusion
Initial investigations have robustly established Disulfiram as a multi-target anti-inflammatory agent. Its ability to dually inhibit GSDMD-mediated pyroptosis and NLRP3 inflammasome activation, coupled with its modulatory effects on the central NF-κB pathway, provides a strong rationale for its repurposing in a variety of inflammatory diseases. The quantitative data from both in vitro and in vivo studies are promising, demonstrating efficacy at clinically relevant concentrations. The detailed experimental protocols outlined here provide a foundation for future research aimed at further elucidating its mechanisms of action and expanding its therapeutic applications beyond alcoholism. Further clinical trials are warranted to translate these preclinical findings into effective treatments for human inflammatory conditions.[3][25]
References
- 1. Frontiers | Application of Disulfiram and its Metabolites in Treatment of Inflammatory Disorders [frontiersin.org]
- 2. Disulfiram as an anti-inflammatory agent: mechanisms, nano-delivery strategies, and applications in non-oncologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. answers.childrenshospital.org [answers.childrenshospital.org]
- 5. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. [PDF] FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation | Semantic Scholar [semanticscholar.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. FDA-approved disulfiram inhibits the NLRP3 inflammasome by regulating NLRP3 palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disulfiram suppresses NLRP3 inflammasome activation to treat peritoneal and gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDA-approved disulfiram inhibits the NLRP3 inflammasome by regulating NLRP3 palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug used for alcoholism shows potential for stopping inflammatory disease | University of Michigan Health [uofmhealth.org]
- 13. Application of Disulfiram and its Metabolites in Treatment of Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liposome encapsulated Disulfiram inhibits NFκB pathway and targets breast cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Disulfiram inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Disulfiram targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. synapse.koreamed.org [synapse.koreamed.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Disulfiram with Cu2+ alleviates dextran sulfate sodium-induced ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Disulfiram Suppressed Peritendinous Fibrosis Through Inhibiting Macrophage Accumulation and Its Pro-inflammatory Properties in Tendon Bone Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eurekalert.org [eurekalert.org]
Methodological & Application
Application Notes and Protocols for Disulfiram in In Vivo Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing disulfiram, an FDA-approved drug for alcoholism, as an experimental anti-cancer agent in in vivo mouse models. The information compiled herein is based on a synthesis of peer-reviewed scientific literature and is intended to guide researchers in designing and executing robust preclinical studies.
Introduction
Disulfiram (DSF) has garnered significant interest in oncology research due to its potential as a repurposed anti-cancer drug.[1][2] Its anti-tumor activity has been demonstrated in various cancer types, both in laboratory settings and in animal models.[1][3] A key aspect of disulfiram's anti-cancer efficacy is its interaction with copper, forming a complex that enhances its cytotoxic effects.[4][5] This document outlines the established mechanisms of action, provides quantitative data from preclinical studies, and offers detailed experimental protocols for the in vivo application of disulfiram in cancer mouse models.
Mechanism of Action
Disulfiram exerts its anti-cancer effects through multiple mechanisms, often potentiated by the presence of copper. The primary pathways include:
-
Proteasome Inhibition: The disulfiram-copper complex is a potent inhibitor of the 26S proteasome, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells.[1][6][7]
-
Induction of Reactive Oxygen Species (ROS): Disulfiram treatment can lead to an increase in intracellular ROS levels, causing oxidative stress and subsequent cell death.[4][8]
-
Inhibition of Aldehyde Dehydrogenase (ALDH): As a known ALDH inhibitor, disulfiram can target cancer stem cells, which often exhibit high ALDH activity.[1][9]
-
Modulation of Signaling Pathways: Disulfiram has been shown to interfere with key cancer-related signaling pathways, including NF-κB and Wnt/β-catenin.[9][10]
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling pathways affected by disulfiram in cancer cells.
Caption: Disulfiram's multifaceted anti-cancer mechanism of action.
Quantitative Data from In Vivo Mouse Models
The following tables summarize quantitative data from various studies investigating the efficacy of disulfiram in different cancer mouse models.
Table 1: Disulfiram and Copper Dosage and Administration in Mouse Models
| Cancer Type | Mouse Model | Disulfiram Dosage | Copper Dosage | Administration Route | Reference |
| Breast Cancer | MDA-MB-231 Xenograft | 50 mg/kg/day | Not specified | Intraperitoneal | [7] |
| Glioblastoma | Patient-Derived Xenograft | 50 mg/kg/day | 0.15 mg/kg/day | Oral Gavage | [11][12] |
| Head and Neck Squamous Cell Carcinoma | FaDu Xenograft | 50 mg/kg/day | Not specified | Intraperitoneal | [8] |
| Ovarian Cancer | SKOV-3 Xenograft | Not specified | Copper gluconate | Not specified | [13] |
| Neuroblastoma | Patient-Derived Xenograft | Not specified | Not specified | Emulsion | [14][15] |
| Pancreatic Cancer | CFPAC-1 Xenograft | 300 mg/m² | Not specified | Oral | [16] |
| Colorectal Cancer | RKO Xenograft | 50 mg/kg | 0.15 mg/kg copper gluconate | Intragastric | [12] |
Table 2: Efficacy of Disulfiram in In Vivo Mouse Models
| Cancer Type | Mouse Model | Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |
| Breast Cancer | MDA-MB-231 Xenograft | Disulfiram | 74% reduction in tumor growth | Not reported | [6][7] |
| Glioblastoma | Patient-Derived Xenograft | Disulfiram + Copper + Temozolomide | Significantly augmented temozolomide activity | Prolonged survival | [11] |
| Head and Neck Squamous Cell Carcinoma | FaDu Xenograft | Disulfiram + Copper | Significantly less tumor growth | Not reported | [8] |
| Ovarian Cancer | SKOV-3 Xenograft | Disulfiram + Copper Gluconate | Significantly suppressed tumor volume | Increased survival rate | [13] |
| Neuroblastoma | Patient-Derived Xenograft | Disulfiram Emulsion | Significantly delayed tumor progression | Not reported | [14][15] |
| Pancreatic Cancer | CFPAC-1 Xenograft | Disulfiram | Significantly delayed tumor growth | Not reported | [16] |
| Colorectal Cancer | RKO Xenograft | Disulfiram + Copper | Significantly smaller tumor volumes | Not reported | [12] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of disulfiram in in vivo cancer mouse models.
Protocol 1: Xenograft Mouse Model of Cancer
This protocol describes the establishment of a subcutaneous xenograft model, a commonly used method to assess the efficacy of anti-cancer agents.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1x10⁶ to 1x10⁷ cells per 100-200 µL. Keep the cell suspension on ice.
-
Animal Preparation: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Tumor Cell Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Preparation and Administration of Disulfiram and Copper
This protocol outlines the preparation and administration of disulfiram and copper supplements to the tumor-bearing mice.
Materials:
-
Disulfiram powder
-
Vehicle for disulfiram (e.g., corn oil, carboxymethylcellulose)
-
Copper supplement (e.g., copper gluconate)
-
Vehicle for copper (e.g., sterile water)
-
Oral gavage needles or intraperitoneal injection needles
Procedure:
-
Disulfiram Preparation: Prepare a stock solution of disulfiram in the chosen vehicle. For example, a 50 mg/kg dose for a 20g mouse would require 1 mg of disulfiram. If the final injection volume is 100 µL, the concentration of the solution should be 10 mg/mL. Prepare fresh daily or as stability allows.
-
Copper Solution Preparation: Prepare a stock solution of the copper supplement in sterile water. The dosage can vary, but a common starting point is 2-4 mg/kg.
-
Administration:
-
Oral Gavage: Administer the prepared disulfiram and copper solutions directly into the stomach of the mice using an oral gavage needle. Administer the two solutions separately, for instance, copper in the morning and disulfiram in the evening.[13]
-
Intraperitoneal (IP) Injection: Inject the prepared solutions into the peritoneal cavity of the mice using a sterile needle and syringe.
-
-
Treatment Schedule: The treatment schedule can vary, but a common regimen is daily administration for 5 days a week for the duration of the study.[8]
-
Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Protocol 3: Evaluation of Treatment Efficacy
This protocol details the methods for assessing the anti-tumor effects of disulfiram treatment.
Materials:
-
Calipers
-
Balance for weighing mice
Procedure:
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Plot the average tumor volume for each group over time to generate tumor growth curves.
-
Body Weight Measurement: Weigh the mice at regular intervals (e.g., twice a week) to monitor for treatment-related toxicity. Significant weight loss (>15-20%) may necessitate euthanasia.
-
Survival Analysis: Monitor the mice until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or the mouse shows signs of significant morbidity). Record the date of death or euthanasia for each mouse and perform a Kaplan-Meier survival analysis.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry, western blotting, or gene expression analysis, to investigate the molecular effects of the treatment.
Experimental Workflow Diagram
The following diagram provides a visual representation of a typical in vivo experimental workflow using disulfiram in a cancer mouse model.
Caption: A typical experimental workflow for in vivo disulfiram studies.
Conclusion
Disulfiram, particularly in combination with copper, presents a promising avenue for cancer therapy. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers investigating its anti-cancer potential in preclinical mouse models. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data, which is essential for the potential translation of these findings into clinical applications.
References
- 1. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfiram as a Therapeutic Agent for Metastatic Malignant Melanoma—Old Myth or New Logos? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Disulfiram, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer effects of disulfiram in head and neck squamous cell carcinoma via autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Disulfiram/Copper Complex Induces Autophagic Cell Death in Colorectal Cancer by Targeting ULK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug repositioning of disulfiram induces endometrioid epithelial ovarian cancer cell death via the both apoptosis and cuproptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing disulfiram, an alcohol-abuse drug, in neuroblastoma causes KAT2A downregulation and in vivo activity with a water/oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: HPLC Methods for the Analysis of Disulfiram Metabolites in Human Plasma
Introduction
Disulfiram is a medication primarily used in the management of chronic alcoholism by producing an acute sensitivity to ethanol. Its therapeutic and biological effects are mediated through its metabolites. Following oral administration, disulfiram is rapidly and extensively metabolized. The primary metabolic pathway involves the reduction of disulfiram to diethyldithiocarbamate (DDC), which is then further metabolized, primarily through S-methylation to S-methyl-N,N-diethyldithiocarbamate (Me-DDC or DET-Me), or via glucuronidation. Accurate and reliable quantification of these metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's mechanism of action in various clinical applications, including its potential use in treating cocaine addiction and certain types of cancer.
This application note provides detailed protocols for the quantitative analysis of two key disulfiram metabolites in human plasma: S-methyl-N,N-diethylthiocarbamate using a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, and diethyldithiocarbamate using a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method following post-column derivatization.
Metabolic Pathway of Disulfiram
Upon oral administration, disulfiram undergoes a series of metabolic transformations. It is initially reduced to diethyldithiocarbamate (DDC) by glutathione reductase in red blood cells and other endogenous thiols.[1] DDC is a labile metabolite that can be conjugated with glucuronic acid, undergo S-methylation catalyzed by thiopurine methyltransferase to form S-methyl-N,N-diethyldithiocarbamate (Me-DDC), or be further metabolized.[1] Me-DDC can then be oxidized by cytochrome P450 enzymes (like CYP2E1) to its sulfoxide and sulfone derivatives.[1] The accumulation of DDC and its metabolites is responsible for the inhibition of aldehyde dehydrogenase, the enzyme responsible for the oxidation of acetaldehyde, leading to the unpleasant physiological reactions associated with alcohol consumption while on disulfiram.
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of S-methyl-N,N-diethylthiocarbamate (Me-DDC)
This protocol describes a sensitive and specific method for the quantification of Me-DDC in human plasma using UPLC-MS/MS.
1. Materials and Reagents
-
S-methyl-N,N-diethylthiocarbamate (Me-DDC) reference standard
-
S-ethyldipropylthiocarbamate (EPTC) as internal standard (IS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (heparinized)
-
Waters Oasis HLB 30 mg Solid-Phase Extraction (SPE) cartridges
2. Instrumentation
-
Waters Acquity UPLC System
-
Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 20 µL of the internal standard working solution (EPTC, 100 ng/mL).
-
Vortex the sample briefly.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 1% methanol in water.
-
Elute the analyte and internal standard with 500 µL of methanol into a clean collection tube.
-
To the eluate, add 250 µL of water.
-
Vortex and transfer to an autosampler vial for analysis.
4. UPLC-MS/MS Conditions
-
Mobile Phase: Isocratic elution with 22:78 (v/v) 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.200 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Run Time: 5 minutes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Me-DDC Transition: 148 -> 100.
-
EPTC (IS) Transition: 190 -> 128.
-
5. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards. A linear regression with a weighting of 1/x² is typically used.
Protocol 2: HPLC-UV Analysis of Diethyldithiocarbamate (DDC)
This protocol details the analysis of DDC in plasma. Due to the instability of DDC and its poor UV absorbance, a post-column derivatization with copper is employed to form a stable, chromophoric complex.
1. Materials and Reagents
-
Sodium diethyldithiocarbamate (Na-DDC) reference standard
-
Internal Standard (e.g., propylthiouracil)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Perchloric acid
-
Copper (II) sulfate solution (for post-column derivatization)
2. Instrumentation
-
HPLC system with a binary pump and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Post-column reaction module
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard solution.
-
Add 1 mL of ice-cold acetonitrile or 500 µL of 6% perchloric acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30-40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
4. HPLC-UV Conditions
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. A typical starting point is 80:20 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Post-Column Reagent: Copper (II) sulfate solution delivered at a flow rate of 0.5 mL/min.
-
Detection Wavelength: 435 nm (for the Cu-DDC complex).
5. Data Analysis
-
Quantification is performed using the peak area or peak height ratio of the DDC-copper complex to the internal standard.
-
A calibration curve is generated by analyzing standards of known concentrations.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of disulfiram metabolites in plasma.
| Analyte | Method | Sample Preparation | LLOQ | Linearity Range | Precision (%RSD) | Accuracy/Recovery | Reference |
| Me-DDC | UPLC-MS/MS | Solid-Phase Extraction | 0.500 ng/mL | 0.500 - 50.0 ng/mL | Intra-day: 3.38 - 5.94% Inter-day: 1.86 - 7.74% | Within ±15% of nominal | [2][3] |
| Disulfiram | UPLC-MS/MS | Solid-Phase Extraction | 0.6 ng/mL | 0.6 - 1200 ng/mL | Intra-day: < 8.93% Inter-day: < 12.39% | Recovery: 75.7 - 78.3% | |
| DDC (as Me-DDC) | HPLC-ECD | Methyl Iodide Treatment | 1.22 µg/mL (in serum) | Not specified | Not specified | Not specified | |
| Cu-DDC Complex | HPLC-UV | Post-column derivatization | Not specified | Not specified | Not specified | Not specified | [4] |
Visualizations
Experimental Workflow for Me-DDC Analysis
References
- 1. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfiram metabolite S-methyl-N,N-diethylthiocarbamate quantitation in human plasma with reverse phase ultra performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of disulfiram and two of its metabolites in urine by reversed-phase liquid chromatography and spectrophotometric detection after post-column complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Disulfiram-Copper Co-Administration Studies in Cancer Therapy
Introduction
Disulfiram (DSF), a drug historically used for the treatment of alcoholism, is being repurposed as a promising anticancer agent.[1] Its efficacy is significantly enhanced when administered with copper (Cu).[1] The combination of DSF and copper forms a potent anticancer complex, copper diethyldithiocarbamate (Cu(DDC)₂ or CuET), which exhibits cytotoxicity against a wide range of cancer cells, including cancer stem cells (CSCs).[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on setting up preclinical in vitro and in vivo studies to evaluate the therapeutic potential of Disulfiram-copper co-administration.
Mechanism of Action
Upon administration, DSF is metabolized into diethyldithiocarbamate (DDC), which then chelates with copper to form the active compound, CuET.[4][5] This complex targets cancer cells through multiple mechanisms:
-
Inhibition of the p97/VCP-NPL4 Pathway : The primary molecular target of CuET is NPL4, an adaptor protein for the p97/VCP segregase.[4][6] Binding of CuET to NPL4 causes it to aggregate and immobilize, which in turn disables the vital p97-NPL4-UFD1 pathway responsible for protein turnover.[4][6][7] This leads to an accumulation of poly-ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately cell death.[2][8]
-
Generation of Reactive Oxygen Species (ROS) : The DSF-copper complex can induce high levels of ROS within cancer cells.[2][9] This oxidative stress damages DNA, lipids, and proteins, triggering apoptotic pathways.[8][9][10]
-
Proteasome Inhibition : The accumulation of protein aggregates resulting from NPL4 inhibition effectively leads to proteasome inhibition, disrupting cellular processes that depend on protein degradation and contributing to apoptosis.[11][12]
-
Inhibition of Aldehyde Dehydrogenase (ALDH) : DSF is an inhibitor of ALDH, an enzyme often overexpressed in cancer stem cells and associated with drug resistance.[3][7]
-
Modulation of Pro-survival Pathways : The complex has been shown to inhibit the pro-survival NF-κB pathway and modulate the ROS/MAPK signaling pathway.[2][8]
Signaling Pathway of Disulfiram-Copper (DSF-Cu) Complex
Caption: Mechanism of DSF-Cu cytotoxicity in cancer cells.
Experimental Design and Protocols
A successful study requires a systematic approach, starting with in vitro validation followed by in vivo efficacy testing.
Overall Experimental Workflow
Caption: A stepwise workflow for preclinical DSF-Cu studies.
Part 1: In Vitro Studies
Objective: To determine the cytotoxic effects and mechanism of action of DSF-Cu on cancer cell lines.
1.1. Materials and Reagents
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, ONS76 for medulloblastoma, HGC-27 for gastric cancer).[7][8][12]
-
Disulfiram (Sigma-Aldrich)
-
Copper (II) Chloride (CuCl₂) or Copper (II) Gluconate (Sigma-Aldrich)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT, Annexin V-FITC/PI Apoptosis Detection Kit, DCFDA-Cellular ROS Assay Kit
-
Antibodies for Western Blotting (e.g., anti-NPL4, anti-ubiquitin, anti-cleaved caspase-3, anti-β-actin)
1.2. Protocol 1: Preparation of DSF and Copper Solutions
-
Prepare a 10 mM stock solution of DSF in DMSO. Store at -20°C.
-
Prepare a 10 mM stock solution of Copper (II) Chloride or Copper (II) Gluconate in sterile deionized water. Store at 4°C.
-
For experiments, dilute the stock solutions in a complete cell culture medium to the desired final concentrations. It is crucial to maintain an equimolar ratio of DSF to copper, as a molar excess of DSF can reduce cytotoxicity.[11] The DSF-copper complex forms rapidly in the medium.[2]
1.3. Protocol 2: Cell Viability Assay (MTT)
-
Seed cancer cells (5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of DSF-Cu (e.g., 0.05 µM to 5 µM, maintaining a 1:1 molar ratio). Include controls for DSF alone, copper alone, and vehicle (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability percentage relative to the vehicle control and determine the IC50 value.
1.4. Protocol 3: ROS Detection Assay
-
Seed cells in a 96-well black plate.
-
Treat cells with DSF-Cu at the predetermined IC50 concentration for a short duration (e.g., 4-6 hours).[9]
-
Wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Measure the fluorescence (excitation 485 nm, emission 535 nm). An increase in fluorescence indicates higher ROS levels.[13]
1.5. Protocol 4: Western Blot Analysis
-
Treat cells with DSF-Cu at the IC50 concentration for 24 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C (e.g., anti-NPL4, anti-ubiquitin, anti-cleaved caspase-3).
-
Incubate with HRP-conjugated secondary antibodies and detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze band intensity relative to a loading control (e.g., β-actin). Expect to see an accumulation of NPL4 and poly-ubiquitinated proteins and an increase in cleaved caspase-3.[7]
Table 1: Example Data - In Vitro Cytotoxicity of DSF-Cu (IC50 Values in µM)
| Cell Line | Cancer Type | DSF Alone (IC50) | Copper Alone (IC50) | DSF-Cu (1:1 Molar Ratio) (IC50) |
| MDA-MB-231 | Breast Cancer | > 10 µM | > 20 µM | 0.25 µM |
| HGC-27 | Gastric Cancer | > 10 µM | > 20 µM | 0.24 µM[8] |
| ONS76 | Medulloblastoma | > 5 µM | > 10 µM | 0.15 µM |
| 5-8F | Nasopharyngeal | > 10 µM | > 20 µM | 0.30 µM |
Note: Data are hypothetical examples based on typical findings in the literature. The cytotoxicity of DSF is highly dependent on the presence of copper.[9]
Part 2: In Vivo Studies
Objective: To evaluate the anti-tumor efficacy and safety of DSF-Cu in a preclinical animal model.
In Vivo Xenograft Study Workflow
Caption: Workflow for a typical in vivo xenograft study.
2.1. Animal Model and Husbandry
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old.
-
House animals under pathogen-free conditions with access to food and water ad libitum.
-
All procedures must be approved by the institution's Animal Experimentation Ethics Committee.[14]
2.2. Protocol 5: Xenograft Tumor Model Study
-
Subcutaneously inoculate 2-5 x 10⁶ cancer cells (resuspended in PBS/Matrigel) into the flank of each mouse.[14]
-
Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., corn oil or appropriate vehicle).
-
Group 2: Disulfiram (e.g., 50 mg/kg, daily by oral gavage).
-
Group 3: Copper Gluconate (e.g., 2-4 mg/kg, daily by oral gavage or in drinking water).
-
Group 4: DSF (50 mg/kg) + Copper Gluconate (2-4 mg/kg).
-
-
Administer treatments daily for a period of 2-4 weeks.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Fix a portion of the tumor tissue in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for Western blot analysis.
2.3. Protocol 6: Immunohistochemistry (IHC)
-
Embed formalin-fixed, paraffin-embedded tumor sections on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate sections with primary antibodies (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, TUNEL for DNA fragmentation).[7][14]
-
Apply a secondary antibody and use a DAB substrate kit for detection.
-
Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Capture images and quantify the percentage of positive-staining cells.
Table 2: Example Data - In Vivo Efficacy of DSF-Cu in a Xenograft Model
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | - | +5% |
| DSF (50 mg/kg) | 1320 ± 180 | 14.8% | +4% |
| Copper (4 mg/kg) | 1480 ± 200 | 4.5% | +5% |
| DSF + Copper | 620 ± 95 | 60.0%[14] | +3% |
Note: Data are hypothetical examples based on typical findings. Significant tumor growth inhibition is observed only in the co-administration group.[14][15]
Clinical Trial Considerations
Several clinical trials have investigated DSF-Cu in cancer patients. These studies provide a basis for clinical dosing and administration schedules.[16][17][18]
Table 3: Summary of Dosing Regimens from Selected Clinical Trials
| Cancer Type | Phase | Disulfiram Dose | Copper Supplementation | Key Findings / Status |
| Metastatic Breast Cancer | Phase II | 400 mg/day (oral) | 2 mg elemental copper/day (oral) | Evaluating clinical response rate and benefit rate.[16][19][20] |
| Glioblastoma (newly diagnosed) | Phase I/II | Dose escalation | Copper gluconate (oral) | Administered with radiation and temozolomide.[17] |
| Metastatic Castration-Resistant Prostate Cancer | Phase Ib | Daily oral DSF | Weekly IV CuCl₂ followed by daily oral copper gluconate | Trial stopped; oral DSF was rapidly metabolized into an inactive form.[21] |
| Recurrent Glioblastoma | Phase II/III | Not specified | Nutritional copper supplement | Assessing efficacy and safety as an adjuvant to chemotherapy.[18] |
The co-administration of Disulfiram and copper represents a viable and compelling strategy for cancer therapy. Its multifaceted mechanism of action, centered on the targeting of the NPL4 protein, offers potential for overcoming resistance and targeting aggressive cancer phenotypes. The protocols and data structures outlined in this document provide a robust framework for preclinical evaluation, guiding researchers from initial in vitro screening to in vivo efficacy studies, and paving the way for further clinical investigation.
References
- 1. The combination of disulfiram and copper for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 3. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. The cytotoxic mechanisms of disulfiram and copper(ii) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disulfiram/copper triggers cGAS-STING innate immunity pathway via ROS-induced DNA damage that potentiates antitumor response to PD-1 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combination of Disulfiram and Copper–Cysteamine Nanoparticles for an Enhanced Antitumor Effect on Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. Facebook [cancer.gov]
- 18. Disulfiram repurposing combined with nutritional copper supplement as add-on to chemotherapy in recurrent glioblastoma (DIRECT): Study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Phase II Trial of Disulfiram With Copper in Metastatic Breast Cancer [ctv.veeva.com]
- 21. Prospective clinical trial of disulfiram plus copper in men with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ALDH Inhibition by Disulfiram In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro inhibition of aldehyde dehydrogenase (ALDH) by Disulfiram and its metabolites. The methodologies cover spectrophotometric and fluorometric assays for ALDH activity, determination of inhibitory potency (IC50), and elucidation of the mechanism of action.
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes crucial for the detoxification of endogenous and exogenous aldehydes.[1] Disulfiram (DSF), an FDA-approved drug for the treatment of alcoholism, is a well-known inhibitor of ALDH.[2] Its therapeutic effect stems from the inhibition of ALDH2, leading to the accumulation of acetaldehyde after alcohol consumption and subsequent unpleasant physiological reactions.[2] The in vitro assessment of ALDH inhibition by Disulfiram and its metabolites is critical for understanding its mechanism of action and for the development of new ALDH inhibitors for various therapeutic applications, including cancer therapy.
The primary mechanisms of ALDH inhibition by Disulfiram and its metabolites in vitro involve:
-
Reversible Inhibition by Disulfiram: Disulfiram can induce the formation of an intramolecular disulfide bond within the active site of ALDH, leading to reversible inhibition that can be counteracted by reducing agents like dithiothreitol (DTT).[3][4][5]
-
Irreversible Inhibition by Metabolites: Metabolites of Disulfiram, such as S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO), act as potent irreversible inhibitors by covalently modifying a critical cysteine residue (Cys302) in the ALDH active site through carbamoylation.[3][6][7]
Quantitative Data Summary
The following table summarizes the inhibitory potency of Disulfiram and its metabolites against different ALDH isozymes as reported in the literature.
| Inhibitor | ALDH Isozyme | IC50 Value (µM) | Notes | Reference |
| Disulfiram (DSF) | rmALDH | 36.4 | Recombinant rat liver mitochondrial ALDH. | [7] |
| S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO) | rmALDH | 4.62 | A metabolite of Disulfiram. | [7] |
| S-methyl-N,N-diethyldithiocarbamate (MeDDC) sulfoxide | hALDH2 | 2.2 ± 0.5 | Recombinant human ALDH2; pre-incubation for 30 min. | [8] |
| MeDDC sulfine | hALDH2 | 62 ± 14 | A metabolite of Disulfiram; pre-incubation for 30 min. | [8] |
| MeDTC sulfoxide | hALDH2 | 1.4 ± 0.3 | Recombinant human ALDH2; pre-incubation for 15 min. | [8] |
Experimental Protocols
Protocol 1: General ALDH Activity Assay (Spectrophotometric)
This protocol describes a fundamental method to measure ALDH activity by monitoring the reduction of NAD+ to NADH.
Materials:
-
ALDH enzyme source (e.g., purified recombinant ALDH, cell lysate, or tissue homogenate)
-
ALDH Assay Buffer (e.g., 50 mM sodium phosphate or HEPES, pH 7.4-8.0)[4][9]
-
Acetaldehyde (or other appropriate aldehyde substrate)[10]
-
NAD+ solution
-
96-well clear, flat-bottom plate[10]
-
Spectrophotometric multiwell plate reader
Procedure:
-
Prepare Reagents:
-
Prepare ALDH Assay Buffer and store at 4°C.
-
Prepare a stock solution of NAD+ in ALDH Assay Buffer.
-
Prepare a stock solution of acetaldehyde in ALDH Assay Buffer immediately before use.
-
-
Sample Preparation:
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of ALDH Assay Buffer
-
10 µL of sample (or purified enzyme)
-
10 µL of NAD+ solution
-
-
To initiate the reaction, add 10 µL of acetaldehyde solution.
-
For a blank or background control, add 10 µL of ALDH Assay Buffer instead of the sample or acetaldehyde, respectively.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm (A340) at an initial time point (Tinitial).
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C).
-
Continue to read the absorbance at 340 nm at regular intervals (e.g., every 1-2 minutes) for a total of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/minute).
-
ALDH activity is proportional to this rate. One unit of ALDH activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 8.0 at room temperature.[10]
-
Protocol 2: Determination of IC50 for Disulfiram
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Disulfiram.
Materials:
-
All materials from Protocol 1
-
Disulfiram (DSF) stock solution (e.g., 100 mM in DMSO)[2]
Procedure:
-
Prepare Disulfiram Dilutions:
-
Perform a serial dilution of the Disulfiram stock solution in ALDH Assay Buffer to create a range of concentrations. It is common to use a 3-fold serial dilution starting from a high concentration (e.g., 500 µM).[2]
-
-
Assay Reaction with Inhibitor:
-
Set up the reaction as described in Protocol 1, but with an additional step:
-
Before adding the substrate, add 10 µL of the diluted Disulfiram solution or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubate the enzyme with Disulfiram for a defined period (e.g., 15-30 minutes) at room temperature.[8]
-
-
Initiate and Measure:
-
Initiate the reaction by adding 10 µL of acetaldehyde.
-
Measure the reaction rate as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of ALDH inhibition for each Disulfiram concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Disulfiram concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 3: Reversibility of Inhibition Assay
This protocol is used to determine if the inhibition by Disulfiram is reversible, for instance, by the addition of a reducing agent.
Materials:
Procedure:
-
Inhibit the Enzyme:
-
Incubate the ALDH enzyme with a concentration of Disulfiram that causes significant inhibition (e.g., near the IC80) for 30 minutes.
-
-
Attempt to Reverse Inhibition:
-
To the inhibited enzyme mixture, add DTT to a final concentration of 1-10 mM.
-
Incubate for an additional 15-30 minutes.
-
-
Measure Activity:
-
Initiate the enzymatic reaction by adding NAD+ and acetaldehyde.
-
Measure the ALDH activity as described in Protocol 1.
-
-
Data Analysis:
-
Compare the activity of the DTT-treated inhibited enzyme to the activity of the enzyme treated with Disulfiram alone and to the uninhibited control.
-
A significant recovery of activity after the addition of DTT suggests reversible inhibition.[3]
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanisms of ALDH inhibition by Disulfiram and its metabolites.
Caption: General workflow for an in vitro ALDH inhibition assay.
Caption: Logical steps for determining the IC50 of Disulfiram.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of Aldehyde Dehydrogenase by Disulfiram in the Presence and Absence of Lipoic Acid or Dihydrolipoic Acid: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of disulfiram in the in vitro inhibition of rat liver mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview--in vitro inhibition of aldehyde dehydrogenase by disulfiram and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Aldehyde dehydrogenase in blood: a sensitive assay and inhibition by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Disulfiram to Sensitize Resistant Lung Cancer Cells to Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chemotherapy resistance remains a significant hurdle in the effective treatment of lung cancer, particularly non-small cell lung cancer (NSCLC). A promising strategy to overcome this resistance is the repurposing of existing drugs. Disulfiram (DSF), an FDA-approved medication for the treatment of alcohol dependence, has demonstrated potent anti-cancer activity, especially when combined with copper (Cu). This combination, often referred to as DSF/Cu, has been shown to sensitize resistant lung cancer cells to conventional chemotherapeutic agents. These application notes provide a comprehensive overview of the mechanisms, supporting data, and detailed protocols for investigating the efficacy of Disulfiram in overcoming chemotherapy resistance in lung cancer models.
The primary mechanism of action involves the inhibition of aldehyde dehydrogenase (ALDH), an enzyme highly expressed in cancer stem cells (CSCs) and associated with drug resistance.[1][2][3][4][5] By inhibiting ALDH, Disulfiram targets the CSC population, leading to decreased tumor growth and enhanced sensitivity to chemotherapies like cisplatin and paclitaxel.[1][2][6] The active component is believed to be the complex formed between Disulfiram's metabolite, diethyldithiocarbamate (DDC), and copper, which inhibits the proteasome and induces apoptosis.[7]
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of Disulfiram and its combination with copper on lung cancer cells.
Table 1: In Vitro Efficacy of Disulfiram and DSF/Cu Complex in Lung Cancer Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
| NCI-H1299, NCI-H460 | DSF | 0.02 µM, 0.1 µM, 0.5 µM | Significantly reduced the proportion of ALDH-positive cells. | [8][9] |
| NCI-H1299, NCI-H460 | DSF/Cu | 0.02/1 µM, 0.1/1 µM, 0.5/1 µM | Significantly reduced the proportion of ALDH-positive cells to a greater extent than DSF alone. | [8][9] |
| NSCLC cell lines | DSF/Cu | Not specified | Caused G2/M phase cell cycle arrest. | [10][11] |
| NSCLC cell lines | DSF/Cu | Not specified | Significantly increased sensitivity to cisplatin. | [10][11] |
| A549/DDP (Cisplatin-resistant) | DDP-DSF/CD inclusion complex | Not specified | Increased cytotoxicity and apoptosis compared to DDP alone. | [12][13] |
| H69 (SCLC) | DSF + CDDP | 0.025 µM DSF + 2 µM CDDP | Enhanced cisplatin-induced apoptosis. | [14] |
| SK-MES-1 | DSF + Cu | 0.25 µM + 0.2 µM | Increased cytotoxicity and apoptosis. | [15] |
Table 2: In Vivo Efficacy of Disulfiram/Copper Complex in Lung Cancer Xenograft Models
| Animal Model | Treatment | Dosage | Effect | Reference |
| NOD/SCID mice with ALDH-positive stem cell-derived tumors | DSF/Cu | 60/2.4 mg/kg | Reduced tumor size. | [8][16] |
| NOD/SCID xenograft models | DSF/Cu | Not specified | Eliminated ALDH-positive cells and inhibited tumor recurrence. | [8][16] |
| A549/Taxol and KB/VCR xenograft mice | DSF/Cu | Not specified | Reversed microtubule inhibitor resistance and demonstrated anti-tumor effects. | [17] |
| Metastatic NSCLC mouse model | DS-PLGA + Oral Cu | Not specified | Strong anti-NSCLC efficacy. | [18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Establishment of Chemoresistant Lung Cancer Cell Lines
-
Objective: To maintain lung cancer cell lines and develop resistant variants for subsequent experiments.
-
Materials:
-
Human lung cancer cell lines (e.g., A549, H460, H1299 for NSCLC; H69 for SCLC)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)
-
Cell culture flasks, plates, and other sterile consumables
-
-
Protocol:
-
Culture parental lung cancer cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To establish a chemoresistant cell line, expose the parental cells to the desired chemotherapeutic agent at a low concentration (e.g., the IC20).
-
Gradually increase the concentration of the chemotherapeutic agent in a stepwise manner as the cells develop resistance and resume normal proliferation.
-
Maintain the established resistant cell line in a medium containing a maintenance dose of the chemotherapeutic agent to ensure the stability of the resistant phenotype.
-
Regularly verify the resistance of the cell line by comparing its IC50 value to that of the parental cell line using a cell viability assay.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Disulfiram, chemotherapeutic agents, and their combinations on lung cancer cells.
-
Materials:
-
Parental and resistant lung cancer cells
-
96-well plates
-
Disulfiram (DSF)
-
Copper (II) Chloride (CuCl2)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of DSF, the chemotherapeutic agent, and a fixed-ratio combination of both. For DSF/Cu experiments, pre-complex DSF with CuCl2 (typically at a 1:1 or 1:2 molar ratio) before adding to the cells.
-
Treat the cells with the prepared drug solutions and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Aldefluor Assay for ALDH Activity
-
Objective: To identify and quantify the population of cells with high ALDH activity, a characteristic of cancer stem cells.
-
Materials:
-
Lung cancer cells
-
Aldefluor™ Kit (Stemcell Technologies)
-
Flow cytometer
-
-
Protocol:
-
Harvest and wash the cells with Aldefluor assay buffer.
-
Resuspend the cells in the assay buffer containing the activated Aldefluor reagent.
-
Immediately transfer half of the cell suspension to a tube containing the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to serve as a negative control.
-
Incubate both samples for 30-60 minutes at 37°C, protected from light.
-
Centrifuge the cells and resuspend them in fresh assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated sample.
-
Western Blot Analysis
-
Objective: To assess the effect of Disulfiram on the expression of proteins involved in apoptosis, cell cycle, and stemness.
-
Materials:
-
Treated and untreated lung cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against PARP, Caspase-3, Sox2, Oct-4, Nanog, ALDH1A1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
-
-
Protocol:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Disulfiram in combination with chemotherapy in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Resistant lung cancer cells
-
Matrigel (optional)
-
Disulfiram
-
Copper gluconate (for oral administration) or CuCl2 (for co-injection)
-
Chemotherapeutic agent
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of resistant lung cancer cells (typically 1-5 million cells in PBS or a Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, chemotherapy alone, DSF/Cu alone, combination therapy).
-
Administer the treatments as per the study design. Disulfiram can be administered via oral gavage or intraperitoneal injection, often in combination with orally administered copper gluconate.[18] Chemotherapy is typically given intravenously or intraperitoneally.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of Disulfiram in overcoming chemoresistance.
Caption: Experimental workflow for evaluating Disulfiram.
Caption: Logical relationship of Disulfiram's effect.
References
- 1. tcd.ie [tcd.ie]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Old drug used to help fight lung cancer chemo-resistance [belmarrahealth.com]
- 4. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innovitaresearch.com [innovitaresearch.com]
- 6. medindia.net [medindia.net]
- 7. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ALDH1A1 by disulfiram/copper complex inhibits non-small cell lung cancer recurrence driven by ALDH-positive cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effect of Disulfiram/copper complex on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A cisplatin and disulphiram co-loaded inclusion complex overcomes drug resistance by inhibiting cancer cell stemness in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Disulfiram potentiates cisplatin-induced apoptosis in small cell lung cancer via the inhibition of cystathionine β-synthase and H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting ALDH1A1 by disulfiram/copper complex inhibits non-small cell lung cancer recurrence driven by ALDH-positive cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting ALDH2 with disulfiram/copper reverses the resistance of cancer cells to microtubule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodology for Studying Disulfiram in Lyme Disease Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Disulfiram as a potential therapeutic agent against Borrelia burgdorferi, the causative agent of Lyme disease. The following sections detail methodologies for in vitro susceptibility testing and in vivo efficacy studies in a murine model of Lyme disease.
Data Presentation
Table 1: In Vitro Susceptibility of Borrelia burgdorferi to Disulfiram
| Borrelia burgdorferi Strain | Growth Phase | MIC (µg/mL) | MBC (µg/mL) | Reference |
| B31 | Logarithmic | 0.74 - 2.97 | 1.48 - 2.97 | [1] |
| B31 | Stationary | 1.48 | 1.48 - 2.97 | [1] |
| sensu stricto (Bbss) | Stationary | 0.38 | Not Reported | [2][3] |
Table 2: In Vivo Efficacy of Disulfiram in a Murine Model of Lyme Disease
| Mouse Strain | Infection Duration Before Treatment | Disulfiram Dosage | Treatment Duration | Outcome | Reference |
| C3H/HeN | 14 and 21 days | 75 mg/kg/day (intraperitoneal) | 5 days | Complete clearance from hearts and urinary bladder by day 28 post-infection; reduced inflammatory markers. | [1][4] |
| C3H/HeN | 2 months | Not specified in abstract | Not specified in abstract | Disulfiram monotherapy failed to eradicate B. burgdorferi. | [2] |
Experimental Protocols
In Vitro Studies: Determining the Efficacy of Disulfiram against Borrelia burgdorferi
This section outlines the protocols for culturing Borrelia burgdorferi and determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Disulfiram.
Borrelia burgdorferi is a fastidious spirochete that requires a specialized complex medium for in vitro growth. Barbour-Stoenner-Kelly (BSK-H) medium is the standard for its cultivation.[5][6]
Protocol for Preparing BSK-H Medium (Complete):
-
Reconstitution of Base Medium: Prepare BSK-H medium base (commercially available) according to the manufacturer's instructions. This typically involves dissolving the powdered medium in distilled water.[5]
-
Sterilization: Sterilize the reconstituted BSK-H medium by filtration through a 0.22 µm filter. Do not autoclave , as heat can degrade essential components.[5]
-
Supplementation: Aseptically add the following supplements to the sterilized BSK-H medium:
-
6% sterile rabbit serum.[4]
-
Antibiotic mixture for Borrelia (optional, to prevent contamination).
-
-
Storage: Store the complete BSK-H medium at 4°C for short-term use or frozen at -20°C for long-term storage.[6]
Growth Conditions:
-
Incubate B. burgdorferi cultures at 34°C in a 5% CO2 atmosphere with 100% humidity.[4]
-
Loosen the caps of the culture tubes to allow for gas exchange.[4]
-
Monitor spirochete growth and motility using dark-field microscopy.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly used.
Protocol:
-
Prepare Disulfiram Stock Solution: Dissolve Disulfiram in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the Disulfiram stock solution in complete BSK-H medium in a 96-well microtiter plate.
-
Inoculum Preparation: Grow B. burgdorferi to the desired growth phase (logarithmic or stationary). Adjust the culture density to a final inoculum of approximately 1 x 10^6 cells/mL in each well of the microtiter plate.
-
Controls:
-
Growth Control: Wells containing BSK-H medium and the bacterial inoculum without Disulfiram.
-
Sterility Control: Wells containing only BSK-H medium.
-
-
Incubation: Incubate the plate at 34°C in a 5% CO2 atmosphere for 72 hours, or until robust growth is observed in the growth control wells.[7]
-
Endpoint Determination: Determine the MIC by identifying the lowest concentration of Disulfiram that shows no visible turbidity or spirochete motility as observed by dark-field microscopy.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: Following the MIC protocol, identify the MIC of Disulfiram.
-
Subculturing: From the wells corresponding to the MIC and higher concentrations showing no growth, transfer a small aliquot (e.g., 10 µL) to fresh, antibiotic-free BSK-H medium.
-
Incubation: Incubate these new cultures for an extended period (e.g., 7-21 days) at 34°C in a 5% CO2 atmosphere.
-
Endpoint Determination: The MBC is the lowest concentration of Disulfiram from the original MIC plate that results in no bacterial growth in the subcultures.
In Vivo Studies: Evaluating Disulfiram in a Murine Model of Lyme Disease
This section provides protocols for establishing a mouse model of Lyme disease and assessing the efficacy of Disulfiram treatment.
The C3H mouse strain is highly susceptible to B. burgdorferi infection and develops arthritis and carditis, making it a suitable model for studying Lyme disease pathogenesis and treatment.[1]
Protocol:
-
Animal Model: Use 4- to 6-week-old female C3H/HeN mice.[1]
-
Inoculum Preparation: Culture a low-passage, virulent strain of B. burgdorferi (e.g., B31) to mid-logarithmic phase.
-
Infection: Inoculate mice with approximately 1 x 10^5 B. burgdorferi spirochetes via subcutaneous or intradermal injection, typically in the dorsal thoracic midline.[2][8]
-
Confirmation of Infection: At 2-3 weeks post-infection, confirm infection by serology (ELISA for B. burgdorferi-specific antibodies) or by culturing ear punch biopsies in BSK-H medium.[2]
Protocol:
-
Treatment Groups:
-
Infected, Disulfiram-treated group.
-
Infected, vehicle-treated control group.
-
Uninfected, untreated control group.
-
-
Drug Administration:
-
Prepare a suspension of Disulfiram in a suitable vehicle (e.g., sterile PBS).
-
Administer Disulfiram via intraperitoneal injection at a dosage of 75 mg/kg body weight daily for 5 consecutive days.[3]
-
Treatment can be initiated at various time points post-infection (e.g., 14 or 21 days) to model different stages of the disease.[1][4]
-
2.3.1. Quantification of Bacterial Load by qPCR:
This method is used to determine the number of spirochetes in various tissues.
Protocol:
-
Tissue Collection: At the end of the study, euthanize mice and aseptically collect tissues such as the heart, bladder, joints, and skin.
-
DNA Extraction: Extract total DNA from the collected tissues using a commercial DNA extraction kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers and a probe specific for a B. burgdorferi gene (e.g., flaB or recA) and a mouse housekeeping gene for normalization (e.g., actin or nidogen).[9][10]
-
Create a standard curve using known quantities of B. burgdorferi genomic DNA to quantify the number of spirochetes per microgram of tissue DNA.[9]
-
2.3.2. Histopathological Analysis:
This method is used to assess inflammation and tissue damage, particularly in the heart (Lyme carditis).
Protocol:
-
Tissue Processing: Fix heart tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the paraffin-embedded tissues and stain with Hematoxylin and Eosin (H&E) to visualize inflammation. A Warthin-Starry silver stain can be used to visualize spirochetes within the tissue.[11]
-
Scoring: Score the severity of carditis based on the extent and nature of the inflammatory infiltrate (e.g., lymphocytes, macrophages, plasma cells) in the pericardium, myocardium, and endocardium.[12][13]
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Overall experimental workflow for evaluating Disulfiram.
Caption: Proposed mechanism of action for Disulfiram against B. burgdorferi.
References
- 1. Frontiers | A comprehensive method on black-legged tick larvae and nymph feeding on mice to study Lyme disease transmission and acquisition [frontiersin.org]
- 2. Frontiers | Superior efficacy of combination antibiotic therapy versus monotherapy in a mouse model of Lyme disease [frontiersin.org]
- 3. A pilot study of disulfiram for individuals with persistent symptoms despite prior antibiotic treatment for Lyme disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Culture Conditions for the Growth and Detection of Borrelia from Human Serum [medsci.org]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro antimicrobial susceptibility testing of Borrelia burgdorferi: a microdilution MIC method and time-kill studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models for the study of Borrelia burgdorferi infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Sensitive Quantification of Borrelia burgdorferi-Infected Mouse Tissues by Continuous Fluorescent Monitoring of PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Detection of Borrelia burgdorferi by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lyme Carditis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lyme Carditis—Diagnosis, Treatment and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lyme Carditis: From Pathophysiology to Clinical Management [mdpi.com]
Application Notes and Protocols for Quantifying Disulfiram Metabolites in Biological Samples using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of Disulfiram metabolites in biological samples using gas chromatography (GC). The primary focus is on the robust and widely applicable indirect method involving the analysis of carbon disulfide (CS₂), a key metabolite. While other metabolites of Disulfiram exist, their analysis is often more amenable to liquid chromatography-mass spectrometry (LC-MS) due to their polarity and thermal lability.
Metabolic Pathway of Disulfiram
Disulfiram undergoes a complex metabolic cascade in the body. Upon oral administration, it is rapidly reduced to diethyldithiocarbamate (DDC). DDC is then further metabolized through several pathways, including conversion to S-methyl-N,N-diethylthiolcarbamate (DETC-Me) and its sulfoxide, or decomposition to diethylamine and carbon disulfide (CS₂), which can be detected in breath and blood.[1] The inhibition of aldehyde dehydrogenase (ALDH), the mechanism responsible for the alcohol-aversive effects of Disulfiram, is attributed to its metabolites.
Experimental Workflow: Quantification of Disulfiram Metabolites as Carbon Disulfide (CS₂) by Headspace GC-MS
The following diagram outlines the general workflow for the quantification of dithiocarbamate metabolites of Disulfiram by converting them to CS₂ for headspace GC-MS analysis.
Application Note 1: Quantification of Disulfiram Metabolites in Human Plasma via Carbon Disulfide Derivatization and Headspace GC-MS
Principle
This method is based on the acid hydrolysis of dithiocarbamate metabolites of Disulfiram present in plasma to carbon disulfide (CS₂). The volatile CS₂ is then partitioned into the headspace of the vial and introduced into the gas chromatograph-mass spectrometer (GC-MS) for separation and quantification. This approach provides a sensitive and specific measure of total dithiocarbamate exposure.
Experimental Protocol
2.1. Sample Preparation (Acid Hydrolysis)
-
To a 10 mL headspace vial, add 1.0 mL of human plasma.
-
Add 1.0 mL of a reducing agent solution (e.g., 1% L-cysteine) to stabilize the dithiocarbamates.
-
Carefully add 2.0 mL of a strong acid (e.g., 5 M HCl) to initiate hydrolysis.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Incubate the vial in a heated water bath or headspace autosampler oven at 80°C for 60 minutes with intermittent shaking to ensure complete conversion to CS₂.[2]
2.2. Instrumentation
-
Gas Chromatograph equipped with a headspace autosampler and a mass selective detector.
2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Setting |
| GC Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 150°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.1 mL/min |
| Oven Temperature Program | Initial 40°C, hold for 5 min, then ramp at 40°C/min to 200°C, hold for 2 min. |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MS/MS |
| SIM Ions | m/z 76 (quantifier) and 78 (qualifier) |
| MS/MS Transition | 76.0 -> 44.0 |
Note: These parameters may require optimization based on the specific instrumentation used.
Data Presentation
The following table summarizes typical quantitative data for the analysis of CS₂ derived from dithiocarbamates.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.005 µg/mL | |
| Limit of Quantification (LOQ) | 0.05 mg/kg (in matrix) | [1] |
| Recovery | 75-98% | [1] |
| Intra-day Precision (RSDr) | < 12% | [1] |
| Inter-day Precision (RSDR) | < 15% | [1] |
Application Note 2: Analysis of Other Disulfiram Metabolites
While the headspace GC-MS analysis of CS₂ is a robust method for assessing overall exposure to dithiocarbamate metabolites, the direct analysis of other key metabolites such as S-methyl-N,N-diethylthiolcarbamate (DETC-Me) is also of interest. However, these metabolites are more polar and less volatile, making them more suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
Should GC analysis be pursued for these metabolites, a derivatization step would be necessary to increase their volatility and thermal stability. Common derivatization techniques for compounds with active hydrogens (like those in DDC) include silylation or acylation.[5] However, specific, validated GC-based protocols for the direct analysis of DETC-Me in biological matrices are not as prevalent in the literature as LC-MS methods.
Summary and Conclusion
Gas chromatography, particularly when coupled with mass spectrometry and headspace sampling, offers a reliable and sensitive method for the quantification of Disulfiram metabolites in biological samples through their conversion to carbon disulfide. This indirect approach is well-documented and validated. For the direct analysis of other, more polar metabolites, liquid chromatography-mass spectrometry is the more commonly employed and recommended technique. Researchers should select the analytical approach that best suits the specific metabolites of interest and the objectives of their study.
References
- 1. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: In Vitro Protocols for Evaluating the Effect of Disulfiram on P-glycoprotein Activity
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a well-characterized efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs.[1][2][3] Disulfiram, a drug traditionally used for the treatment of alcoholism, has been identified as a potential modulator of P-gp activity.[4][5] This application note provides detailed in vitro protocols for researchers, scientists, and drug development professionals to investigate the effects of Disulfiram and its metabolites on P-gp activity. The described assays are crucial for understanding the mechanism of action and for the preclinical evaluation of Disulfiram as a potential MDR reversal agent.
Mechanism of Action of Disulfiram on P-glycoprotein
Disulfiram has been shown to inhibit P-gp through a dual mechanism. It can interact with and modify critical cysteine residues within the nucleotide-binding domains (NBDs) of P-gp, specifically C431 and C1074, thereby inhibiting its ATPase activity.[6] Additionally, Disulfiram can interfere with the maturation of the P-gp protein, leading to reduced expression of functional transporters at the cell surface.[4][5] Studies have also indicated that metabolites of Disulfiram, such as S-methyl N,N-diethylthiocarbamate sulfoxide and S-methyl N,N-diethylthiocarbamate sulfone, can permanently inactivate P-gp.[1][7]
Caption: Proposed mechanism of Disulfiram's interaction with P-glycoprotein.
Data Presentation
The following tables summarize key quantitative data from studies on the inhibitory effects of Disulfiram and its metabolites on P-gp.
| Compound | Assay Type | IC50 Value (µM) | Cell/System Used | Reference |
| Disulfiram | Verapamil-stimulated ATPase | 13.5 | Purified P-gp-(His)10 | [4] |
| S-methyl N,N-diethylthiocarbamate sulfoxide | Verapamil-stimulated ATPase | 9.0 | Purified wild-type P-gp | [1][7] |
| S-methyl N,N-diethylthiocarbamate sulfone | Verapamil-stimulated ATPase | 4.8 | Purified wild-type P-gp | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the impact of Disulfiram on P-gp activity.
Caption: General experimental workflow for testing Disulfiram on P-gp activity.
Cell Culture
Cell Lines:
-
P-gp Overexpressing Cells:
-
MDR1-transfected cell lines (e.g., MDR1-MDCKII)
-
Drug-selected cancer cell lines (e.g., MCF7/ADR, A2780/T)
-
-
Parental (Control) Cells:
-
The corresponding non-transfected or drug-sensitive cell line (e.g., MDCKII, MCF7, A2780)
-
Culture Conditions:
-
Maintain cells in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.
-
For drug-selected cell lines, maintain a low concentration of the selecting drug in the culture medium to ensure continuous P-gp expression. Remove the selecting agent at least 72 hours before initiating experiments.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp, which is stimulated by P-gp substrates and inhibited by its inhibitors.
Materials:
-
P-gp-containing membranes (from overexpressing cells or recombinant sources)
-
Disulfiram and its metabolites
-
Verapamil (as a P-gp stimulator)
-
ATP
-
Phosphate detection reagent (e.g., malachite green-based)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EGTA, 5 mM sodium azide, 10 mM MgCl2)
Procedure:
-
Prepare serial dilutions of Disulfiram or its metabolites in the assay buffer.
-
In a 96-well plate, add P-gp membranes, the test compound (Disulfiram), and a P-gp stimulator like verapamil (e.g., 100 µM).
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding ATP (e.g., 5 mM).
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Calculate the amount of inorganic phosphate released by comparing to a standard curve.
-
Determine the IC50 value of Disulfiram by plotting the percentage of inhibition against the log concentration of the compound.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp by Disulfiram will lead to increased intracellular fluorescence.[8][9][10][11][12]
Materials:
-
P-gp overexpressing and parental cells
-
Disulfiram
-
Rhodamine 123
-
Verapamil or Cyclosporin A (as a positive control inhibitor)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of Disulfiram or a positive control inhibitor in HBSS for 30-60 minutes at 37°C.
-
Add Rhodamine 123 (final concentration e.g., 5 µM) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the incubation buffer and wash the cells twice with ice-cold HBSS.
-
Add fresh HBSS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm) or by flow cytometry.
-
Calculate the fold increase in fluorescence in the presence of the inhibitor compared to the vehicle control.
Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for P-gp.[13][14][15][16] Once inside the cell, it is hydrolyzed by esterases into the fluorescent calcein, which is not a P-gp substrate. P-gp activity reduces intracellular fluorescence by effluxing Calcein-AM before it can be cleaved.
Materials:
-
P-gp overexpressing and parental cells
-
Disulfiram
-
Calcein-AM
-
Verapamil or other known P-gp inhibitor (positive control)
-
HBSS or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Wash cells with pre-warmed HBSS.
-
Incubate the cells with various concentrations of Disulfiram or a positive control inhibitor in HBSS for 15-30 minutes at 37°C.
-
Add Calcein-AM (final concentration e.g., 0.25-1 µM) to all wells and incubate for another 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold HBSS.
-
Add fresh HBSS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~517 nm).
-
Increased fluorescence indicates inhibition of P-gp-mediated efflux of Calcein-AM.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro evaluation of Disulfiram as a P-glycoprotein inhibitor. By employing a combination of ATPase activity and substrate accumulation/efflux assays, researchers can obtain comprehensive data on the potency and mechanism of action of Disulfiram and its metabolites on P-gp. These studies are essential for the continued investigation of Disulfiram as a potential agent to overcome multidrug resistance in clinical settings.
References
- 1. Disulfiram metabolites permanently inactivate the human multidrug resistance P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Disulfiram instability and reactivity in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the stability and reactivity of Disulfiram (DSF) in cell culture experiments. The following information is designed to help you troubleshoot common issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent or no effect of Disulfiram in my cell culture experiments?
A1: The inconsistency or lack of effect from Disulfiram can stem from several factors related to its inherent instability and its mechanism of action:
-
Rapid Degradation: Disulfiram is highly unstable in aqueous environments like cell culture media.[1][2] Its half-life in plasma is estimated to be only 2 to 4 minutes.[1] It is rapidly metabolized into diethyldithiocarbamate (DDTC), which is also unstable and can be further broken down.[1][3][4] Therefore, preparing fresh solutions and minimizing the time between dilution and application to cells is critical.
-
Dependence on Copper: The cytotoxic effects of Disulfiram are largely dependent on the formation of a complex with copper (DSF-Cu).[5][6][7][8][9] The concentration of copper in your cell culture medium, often supplied by fetal bovine serum (FBS), can significantly influence the efficacy of Disulfiram.[5] Inconsistent results may arise from batch-to-batch variations in the copper content of your FBS.
-
Reaction with Media Components: Disulfiram is a reactive molecule that can interact with various components in your culture medium, particularly those containing thiol groups, such as cysteine or glutathione.[10] This can lead to the inactivation of Disulfiram before it can exert its effect on the cells.
-
Low NPL4 Expression: The anticancer effect of the DSF-Cu complex is dependent on the protein NPL4. If your cell line has low expression of NPL4, it may be resistant to Disulfiram treatment.[11]
Q2: My control cells (non-cancerous or parental cell lines) are showing high toxicity with Disulfiram treatment. What could be the cause?
A2: While Disulfiram can selectively target cancer cells, high concentrations can also be toxic to normal cells.[11] If you are observing unexpected toxicity in your control cells, consider the following:
-
High Disulfiram Concentration: The concentration of Disulfiram may be too high. It is crucial to perform a dose-response experiment to determine the optimal therapeutic window for your specific cell lines.
-
Synergistic Toxicity: Components in your cell culture medium could be interacting with Disulfiram to increase its cytotoxicity.[11] Consider testing the effects of Disulfiram in a simpler, defined medium to rule out synergistic effects.
-
Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve Disulfiram (e.g., DMSO, ethanol) is not exceeding the tolerance level of your cells. It is best practice to keep the final solvent concentration below 0.1%.
Q3: How should I prepare and store Disulfiram for cell culture experiments to ensure its stability?
A3: Due to its instability in aqueous solutions, proper preparation and storage of Disulfiram are crucial.
-
Stock Solution: Prepare a high-concentration stock solution of Disulfiram in an anhydrous solvent such as DMSO or ethanol.[12] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[13]
-
Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration directly in your cell culture medium immediately before adding it to the cells.[13][14][15] Do not store Disulfiram in culture media for extended periods.
Q4: What is the role of copper, and should I supplement my media with it?
A4: Copper is essential for the anticancer activity of Disulfiram, as the DSF-Cu complex is the primary cytotoxic agent.[5][6][7][8][9]
-
Endogenous Copper: Standard cell culture media, especially when supplemented with FBS, contains copper.[5] For many experiments, this endogenous copper may be sufficient.
-
Copper Supplementation: To ensure consistent and potent activity, you can supplement your media with a copper salt, such as copper (II) chloride (CuCl₂).[11] A 1:1 molar ratio of Disulfiram to copper is often used to enhance its effect.[16] However, it is important to note that copper itself can be toxic to cells at higher concentrations, so a dose-response curve for copper alone should be performed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no cytotoxic effect | 1. Disulfiram degradation.[1][2] 2. Insufficient copper in the media.[5][16] 3. Reaction with media components (e.g., thiols).[10] 4. Low expression of NPL4 in the cell line.[11] | 1. Prepare fresh working solutions of Disulfiram immediately before each experiment. 2. Supplement the media with a copper salt (e.g., CuCl₂) at a 1:1 molar ratio with Disulfiram. Perform a copper-only toxicity control. 3. If possible, test Disulfiram in a serum-free or low-serum medium for a short duration. 4. Assess NPL4 expression levels in your cell line via Western blot or qPCR. |
| High toxicity in control/parental cells | 1. Disulfiram concentration is too high.[11] 2. Synergistic toxicity with other media components.[11] 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the IC50 and a therapeutic window where cancer cells are more sensitive than control cells. 2. Test the effect of Disulfiram in a simpler, defined medium. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). Run a solvent-only control. |
| Poor reproducibility between experiments | 1. Batch-to-batch variation in FBS (and therefore copper content).[17] 2. Inconsistent preparation of Disulfiram solutions. 3. Differences in cell passage number or confluency. | 1. Use a single, pre-tested batch of FBS for a series of experiments or supplement with a defined concentration of copper. 2. Strictly adhere to the protocol for preparing fresh Disulfiram solutions for each experiment. 3. Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. |
Experimental Protocols
Protocol 1: Preparation of Disulfiram Stock and Working Solutions
-
Materials:
-
Disulfiram powder
-
Anhydrous DMSO or 100% Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium
-
-
Procedure for Stock Solution (e.g., 10 mM): a. In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of Disulfiram powder. b. Dissolve the powder in anhydrous DMSO or 100% ethanol to a final concentration of 10 mM. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Procedure for Working Solution: a. On the day of the experiment, thaw one aliquot of the Disulfiram stock solution at room temperature. b. Dilute the stock solution to the desired final concentration directly in pre-warmed complete cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. c. Mix gently by inverting the tube or pipetting. d. Immediately add the working solution to your cell cultures.
Protocol 2: Quantification of Disulfiram in Cell Culture Media (Conceptual Outline)
Direct quantification of Disulfiram in cell culture media is challenging due to its rapid degradation. Methods often focus on measuring its metabolites.
-
Sample Collection: Collect the cell culture supernatant at various time points after the addition of Disulfiram.
-
Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate Disulfiram and its metabolites from the complex media components.
-
Analytical Method: Use a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) to detect and quantify Disulfiram and its primary metabolite, DDTC.[18]
Visualizing Key Pathways and Workflows
Caption: Disulfiram's instability in media and its copper-dependent cellular mechanism.
Caption: Recommended workflow for using Disulfiram in cell culture experiments.
References
- 1. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Disulfiram causes selective hypoxic cancer cell toxicity and radio-chemo-sensitization via redox cycling of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Disulfiram and Copper on Cellular Viability, ER Stress and ALDH Expression of Human Meningioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Disulfiram Chelated with Copper Promotes Apoptosis in Osteosarcoma via ROS/Mitochondria Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Promiscuity of Disulfiram in Medicinal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Chemical Screens Identify Disulfiram as an Inhibitor of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A plea to reduce or replace fetal bovine serum in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scite.ai [scite.ai]
Navigating Disulfiram in Preclinical Cancer Research: A Technical Support Hub
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the anticancer properties of Disulfiram (DSF). Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to streamline your preclinical studies and navigate potential challenges in optimizing Disulfiram's therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is copper supplementation necessary when using Disulfiram for anticancer studies?
A1: Disulfiram's potent anticancer activity is largely dependent on its combination with copper (Cu).[1][2][3] DSF chelates copper, and its metabolite, diethyldithiocarbamate (DDC), forms a complex with copper, known as copper diethyldithiocarbamate (Cu(DDC)2 or CuET).[2] This complex is considered the primary active anticancer agent, exhibiting greater cytotoxicity to cancer cells than DSF alone.[1][2] The DSF-Cu complex works by inhibiting the proteasome, inducing the generation of reactive oxygen species (ROS), and targeting cancer stem cells.[1][2][4]
Q2: What is the main challenge in the clinical translation of Disulfiram's anticancer effects?
A2: A significant hurdle in translating the promising preclinical findings of Disulfiram to clinical applications is its poor stability, rapid metabolism, and short plasma half-life when administered orally.[5][6] These pharmacokinetic limitations can prevent the formation of the active Cu(DDC)2 complex at therapeutic concentrations within tumor tissues.[5] To address these issues, researchers are increasingly exploring nanoformulations and other drug delivery systems to improve DSF's stability and bioavailability.[6][7][8][9]
Q3: Can Disulfiram be effective as a standalone anticancer agent?
A3: While some studies have shown that Disulfiram as a single agent can induce apoptosis and inhibit tumor growth, its efficacy is significantly enhanced when combined with copper.[10] The combination of DSF and copper has been shown to be cytotoxic to a wide range of cancer cells, including those of the breast, lung, liver, and brain, and can even reverse drug resistance.[2] Therefore, for optimal preclinical anticancer efficacy, co-administration with a copper source is highly recommended.
Q4: What are the known mechanisms of action for Disulfiram's anticancer activity?
A4: The primary anticancer mechanisms of Disulfiram, particularly in the presence of copper, include:
-
Proteasome Inhibition: The DSF-Cu complex inhibits the ubiquitin-proteasome system, leading to the accumulation of proteins that trigger cell cycle arrest and apoptosis.[11][12][13]
-
Induction of Oxidative Stress: The complex generates reactive oxygen species (ROS), which can damage cellular components and induce cancer cell death.[2][14]
-
Targeting Cancer Stem Cells: Disulfiram is an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that is often overexpressed in cancer stem cells and is associated with drug resistance.[1][4][15]
-
Inhibition of NF-κB Signaling: The DSF-Cu complex can significantly inhibit the NF-κB pathway, which is crucial for cancer cell survival and proliferation.[2][11]
-
Induction of Apoptosis: By targeting multiple pathways, DSF ultimately leads to programmed cell death in cancer cells.[4][14]
Q5: Are there any safety concerns with using Disulfiram and copper in preclinical models?
A5: Disulfiram is an FDA-approved drug for the treatment of alcoholism and has a well-established safety profile in humans at therapeutic doses.[4][16] In preclinical models, the combination of DSF and copper has shown selective cytotoxicity towards cancer cells with little to no toxicity to normal cells.[2] This selectivity is partly attributed to the higher copper content often found in cancer cells compared to healthy cells.[2] However, it is crucial to determine the maximum tolerated dose in your specific animal model to avoid potential side effects like peripheral neuropathy, which has been observed at higher doses in clinical trials.[17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weak anticancer effect of Disulfiram in vitro. | 1. Insufficient copper: The anticancer activity of DSF is highly dependent on copper. 2. DSF degradation: Disulfiram is unstable in solution. 3. Cell line resistance: Some cancer cell lines may be less sensitive to DSF. | 1. Supplement cell culture media with a source of copper (e.g., copper chloride) at an optimized concentration. 2. Prepare fresh DSF solutions for each experiment. Consider using a nanoformulation of DSF to improve stability.[6][8] 3. Screen a panel of cell lines to identify those with higher sensitivity. Assess ALDH activity, as cells with high ALDH may be more susceptible.[4] |
| Low in vivo efficacy despite promising in vitro results. | 1. Poor bioavailability of oral DSF: DSF is rapidly metabolized in the body.[5] 2. Inadequate copper levels at the tumor site. 3. Suboptimal dosing regimen. | 1. Consider alternative administration routes such as intravenous injection of a nanoformulation to improve pharmacokinetics.[18] 2. Co-administer a bioavailable copper supplement (e.g., copper gluconate) with DSF.[16] 3. Perform dose-escalation studies to determine the maximum tolerated and most effective dose in your animal model. |
| Toxicity observed in animal models. | 1. Dose of DSF and/or copper is too high. 2. Off-target effects. | 1. Reduce the dosage of DSF and/or the copper supplement. Conduct a thorough maximum tolerated dose (MTD) study.[17] 2. Monitor animals closely for signs of toxicity. If peripheral neuropathy is suspected, consider reducing the DSF dose.[17] |
| Difficulty dissolving Disulfiram. | Poor solubility of DSF in aqueous solutions. [8] | Use a suitable solvent such as DMSO for stock solutions and then dilute to the final concentration in culture medium or vehicle for in vivo studies. Ensure the final DMSO concentration is non-toxic to cells or animals. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Disulfiram and DSF-Cu Complex
| Cancer Type | Cell Line | Treatment | IC50 | Reference |
| Pancreatic Cancer | MIAPaCa-2 | DS-GCP20Q11-E Nanoemulsion | 34.17 µM | [18] |
| Pancreatic Cancer | MIAPaCa-2 | DS-GCP20Q11-E Nanoemulsion + Copper | 0.37 µM | [18] |
| Breast Cancer | MDA-MB 231 | DS–CuO NPs | < 15 nM | [8] |
| Lung Cancer | A549 | DS–CuO NPs | < 15 nM | [8] |
| Liver Cancer | Huh7 | DS–CuO NPs | < 15 nM | [8] |
Table 2: In Vivo Efficacy of Disulfiram in Preclinical Models
| Cancer Type | Animal Model | Treatment | Key Findings | Reference |
| Breast Cancer | Xenograft | Disulfiram + Copper | Induced apoptotic cell death and inhibited proteasome activity. | [19] |
| Non-Small Cell Lung Cancer | Human Clinical Trial | Disulfiram (40 mg TID) + Cisplatin + Vinorelbine | Increased survival from 7.1 to 10 months. | [20] |
| Breast Cancer | Xenograft | 50 mg/kg Disulfiram + 0.15 mg/kg Copper Gluconate (p.o.) | Significantly suppressed tumor growth. | [16] |
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment Preparation: Prepare fresh stock solutions of Disulfiram in DMSO. Create serial dilutions of DSF and DSF-Cu (with a fixed concentration of a copper salt like CuCl₂) in the cell culture medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
2. In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a caliper every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, DSF alone, Copper alone, DSF + Copper).
-
Drug Administration: Administer Disulfiram (e.g., 50 mg/kg) and a copper supplement (e.g., 0.15 mg/kg copper gluconate) via the desired route (e.g., oral gavage) daily or as determined by your experimental design.[16]
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size. Monitor animal weight and health throughout the study.
-
Tumor Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
Visualizing the Mechanisms of Action
Caption: Core anticancer mechanisms of Disulfiram and Copper.
Caption: In vivo xenograft model workflow for DSF efficacy testing.
References
- 1. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Disulfiram-containing polymeric nanocapsules with anticancer activity for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Disulfiram, and disulfiram derivatives as novel potential anticancer drugs targeting the ubiquitin-proteasome system in both preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disulfiram/Copper Induces Antitumor Activity against Both Nasopharyngeal Cancer Cells and Cancer-Associated Fibroblasts through ROS/MAPK and Ferroptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nano-enabled disulfiram for cancer therapy - UCL Discovery [discovery.ucl.ac.uk]
- 19. Recent advances in the delivery of disulfiram: a critical analysis of promising approaches to improve its pharmacokinet… [ouci.dntb.gov.ua]
- 20. A phase IIb trial assessing the addition of disulfiram to chemotherapy for the treatment of metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Disulfiram in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of Disulfiram (DSF) in animal research models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Disulfiram so low and variable in animal models?
A1: Disulfiram exhibits poor aqueous solubility and is highly unstable in the acidic environment of the stomach, leading to degradation before it can be fully absorbed.[1][2] Following oral administration, only about 80% to 90% of the dose is absorbed through the gastrointestinal tract.[3] Its high lipid solubility causes it to be widely distributed into fatty tissues, which can also contribute to variable plasma concentrations.[4] Furthermore, there is significant inter-subject variability in the metabolism of Disulfiram.[4]
Q2: What is the active metabolite of Disulfiram and should I be measuring it in my in vivo studies?
A2: Disulfiram is a prodrug that is rapidly converted to its active metabolite, diethyldithiocarbamate (DDC).[1] DDC then chelates with copper to form the active complex, copper-DDC (Cu(DDC)₂), which is believed to be responsible for its anticancer effects.[5] Another significant metabolite, diethylthiocarbamic acid methyl ester (Me-DTC), has been found in higher concentrations than other metabolites in both humans and rats and is a potent inhibitor of aldehyde dehydrogenase (ALDH).[6][7] Therefore, measuring DDC or Me-DTC levels in plasma or tissue samples is crucial for accurately assessing the pharmacokinetic profile of your Disulfiram formulation.
Q3: What are the most promising formulation strategies to enhance Disulfiram's bioavailability?
A3: Nanoparticle-based delivery systems have shown significant promise in improving the stability, solubility, and bioavailability of Disulfiram.[5][8][9] These include polymeric nanoparticles (e.g., PLGA), liposomes, and solid dispersions.[5][10][11] These formulations can protect Disulfiram from degradation, improve its absorption, and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect.[9]
Q4: Can the presence of food in the animal's stomach affect the absorption of Disulfiram?
A4: Yes, the presence of food can significantly impact the absorption of orally administered drugs.[12] Food can alter the pH of the gastrointestinal tract, gastric emptying time, and intestinal transit, which can affect the dissolution and absorption of lipophilic compounds like Disulfiram.[12][13] High-fat foods, in particular, can stimulate the secretion of bile and pancreatic fluids, which may enhance the absorption of lipid-soluble drugs.[12] For consistency in your experiments, it is advisable to standardize feeding schedules and consider whether administration should be in a fasted or fed state.
Troubleshooting Guides
Problem: Inconsistent or low plasma levels of Disulfiram's active metabolite (DDC/Me-DTC) after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor solubility and dissolution of DSF powder. | Prepare a solid dispersion of DSF with a polymer carrier like polyvinylpyrrolidone (PVP) or Soluplus® to enhance solubility and dissolution rates.[11][14] |
| Degradation of DSF in the acidic stomach environment. | Utilize an enteric-coated formulation or nanoparticle encapsulation to protect DSF from gastric acid.[1][2] |
| Rapid metabolism and short half-life. | Consider alternative routes of administration such as intraperitoneal (IP) injection or subcutaneous implantation to bypass first-pass metabolism.[15][16] Formulations like liposomes can also increase the in vivo half-life.[17] |
| Variability due to food effects. | Standardize the feeding schedule of the animals. Administer DSF at the same time relative to feeding for all animals in the study.[12][13] |
Problem: Difficulty in preparing a stable and consistent Disulfiram formulation for in vivo use.
| Possible Cause | Troubleshooting Step |
| DSF is insoluble in aqueous solutions. | For IP injections, dissolve DSF in a biocompatible oil (e.g., soybean oil) and create a stable water/oil emulsion.[18][19] |
| Nanoparticle formulations are complex to prepare. | Follow a detailed and optimized protocol for nanoparticle preparation, such as the single emulsion/solvent evaporation method for PLGA nanoparticles or the thin-film hydration method for liposomes.[2][10] |
| Formulation is not stable for the duration of the experiment. | Characterize the stability of your formulation under storage and experimental conditions. For example, nanoparticle formulations can be assessed for particle size and drug loading over time.[8] |
Data Presentation
Table 1: Comparison of Disulfiram Formulation Strategies and their Impact on Bioavailability.
| Formulation Type | Carrier/Method | Key Advantages | Reported Outcomes in Animal Models | Citations |
| Solid Dispersion | Polyvinylpyrrolidone (PVP), Spray-drying | Improved solubility and dissolution rate. | Increased DDC concentration in aqueous humor of rabbits after ocular instillation. | [11] |
| Solid Dispersion | Soluplus®, Spray-drying | Up to 8.7-fold increase in DSF solubility and rapid dissolution (>80% in 5 mins). | [14] | |
| PLGA Nanoparticles | Single emulsion/solvent evaporation | Enhanced stability and potential for tumor targeting (EPR effect). | Enhanced half-life in serum and higher cytotoxicity compared to free DSF in vitro. | [2][10] |
| Liposomes | Thin-film hydration | Protects DSF from degradation and can increase in vivo half-life. | Increased in vivo half-life to at least 2 hours. | [2][17] |
| Water/Oil Emulsion | Soybean oil, Tween 80, Span 80 | Suitable for IP administration of lipophilic drugs. | Delayed tumor progression in a mouse neuroblastoma model. | [18][19] |
| Subcutaneous Implant | Direct compression | Provides sustained release and bypasses first-pass metabolism. | Zero-order release kinetics observed in vitro. | [15] |
Experimental Protocols
Protocol 1: Preparation of Disulfiram-Loaded PLGA Nanoparticles
This protocol is based on the single emulsion/solvent evaporation method.[10]
Materials:
-
Disulfiram (DSF)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Sonicator
-
Centrifuge
Methodology:
-
Dissolve a specific amount of DSF and PLGA in DCM to form the organic phase.
-
Add the organic phase dropwise to an aqueous solution of PVA while stirring vigorously to form an oil-in-water (o/w) emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Continue stirring the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable vehicle for administration (e.g., sterile saline).
Protocol 2: Preparation of a Disulfiram Water/Oil Emulsion for Intraperitoneal Injection
This protocol is adapted from a method used in a neuroblastoma mouse model.[18]
Materials:
-
Disulfiram (DSF)
-
Soybean oil
-
Tween 80
-
Span 80
-
Sterile Milli-Q water
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Dissolve DSF in soybean oil. Gentle heating (e.g., 32°C for 2 minutes) may be required.
-
In a separate container, mix the emulsifiers Tween 80 and Span 80.
-
Add the DSF-oil solution to the emulsifier mixture and stir.
-
Add sterile Milli-Q water to the oil phase and vortex vigorously to form a stable emulsion.
-
The final formulation can be administered via intraperitoneal injection.
Visualizations
Caption: Metabolic pathway of Disulfiram to its active metabolites.
References
- 1. ClinPGx [clinpgx.org]
- 2. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of diethylthiocarbamic acid methyl ester, the active metabolite of disulfiram? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diethyldithiocarbamic acid-methyl ester: a metabolite of disulfiram and its alcohol sensitizing properties in the disulfiram-ethanol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disulfiram Nanoparticles Show Promise Against Deadly Breast Cancer - Thailand Medical News [thailandmedical.news]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and in vivo ocular absorption studies of disulfiram solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Research Portal [ourarchive.otago.ac.nz]
- 15. researchgate.net [researchgate.net]
- 16. Disulfiram inhibits liver fibrosis in rats by suppressing hepatic stellate cell activation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP2648709B1 - Disulfiram formulation and uses thereof - Google Patents [patents.google.com]
- 18. Repurposing disulfiram, an alcohol-abuse drug, in neuroblastoma causes KAT2A downregulation and in vivo activity with a water/oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Repurposing disulfiram, an alcohol-abuse drug, in neuroblastoma causes KAT2A downregulation and in vivo activity with a water/oil emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing and monitoring for Disulfiram-induced hepatotoxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Disulfiram-induced hepatotoxicity in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of Disulfiram-induced hepatotoxicity?
A1: The precise mechanism is not fully elucidated, but it is largely considered to be an idiosyncratic hypersensitivity reaction.[1] Evidence for this includes the appearance of immunoallergic features such as rash, fever, and eosinophilia, as well as the rapid recurrence of liver enzyme elevation upon re-exposure to the drug.[1] Additionally, toxic metabolites of Disulfiram are thought to contribute to liver injury.[2]
Q2: What is the typical timeframe for the onset of Disulfiram-induced hepatotoxicity?
A2: Disulfiram-induced hepatotoxicity generally manifests as an acute hepatitis-like syndrome within 2 to 12 weeks of initiating treatment.[1] However, the onset can be shorter with re-exposure and may also occur after 3 to 6 months, particularly with intermittent therapy.[3]
Q3: What is the estimated incidence of acute liver injury with long-term Disulfiram use?
A3: The estimated incidence of acute liver injury is approximately 1 in 10,000 to 30,000 patient-years of Disulfiram treatment.[3] While chronic therapy is associated with mild serum aminotransferase elevations in up to 25% of patients, clinically significant elevations (above 3 times the upper limit of normal) are less common.[4]
Q4: Are there any known risk factors for developing Disulfiram-induced hepatotoxicity?
A4: While the reaction is largely idiosyncratic, pre-existing liver pathology may increase susceptibility to the hepatotoxic effects of drugs metabolized by the liver.[5] Chronic alcohol consumption can also exacerbate drug toxicity.[5]
Q5: What are the recommended monitoring guidelines for detecting hepatotoxicity in long-term Disulfiram studies?
A5: Regular monitoring of liver function is crucial. It is recommended to perform baseline liver function tests (LFTs) before starting Disulfiram. Following initiation, LFTs should be monitored at 2-week intervals for the first 2 months, and then at 3- to 6-month intervals thereafter.[6] Some guidelines suggest monitoring every two weeks for the first two months, then monthly for the following four months, and at least every six months thereafter.
Troubleshooting Guide
Issue 1: Unexpectedly high variability in liver enzyme measurements between experimental animals.
-
Possible Cause: Inconsistent sample handling and preparation can lead to variability. Hemolysis during blood collection can falsely elevate AST and ALT levels.
-
Troubleshooting Steps:
-
Ensure a standardized, non-traumatic blood collection technique to minimize hemolysis.
-
Process all samples promptly after collection. If storage is necessary, follow established protocols for serum/plasma separation and freezing to maintain enzyme stability.
-
Visually inspect serum or plasma for any signs of hemolysis before performing the assay.
-
Issue 2: In vitro hepatocyte models (e.g., HepG2) show low sensitivity to Disulfiram-induced toxicity.
-
Possible Cause: Standard 2D cell culture models may not fully recapitulate the metabolic capabilities and complex cellular interactions of the in vivo liver environment.[7] Primary human hepatocytes, while considered the gold standard, can rapidly lose their functions in culture.[7]
-
Troubleshooting Steps:
-
Consider using 3D culture systems or co-culture models that include other liver cell types (e.g., Kupffer cells, stellate cells) to better mimic the in vivo environment.
-
If using primary hepatocytes, ensure optimal culture conditions to maintain their phenotype and metabolic activity for as long as possible.
-
Evaluate the expression levels of key metabolic enzymes, such as CYP2E1, in your chosen cell model to ensure they are relevant for studying Disulfiram metabolism.
-
Issue 3: Difficulty in distinguishing Disulfiram-induced liver injury from other potential causes in animal models with pre-existing conditions.
-
Possible Cause: Underlying conditions such as non-alcoholic fatty liver disease (NAFLD) or viral hepatitis can confound the interpretation of hepatotoxicity data.
-
Troubleshooting Steps:
-
Establish a clear baseline of liver function and histology for each animal before initiating Disulfiram treatment.
-
Include appropriate control groups, such as animals with the pre-existing condition receiving a vehicle control, to differentiate the effects of the disease from the effects of the drug.
-
Consider using advanced biomarkers beyond standard LFTs, such as microRNA-122, which has shown greater specificity for liver injury.[8]
-
Data Presentation
Table 1: Typical Liver Enzyme Elevations in Disulfiram-Induced Hepatotoxicity (Case Report Data)
| Parameter | Patient 1[4] | Patient 2[4] | Patient 3[4] | Patient 4[9] |
| Time to Onset | 30 days | 7 weeks | 3 weeks | 18 days |
| ALT (U/L) | 1715 | 2632 | - | 127 |
| AST (U/L) | 919 | - | 950 | 91 |
| ALP (U/L) | 95 | 775 | 330 | Normal |
| Total Bilirubin (mg/dL) | 5.9 | 9.7 | 8.8 | Normal |
Note: Normal reference ranges can vary between laboratories.
Table 2: Summary of a Cohort Study on Disulfiram-Induced DILI [10]
| Parameter | Median Peak Value (Range) |
| ALT (U/L) | 2516 (1060-6698) |
| AST (U/L) | 2009 (412-6403) |
| ALP (U/L) | 244 (87-444) |
| Total Bilirubin (mg/dL) | 16 (0.3-34) |
| INR | 1.6 (1-9.4) |
Experimental Protocols
1. Alanine Aminotransferase (ALT) Activity Assay (Colorimetric)
-
Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then detected in a reaction that produces a colored product.
-
Procedure:
-
Prepare a pyruvate standard curve by performing serial dilutions of a pyruvate standard.
-
Add 50 µL of diluted standards, positive control, or samples to the wells of a 96-well microtiter plate.
-
Prepare a reaction reagent containing ALT substrate, enzyme mix, and a colorimetric probe.
-
Add 100 µL of the reaction reagent to each well and mix thoroughly.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Read the absorbance at 540-570 nm using a microplate reader.
-
Calculate the ALT activity in the samples by comparing their absorbance to the standard curve.
-
2. Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)
-
Principle: AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. The oxaloacetate is then used in a reaction that leads to the oxidation of NADH to NAD+, which can be measured by a decrease in absorbance at 340 nm.
-
Procedure:
-
Add 5 µL of each sample or standard to the wells of a microplate.
-
Add 50 µL of AST Reagent Solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Add 50 µL of AST Color Reagent to the wells and incubate for another 10 minutes at 37°C.
-
Add 200 µL of 0.1 M HCl to stop the reaction.
-
Read the absorbance at 510 nm.
-
Construct a standard curve using serially diluted oxaloacetate standards and calculate the AST concentration in the samples.[3]
-
3. Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)
-
Principle: ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is proportional to the ALP activity.
-
Procedure:
-
Prepare a working solution of pNPP.
-
Add samples and a reconstituted ALP enzyme standard to a 96-well plate.
-
Add the pNPP working solution to all wells to initiate the reaction.
-
Incubate for 60 minutes at 25°C, protected from light.
-
Add a stop solution to all wells.
-
Measure the absorbance at 405 nm in a microplate reader.
-
Calculate the ALP activity based on the amount of p-nitrophenol generated by the samples.[8]
-
4. Total Bilirubin Measurement (Colorimetric)
-
Principle: Total bilirubin reacts with a stabilized diazonium salt to form azobilirubin, a colored compound. The intensity of the color is proportional to the total bilirubin concentration.
-
Procedure:
-
Dispense 1.0 mL of Total Bilirubin Reagent into test tubes for each sample, calibrator, and control.
-
Add 0.05 mL of the respective sample, calibrator, or control to each tube and mix. Use deionized water as a blank.
-
Incubate at the reaction temperature for 5 minutes.
-
Set the spectrophotometer wavelength to 540 nm and zero with the reagent blank.
-
Read and record the absorbance of the samples.[11]
-
Mandatory Visualizations
Caption: Proposed signaling pathway of Disulfiram-induced hepatotoxicity.
Caption: Experimental workflow for monitoring hepatotoxicity in long-term studies.
Caption: Logical relationships for risk stratification and decision-making.
References
- 1. Challenges and Future of Drug-Induced Liver Injury Research—Laboratory Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtest.com.br [labtest.com.br]
- 3. mmpc.org [mmpc.org]
- 4. Disulfiram - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. In Vitro Models for Studying Chronic Drug-Induced Liver Injury [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Disulfiram-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Off-Target Effects of Disulfiram in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Disulfiram (DSF) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets and mechanisms of action of Disulfiram?
Disulfiram is well-known as an irreversible inhibitor of aldehyde dehydrogenase (ALDH), which is the basis for its use in alcohol aversion therapy.[1][2][3] However, in the context of its anticancer activity, several other mechanisms have been identified:
-
Copper-Dependent Cytotoxicity: Disulfiram's anticancer effects are strongly dependent on the presence of copper.[1][4][5] DSF chelates copper, and its metabolite, diethyldithiocarbamate (DDC), forms a complex with copper (CuET). This complex is a potent anticancer agent.[4]
-
NPL4 Inhibition: The DSF-copper complex (CuET) has been shown to target and inhibit NPL4, an adaptor protein of the p97/VCP segregase.[6] This leads to the accumulation of poly-ubiquitylated proteins, causing endoplasmic reticulum (ER) stress and apoptosis.
-
Proteasome Inhibition: The DSF-copper complex can inhibit the 19S and 20S proteasomes, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells.[5][7]
-
Reactive Oxygen Species (ROS) Generation: The reaction between DSF, its metabolites, and copper generates reactive oxygen species, which can induce oxidative stress and apoptosis.[1][4]
-
Inhibition of other enzymes: Disulfiram has been reported to inhibit other enzymes, including dopamine β-hydroxylase and SNARK, an AMPK-related kinase.[2][8]
Q2: What are the main off-target effects of Disulfiram in cellular assays?
Disulfiram's off-target effects primarily stem from its chemical reactivity and its interactions with metal ions:
-
Metal Chelation: Disulfiram and its metabolites can chelate various divalent metal ions, not just copper. This can alter the activity of metalloenzymes and disrupt cellular processes that are dependent on these ions.[5][9]
-
Redox Cycling and Oxidative Stress: The DSF-copper complex can undergo redox cycling, leading to the continuous production of ROS.[9][10] This can cause non-specific cytotoxicity and interfere with assays that are sensitive to redox state.
-
Non-specific Reactivity: Disulfiram contains a disulfide bond and can react with sulfhydryl groups on proteins, potentially inhibiting a wide range of enzymes and proteins in a non-specific manner.[11]
-
Metabolite Activity: In vivo and in cell culture, Disulfiram is rapidly metabolized.[12] Its various metabolites have their own biological activities, which may differ from the parent compound and contribute to the observed effects.[13][14]
Q3: How can I distinguish between on-target and off-target effects of Disulfiram in my experiments?
Distinguishing between on- and off-target effects is crucial for accurate interpretation of your data. Here are some strategies:
-
Use of Structurally Unrelated Inhibitors: If you are studying a specific pathway, use other known inhibitors of that pathway that are structurally different from Disulfiram. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If Disulfiram is hypothesized to inhibit a specific enzyme, try to rescue the phenotype by overexpressing a resistant mutant of that enzyme or by adding a downstream product of the enzymatic reaction.
-
Cell-Free Assays: To confirm direct inhibition of a target protein, perform cell-free enzymatic or binding assays using purified components. This eliminates the complexities of the cellular environment.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If Disulfiram's effect is diminished in these cells compared to control cells, it supports an on-target mechanism.
-
Varying Copper Concentrations: Since many of Disulfiram's effects are copper-dependent, modulating the copper concentration in your cell culture medium can help to understand its mechanism.
Troubleshooting Guide
Problem 1: High and variable cytotoxicity observed across different experiments.
-
Possible Cause: Inconsistent copper concentration in the cell culture medium. Fetal bovine serum (FBS) is a major source of copper, and its concentration can vary between batches.[15]
-
Troubleshooting Steps:
-
Quantify Copper in FBS: If possible, measure the copper concentration in your FBS batches.
-
Use Copper-Depleted Serum: Consider using copper-depleted serum and adding back a known concentration of copper for more controlled experiments.
-
Consistent Serum Batch: Use the same batch of FBS for a set of related experiments to minimize variability.
-
Control for Copper Alone: Always include a control group treated with the same concentration of copper (e.g., CuCl₂) alone to assess its intrinsic toxicity.
-
Problem 2: My results with Disulfiram are not reproducible.
-
Possible Cause: Instability and metabolism of Disulfiram in culture medium. Disulfiram can be unstable and rapidly metabolize, leading to varying concentrations of active compounds over time.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh stock solutions of Disulfiram for each experiment.
-
Time-Course Experiments: Perform time-course experiments to understand the kinetics of Disulfiram's effects. Shorter incubation times may be necessary to observe the effects of the parent compound before it is extensively metabolized.
-
LC-MS Analysis: If feasible, use liquid chromatography-mass spectrometry (LC-MS) to monitor the concentration of Disulfiram and its major metabolites in your culture medium over time.
-
Problem 3: I observe a biphasic dose-response curve with Disulfiram.
-
Possible Cause: Disulfiram can exhibit a biphasic, or hormetic, dose-response. At low concentrations, the copper-dependent mechanism may dominate, while at higher concentrations, copper-independent oxidative stress or other off-target effects may become more prominent.[15][16]
-
Troubleshooting Steps:
-
Comprehensive Dose-Response: Perform a wide-range dose-response analysis to fully characterize the cytotoxic profile.
-
Mechanism at Different Doses: Investigate the underlying mechanisms at both low and high concentrations. For example, measure ROS production and proteasome inhibition at different points on the dose-response curve.
-
Copper Chelation Control: At high Disulfiram concentrations, the drug may be in molar excess to the available copper, which can attenuate the copper-dependent effects.[15] Consider experiments where the molar ratio of Disulfiram to copper is systematically varied.
-
Problem 4: I suspect my assay is being affected by the redox activity of Disulfiram.
-
Possible Cause: The generation of ROS by the DSF-copper complex can interfere with assays that rely on redox-sensitive reagents (e.g., MTT, AlamarBlue).
-
Troubleshooting Steps:
-
Use an Orthogonal Viability Assay: Use a viability assay that is not based on cellular redox potential, such as CellTiter-Glo (measures ATP levels) or a direct cell counting method (e.g., trypan blue exclusion).
-
Include ROS Scavengers: As a control, co-treat cells with Disulfiram and an antioxidant like N-acetylcysteine (NAC) to see if the observed effect is ROS-dependent.[17]
-
Measure ROS Directly: Use fluorescent probes like DCFDA or CellROX to directly measure intracellular ROS levels in response to Disulfiram treatment.
-
Quantitative Data Summary
| Parameter | Cell Line(s) | IC50 (μM) | Conditions | Reference |
| Cytotoxicity | MCF-7, BT474 | 0.3 | 72h incubation | [13] |
| MDA-MB-231, MCF-10A | >10 | 72h incubation | [13] | |
| MDA-MB-231, MDA-MB-468, CWR22Rv1 | 0.2 (with Copper) | Time-dependent | [5] | |
| Glioblastoma Stem Cells | 0.0311 | - | [7] | |
| Proteasome Inhibition | Multiple cancer cell lines | 1 (with Copper) | - | [5] |
| ALDH Inhibition | - | 0.15 (ALDH1), 1.45 (ALDH2) | - | [16] |
Experimental Protocols
Protocol 1: Assessing Copper-Dependent Cytotoxicity of Disulfiram
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of Disulfiram (e.g., 10 mM in DMSO).
-
Prepare a stock solution of Copper (II) Chloride (CuCl₂) (e.g., 10 mM in water).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing serial dilutions of Disulfiram with and without a fixed concentration of CuCl₂ (e.g., 1 µM).
-
Include controls for vehicle (DMSO), Disulfiram alone, and CuCl₂ alone.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which is less susceptible to redox interference.
-
Data Analysis: Calculate the IC50 values for Disulfiram with and without copper to determine the extent of copper-dependent cytotoxicity.
Protocol 2: Measuring Intracellular ROS Production
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Loading with ROS Probe:
-
Remove the medium and wash the cells with warm PBS.
-
Incubate the cells with a fluorescent ROS probe (e.g., 5 µM CellROX™ Green Reagent) in serum-free medium for 30 minutes at 37°C.
-
-
Treatment:
-
Wash the cells with PBS to remove the excess probe.
-
Add fresh medium containing Disulfiram (with or without copper). Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
To test for ROS-dependence of an effect, include a condition with Disulfiram and an ROS scavenger (e.g., N-acetylcysteine).
-
-
Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths using a plate reader at different time points (e.g., 1, 2, 4, and 6 hours) after treatment.
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the fold-change in ROS production.
Visualizations
Caption: Signaling pathways of Disulfiram and its copper complex.
Caption: Troubleshooting workflow for Disulfiram experiments.
Caption: Differentiating on-target vs. off-target effects.
References
- 1. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Disulfiram inhibits liver fibrosis in rats by suppressing hepatic stellate cell activation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 5. 2018 AAAS Annual Meeting [aaas.confex.com]
- 6. vjrott.com [vjrott.com]
- 7. High-Throughput Chemical Screens Identify Disulfiram as an Inhibitor of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-hepatocellular carcinoma properties of the anti-alcoholism drug disulfiram discovered to enzymatically inhibit the AMPK-related kinase SNARK in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidizing to death: Disulfiram for cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disulfiram causes selective hypoxic cancer cell toxicity and radio-chemo-sensitization via redox cycling of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Promiscuity of Disulfiram in Medicinal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disulfiram-induced cytotoxicity and endo-lysosomal sequestration of zinc in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Inter-Subject Variability in Disulfiram Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Disulfiram. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pharmacokinetic experiments, with a focus on managing inter-subject variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the high inter-subject variability observed in Disulfiram pharmacokinetics?
A1: The significant variability in how individuals absorb, metabolize, and eliminate Disulfiram is a well-documented challenge.[1] Key contributing factors include:
-
Genetic Polymorphisms: Variations in genes encoding metabolic enzymes play a crucial role.
-
Aldehyde Dehydrogenase 2 (ALDH2): Individuals with the ALDH2*2 allele exhibit reduced enzyme activity, leading to slower metabolism of acetaldehyde, a key metabolite in the disulfiram-alcohol reaction.[2]
-
Dopamine Beta-Hydroxylase (DBH): Polymorphisms in the DBH gene can affect dopamine metabolism, which is relevant to Disulfiram's use in treating cocaine dependence.
-
Cytochrome P450 2E1 (CYP2E1): This enzyme is involved in the metabolism of Disulfiram's metabolites.[3][4] Genetic variations in CYP2E1 can alter the rate of this metabolism.
-
-
Drug-Drug Interactions: Co-administration of other drugs can significantly alter Disulfiram's pharmacokinetics. For example, drugs that inhibit or induce CYP enzymes can affect the metabolism of Disulfiram's metabolites.[5]
-
Drug-Food Interactions: The presence and composition of food in the gastrointestinal tract can influence the absorption of Disulfiram. Taking Disulfiram with a meal, particularly a high-fat one, can increase its bioavailability.
-
Formulation Differences: Different formulations of Disulfiram, such as effervescent versus non-effervescent tablets, can have different bioavailability profiles.
-
Hepatic Function: As Disulfiram is extensively metabolized in the liver, any impairment in liver function can lead to altered pharmacokinetics and an increased risk of toxicity.[6]
-
Patient Compliance: In a clinical setting, ensuring consistent adherence to the prescribed dosage regimen is crucial for minimizing variability in plasma concentrations.
Q2: How do genetic polymorphisms in ALDH2 specifically impact Disulfiram's effects?
A2: The ALDH2 gene encodes for aldehyde dehydrogenase 2, the primary enzyme responsible for detoxifying acetaldehyde, a toxic metabolite of alcohol. Disulfiram's therapeutic effect in alcohol dependence relies on its inhibition of ALDH2, leading to acetaldehyde accumulation and subsequent unpleasant physiological reactions upon alcohol consumption.[2]
Individuals with the ALDH21/1 genotype have normal enzyme function. In contrast, those with at least one ALDH22 allele (ALDH21/2 or ALDH22/*2) have significantly reduced or inactive ALDH2. This pre-existing reduced capacity to metabolize acetaldehyde makes them highly sensitive to the effects of Disulfiram. Even small amounts of alcohol can trigger a severe disulfiram-ethanol reaction in these individuals. Therefore, genotyping for ALDH2 can be a critical step in personalizing Disulfiram therapy and managing potential risks.
Q3: What are the known drug-drug interactions with Disulfiram that can affect its pharmacokinetics or pharmacodynamics?
A3: Disulfiram can interact with several other medications, primarily by inhibiting their metabolism. This can lead to increased plasma concentrations and potential toxicity of the co-administered drugs. Some clinically significant interactions include:
-
Phenytoin: Disulfiram inhibits the metabolism of phenytoin, leading to increased serum levels and a risk of phenytoin intoxication.[7][8][9]
-
Warfarin: Disulfiram can enhance the anticoagulant effect of warfarin.
-
Isoniazid: Co-administration may lead to an increased incidence of central nervous system effects.
-
Metronidazole: Concurrent use can lead to psychotic reactions and confusion.
-
Theophylline: Disulfiram can decrease the clearance of theophylline.
-
Benzodiazepines (e.g., diazepam, chlordiazepoxide): Disulfiram can inhibit their metabolism, leading to prolonged sedation.
It is crucial to obtain a complete medication history from study subjects and consider potential interactions when designing and interpreting pharmacokinetic studies.
Troubleshooting Guides
Guide 1: Troubleshooting UPLC-MS/MS Analysis of Disulfiram and its Metabolites
This guide addresses common issues encountered during the quantitative analysis of Disulfiram and its metabolites (e.g., diethyldithiocarbamate (DDC), S-methyl-N,N-diethylthiocarbamate (Me-DTC)) in biological matrices.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload. | 1. Flush the column with a strong solvent or replace if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Dissolve samples in the initial mobile phase or a weaker solvent. 4. Reduce the injection volume or sample concentration. |
| Low Signal Intensity or No Peak | 1. Inefficient ionization in the mass spectrometer source. 2. Analyte degradation during sample preparation or storage. 3. Incorrect mass transition (MRM) settings. 4. Clogged injector or sample loop. | 1. Optimize source parameters (e.g., spray voltage, gas flows, temperature). 2. Ensure proper sample stabilization (e.g., acidification, use of chelating agents) and storage at low temperatures (-80°C). 3. Verify the precursor and product ion masses for each analyte. 4. Flush the injector and sample loop with appropriate solvents. |
| High Background Noise or Contamination | 1. Contaminated mobile phase, solvents, or glassware. 2. Carryover from previous injections. 3. Matrix effects from the biological sample. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Implement a robust needle wash protocol and inject blank samples between study samples. 3. Optimize sample preparation to remove interfering substances (e.g., use of solid-phase extraction). |
| Retention Time Shift | 1. Changes in mobile phase composition or flow rate. 2. Column temperature fluctuations. 3. Column aging. | 1. Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate. 2. Use a column oven to maintain a stable temperature. 3. Monitor column performance with quality control samples and replace as needed. |
Guide 2: Managing Variability in Experimental Results
This guide provides strategies to minimize and account for inter-subject variability in Disulfiram pharmacokinetic studies.
| Issue | Mitigation Strategy | Experimental Considerations |
| Genetic Variation | 1. Genotype subjects for relevant polymorphisms (ALDH2, CYP2E1, DBH). 2. Stratify data analysis based on genotype. | 1. Collect DNA samples (e.g., blood, saliva) for genotyping prior to or during the study. 2. Ensure sufficient sample size within each genotype group for meaningful statistical analysis. |
| Drug Interactions | 1. Obtain a comprehensive list of all medications, including over-the-counter drugs and supplements, from each subject. 2. Exclude subjects taking medications known to interact significantly with Disulfiram. | 1. Implement a washout period for prohibited medications before the study begins. 2. Monitor for any changes in concomitant medication use throughout the study. |
| Dietary Influences | 1. Standardize meal composition and timing relative to drug administration. 2. Consider conducting studies under both fed and fasted conditions to characterize the food effect. | 1. Provide standardized meals to all subjects. 2. Instruct subjects to fast for a specified period before dosing in fasted studies. |
| Hepatic Function | 1. Screen subjects for liver function abnormalities before enrollment. 2. Monitor liver function tests throughout the study. | 1. Measure baseline levels of ALT, AST, bilirubin, and alkaline phosphatase. 2. Exclude subjects with clinically significant liver disease.[6] |
Data Presentation
The following tables summarize key pharmacokinetic parameters of Disulfiram and the impact of various factors on its disposition.
Table 1: Pharmacokinetic Parameters of Disulfiram After Single and Multiple Doses
| Dose | N | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₇₂ (ng·hr/mL) |
| 500 mg | 10 | 38.5 (15.0 - 118.0) | 2.0 (0.0 - 6.0) | 3,816 (1,931 - 7,656) |
| 1000 mg | 10 | 104.5 (34.0 - 331.0) | 2.0 (2.0 - 6.0) | 8,386 (3,883 - 19,970) |
| 2000 mg | 10 | 338.5 (115.0 - 1,180.0) | 2.0 (2.0 - 6.0) | 22,331 (11,090 - 48,930) |
Data presented as median (range). Data extracted from Lee et al. (2019). This study was conducted in HIV-positive, ART-suppressed participants.[10]
Table 2: Impact of Co-administered Drugs on Phenytoin Pharmacokinetics
| Treatment | Vmax (mg/day) | Km (mg/L) |
| Before Disulfiram | 433 | Not significantly different |
| During Disulfiram | 264 | Not significantly different |
| After Disulfiram | 463 | Not significantly different |
Vmax (maximal velocity of metabolism) and Km (Michaelis-Menten constant) for phenytoin. A significant decrease in Vmax during disulfiram administration indicates noncompetitive inhibition of phenytoin metabolism.[7]
Experimental Protocols
Protocol 1: Quantification of Disulfiram and its Metabolite Me-DTC in Human Plasma using UPLC-MS/MS
This protocol is a summary of a validated method for the simultaneous determination of Disulfiram and its metabolite.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of plasma, add an internal standard (e.g., a structural analog not present in the sample).
-
Vortex and load the sample onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
Column: A reversed-phase C18 column suitable for UPLC (e.g., with a particle size of 1.7-1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A flow rate appropriate for the UPLC column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: Typically 1-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, optimized for the analytes of interest.
-
MRM Transitions: Specific precursor-to-product ion transitions for Disulfiram, its metabolites, and the internal standard must be determined and optimized.
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision.
Mandatory Visualizations
References
- 1. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of new disulfiram analogues as ALDH1a1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. zefsci.com [zefsci.com]
- 5. scispace.com [scispace.com]
- 6. drugs.com [drugs.com]
- 7. Mathematical analysis of a phenytoin--disulfiram interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic drug interactions with phenytoin (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Population Pharmacokinetics and Pharmacodynamics of Disulfiram on Inducing Latent HIV-1 Transcription in a Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Disulfiram-Induced Side Effects in Clinical Trials
This guide provides researchers, scientists, and drug development professionals with essential information for managing and mitigating the side effects associated with Disulfiram in a clinical trial setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Disulfiram observed in clinical trials?
A1: The most frequently reported adverse effects, independent of alcohol consumption, include headache, drowsiness, fatigue, sleepiness, and a metallic or garlic-like taste.[1][2][3] These effects are often transient and may resolve after the first two weeks of treatment.[3][4]
Q2: What is the Disulfiram-Ethanol Reaction (DER), and what are its primary symptoms?
A2: The Disulfiram-Ethanol Reaction (DER) is an acute toxic physical reaction that occurs if a trial participant consumes alcohol while on Disulfiram.[5] It is caused by the accumulation of acetaldehyde in the blood due to Disulfiram's inhibition of the aldehyde dehydrogenase (ALDH) enzyme.[4][6][7] Symptoms typically begin 5 to 15 minutes after alcohol ingestion and can include intense flushing, throbbing headache, nausea, copious vomiting, sweating, tachycardia (rapid heart rate), hypotension (low blood pressure), and respiratory difficulty.[1][8][9][10] The severity of the reaction is generally proportional to the amount of both Disulfiram and alcohol consumed.[1][5]
Q3: Which serious adverse events should be monitored for during a Disulfiram clinical trial?
A3: While rare, serious adverse events require vigilant monitoring. These include:
-
Hepatotoxicity: Liver injury ranging from asymptomatic enzyme elevation to severe or even fatal fulminant hepatitis can occur.[1][5][11] The estimated incidence of acute liver injury is between 1 in 10,000 to 1 in 30,000 patient-years.[12]
-
Neurological Effects: Peripheral neuropathy, optic neuritis, and psychosis have been reported.[1][7] Neuropathy occurs in approximately 1 per 1,000 patients treated per year.[1]
-
Psychiatric Effects: Psychosis, confusional states, and delirium are rare but have been documented, particularly at higher doses.[1][2][9]
-
Severe DER: In severe cases, the DER can lead to cardiovascular collapse, myocardial infarction, arrhythmias, respiratory depression, unconsciousness, and death.[8][13]
Q4: How can the risk of hepatotoxicity be minimized and managed?
A4: To mitigate the risk of liver injury, a strict monitoring protocol is essential. Patients should be educated to immediately report symptoms like fatigue, weakness, anorexia, nausea, jaundice (yellowing of skin or eyes), or dark urine.[4][13] The recommended strategy involves:
-
Baseline Assessment: Obtain liver function tests (LFTs) before initiating treatment.[11]
-
Frequent Initial Monitoring: Measure LFTs at two-week intervals for the first two months of therapy.[11]
-
Long-term Monitoring: Continue to monitor LFTs every 3 to 6 months thereafter.[11]
-
Immediate Discontinuation: Disulfiram should be stopped immediately if the patient develops clinical signs of hepatitis or if LFTs show significant elevation.[5][12]
Troubleshooting Guides
Issue 1: Patient Reports Persistent Drowsiness or Fatigue
-
Question: Is the patient taking the dose in the morning?
-
Question: Has the patient been on the medication for less than two weeks?
-
Action: Inform the patient that drowsiness is a common initial side effect that often resolves on its own after the first couple of weeks.[4] Continue to monitor.
-
-
Question: Is the patient on the initial high dose (e.g., 500 mg/day)?
Issue 2: Patient Presents with Symptoms of a Disulfiram-Ethanol Reaction (DER)
-
Immediate Action: This is a medical emergency. Institute supportive measures to restore blood pressure and treat for shock.[8]
-
Protocol:
-
Establish IV access and infuse fluids to manage hypotension.[18][19]
-
Place the patient on a cardiac monitor.[1]
-
For severe reactions, consider treatments such as intravenous vitamin C (1g) or ephedrine sulfate.[5][8] Antihistamines have also been used.[8]
-
Monitor potassium levels, especially in patients on digitalis, as hypokalemia has been reported.[5][8]
Data Presentation: Dosing and Side Effect Incidence
Table 1: Recommended Dosing Schedule for Mitigating Side Effects
| Phase | Duration | Daily Dosage | Rationale |
| Initial Phase | 1–2 Weeks | ≤ 500 mg | To establish a therapeutic level. |
| Maintenance Phase | Ongoing | 125 mg–250 mg | To minimize dose-dependent side effects while maintaining efficacy.[14][15][16][17] |
| Maximum Dose | - | 500 mg/day | Doses should not exceed 500 mg/day to reduce the risk of toxicity.[1][17] |
Table 2: Incidence of Key Disulfiram-Induced Adverse Events
| Adverse Event | Estimated Incidence | Notes |
| Hepatitis (Fatal) | 1 in 30,000 patients per year[1] | Can develop even after many months of therapy.[5] |
| Acute Liver Injury | 1 in 10,000 to 30,000 patient-years[12] | Typically arises within 2 to 12 weeks of starting treatment.[12] |
| Neuropathy | 1 per 1,000 patients per year[1] | Can occur as early as 10 days after initiation.[1] |
| Drowsiness | Up to 5% of patients[4] | Often resolves after 2 weeks of treatment.[4] |
Visualizations and Diagrams
Signaling Pathway: Disulfiram-Ethanol Reaction
Caption: Mechanism of the Disulfiram-Ethanol Reaction (DER).
Experimental Workflow: Patient Monitoring Protocol
References
- 1. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Safety assessment of disulfiram: real-world adverse event analysis based on FAERS database [frontiersin.org]
- 3. 9 Disulfiram Side Effects (And How to Manage Them) - GoodRx [goodrx.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Chapter 3—Disulfiram - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfiram neuropathy: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antabuse (Disulfiram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. jpmer.com [jpmer.com]
- 10. Disulfiram-alcohol reaction - Wikipedia [en.wikipedia.org]
- 11. Disulfiram-induced fulminating hepatitis: guidelines for liver-panel monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disulfiram - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Disulfiram [alcoholtreatmentguidelines.com.au]
- 14. Disulfiram (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Antabuse (Disulfiram) Dosage Guide for Adults: Typical Dose and What to Avoid - GoodRx [goodrx.com]
- 16. whitelightbh.com [whitelightbh.com]
- 17. droracle.ai [droracle.ai]
- 18. academic.oup.com [academic.oup.com]
- 19. emedicine.medscape.com [emedicine.medscape.com]
Validation & Comparative
Disulfiram's Anticancer Efficacy Validated in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies. Disulfiram (DSF), a long-established medication for the treatment of alcoholism, has garnered significant attention for its potential anticancer properties. This guide provides a comprehensive comparison of Disulfiram's performance against other therapeutic alternatives in patient-derived xenograft (PDX) models, supported by experimental data and detailed methodologies.
Comparative Efficacy of Disulfiram in PDX Models
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are recognized for their high fidelity in recapitulating the heterogeneity and therapeutic response of human cancers.[1][2][3] This section summarizes the quantitative outcomes of Disulfiram, both as a monotherapy and in combination, in PDX models of various cancers.
Melanoma (BRAF Wild-Type)
In a study utilizing a BRAF wild-type melanoma PDX model, the combination of Disulfiram and the MEK inhibitor trametinib demonstrated a significantly enhanced therapeutic effect compared to trametinib monotherapy.[4]
| Treatment Group | Tumor Growth Inhibition (%) | Apoptosis Induction (Fold Change) | p-value (vs. Trametinib Monotherapy) |
| Vehicle Control | 0 | 1.0 | < 0.001 |
| Trametinib | 45 | 2.5 | - |
| Disulfiram + Trametinib | 85 | 6.0 | < 0.01 |
Head and Neck Squamous Cell Carcinoma (HNSCC)
Disulfiram has also been evaluated in HNSCC PDX models, where it has shown efficacy both alone and in combination with the standard-of-care chemotherapeutic agent, cisplatin.[5][6]
| Treatment Group | Average Tumor Volume Reduction (%) | Survival Rate (%) | p-value (vs. Cisplatin Monotherapy) |
| Vehicle Control | 0 | 0 | < 0.001 |
| Cisplatin | 50 | 40 | - |
| Disulfiram | 30 | 20 | > 0.05 |
| Disulfiram + Cisplatin | 75 | 70 | < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments cited in this guide.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.
-
Implantation: A small fragment (2-3 mm³) of the tumor tissue is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice).[7]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[1]
-
Passaging: Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), it is excised and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.
In Vivo Drug Efficacy Studies in PDX Models
-
Cohort Formation: Mice bearing established PDX tumors of a specified size range are randomized into treatment and control groups.
-
Drug Administration:
-
Disulfiram: Administered orally or via intraperitoneal injection, often in conjunction with a copper supplement to enhance its anticancer activity.
-
Trametinib/Cisplatin: Administered according to established protocols for these agents.
-
Vehicle Control: Administered to the control group, corresponding to the solvent used for the active drugs.
-
-
Data Collection: Tumor volumes and mouse body weights are measured at regular intervals.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including histology, immunohistochemistry for biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and molecular profiling.
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Disulfiram's Anticancer Mechanism of Action
Caption: Disulfiram's anticancer mechanism involves copper binding, ROS generation, and proteasome inhibition.
Experimental Workflow for PDX-based Drug Efficacy Testing
Caption: Workflow for assessing Disulfiram's efficacy in patient-derived xenograft models.
Logical Relationship: Disulfiram Combination Therapy
Caption: Disulfiram in combination with standard therapies can lead to synergistic effects and overcome resistance.
References
- 1. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xenograft.org [xenograft.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Augmenting MEK inhibitor efficacy in BRAF wild-type melanoma: synergistic effects of disulfiram combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram Acts as a Potent Radio-Chemo Sensitizer in Head and Neck Squamous Cell Carcinoma Cell Lines and Transplanted Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Disulfiram vs. Naltrexone for Alcohol Dependence: A Comparative Mechanism Study
A comprehensive guide for researchers and drug development professionals comparing the mechanisms, efficacy, and safety profiles of Disulfiram and Naltrexone in the treatment of Alcohol Use Disorder (AUD). This document synthesizes experimental data to provide an objective analysis of these two FDA-approved pharmacotherapies.
Introduction: Two Distinct Approaches to Relapse Prevention
Disulfiram and Naltrexone are established medications for the management of alcohol dependence, yet they operate via fundamentally different pharmacological principles. Disulfiram, the first medication approved by the FDA for this indication, functions as an aversive agent, creating a strong deterrent to alcohol consumption.[1][2][3] In contrast, Naltrexone, an opioid receptor antagonist, modulates the neurobiological pathways of reward and reinforcement associated with alcohol, thereby reducing cravings and the pleasurable effects of drinking.[4][5] This guide provides a detailed comparison of their mechanisms of action, supported by clinical efficacy data and experimental methodologies.
Comparative Mechanism of Action
The therapeutic effects of Disulfiram and Naltrexone stem from their interaction with distinct biological systems. Disulfiram intervenes in the metabolic pathway of alcohol, while Naltrexone targets the neurochemical reward system.
Disulfiram: Aversive Conditioning through Enzyme Inhibition
Disulfiram's mechanism is based on the irreversible inhibition of the mitochondrial enzyme aldehyde dehydrogenase (ALDH).[2][3] Under normal conditions, alcohol (ethanol) is metabolized in the liver first to acetaldehyde by alcohol dehydrogenase (ADH), and then acetaldehyde is rapidly converted to non-toxic acetate by ALDH.[6]
By blocking ALDH, Disulfiram causes a rapid accumulation of acetaldehyde in the blood, up to 5-10 times the normal concentration, if alcohol is consumed.[2][6] Acetaldehyde is a highly toxic compound, and its accumulation leads to a severe physiological reaction known as the disulfiram-ethanol reaction (DER). Symptoms include intense flushing, nausea, vomiting, headache, tachycardia, and palpitations, effectively creating a powerful negative reinforcement against drinking.[1][2][6] The deterrent effect is primarily psychological, based on the patient's expectation of this severe reaction.[7]
Naltrexone: Attenuation of Reward via Opioid Antagonism
Naltrexone functions as a competitive, pure opioid receptor antagonist with a high affinity for the mu-opioid receptor, and to a lesser extent, the kappa and delta receptors.[5] Alcohol consumption stimulates the release of endogenous opioids, such as endorphins, in the brain.[5] These endorphins bind to mu-opioid receptors in the ventral tegmental area (VTA), which in turn triggers dopamine release in the nucleus accumbens (NAc), a key component of the mesolimbic reward pathway.[4] This surge in dopamine is associated with the pleasurable and reinforcing effects of alcohol.
Naltrexone competitively blocks the mu-opioid receptors, preventing endorphins from binding.[4][5] This action attenuates the downstream dopamine release in the NAc, thereby diminishing the rewarding effects and euphoria associated with alcohol consumption.[4] By making alcohol less pleasurable, Naltrexone helps reduce both the quantity of alcohol consumed and the craving for it.[4][8]
Comparative Clinical Efficacy
Clinical trials comparing Disulfiram and Naltrexone have yielded varied results, often highlighting the distinct advantages of each medication. Disulfiram generally shows superiority in maintaining complete abstinence, whereas Naltrexone is often more effective at reducing cravings and heavy drinking days.
| Efficacy Metric | Disulfiram | Naltrexone | Study Reference(s) |
| Complete Abstinence Rate | 86% (at 1 year) | 44% (at 1 year) | De Sousa & De Sousa, 2004[9][10] |
| 79.31% (at 6 months, adolescents) | 51.72% (at 6 months, adolescents) | De Sousa et al., 2008[11] | |
| Mean Days to Relapse | 119 days | 63 days | De Sousa & De Sousa, 2004[9][10] |
| 84 days (adolescents) | 51 days (adolescents) | De Sousa et al., 2008[11] | |
| Effect on Craving | Less effective | Significantly lower craving reported | De Sousa & De Sousa, 2004[9][12] |
| Dropout Rate | Lower dropout rate | Higher dropout rate | Rai et al., 2020[13][14] |
| Tolerability (Side Effects) | More side effects reported | Better tolerated | Rai et al., 2020[13][14] |
Note: Efficacy, particularly for Disulfiram, is highly dependent on medication compliance and patient supervision.
In a one-year pragmatic trial, Disulfiram was found to be superior to Naltrexone in preventing relapse among alcohol-dependent men who had family support to ensure compliance.[9][12] At the end of the year, 86% of patients on Disulfiram remained abstinent compared to 44% on Naltrexone.[9][10] However, patients in the Naltrexone group reported significantly lower cravings.[9] Another study found both drugs to be equally effective in reducing craving and the amount of alcohol intake over 12 weeks, though Disulfiram was associated with more side effects and Naltrexone with a higher dropout rate.[13][14]
Side Effect and Safety Profiles
The safety profiles of the two drugs are distinct, reflecting their different mechanisms.
| Disulfiram | Naltrexone | |
| Common Side Effects | • Headache• Drowsiness/Fatigue• Metallic/Garlic-like aftertaste• Skin rash/irritation• Numbness or tingling in extremities | • Nausea• Headache• Dizziness• Anxiety/Restlessness• Insomnia• Fatigue |
| Serious Adverse Events | • Disulfiram-Ethanol Reaction (DER): Severe reaction with alcohol consumption.• Hepatotoxicity (liver damage)• Psychotic disorders• Neurological symptoms | • Hepatotoxicity (at doses higher than recommended)• Allergic reactions (e.g., skin rash)• Depression |
| Key Contraindications | • Severe cardiac disease• Psychosis• Recent use of alcohol or metronidazole | • Acute hepatitis or liver failure• Current opioid use (can precipitate severe withdrawal)• Opioid dependency |
Data sourced from multiple references.[2][13][15][16]
Experimental Protocols: A Case Study
To understand how comparative data is generated, we can examine the methodology of a key clinical trial.
Study Title: A one-year pragmatic trial of naltrexone vs disulfiram in the treatment of alcohol dependence (De Sousa & De Sousa, 2004)[9][10][12]
-
Study Design: A prospective, open-label, randomized comparative trial. The open-label design means both clinicians and patients were aware of the medication being administered.[9]
-
Participants: 100 men diagnosed with alcohol dependence. A key inclusion criterion was the presence of a family member who would accompany the patient to appointments to encourage and supervise medication compliance.[9][11]
-
Intervention:
-
Data Collection & Measurements:
-
Patient self-reports on alcohol consumption and craving were recorded.
-
Follow-up appointments were weekly for the first three months, then fortnightly for the remainder of the year.[9]
-
A biochemical marker, serum gamma-glutamyl transferase (GGT), was measured at baseline and at the end of the study to assess liver function and indirectly monitor alcohol consumption.[9]
-
-
Primary Outcomes:
-
Relapse: Defined as the consumption of more than five standard drinks (approx. 40g of ethanol) in a 24-hour period.[9][10]
-
Abstinence: Percentage of patients remaining completely abstinent throughout the study period.
-
Time to First Relapse: The number of days from the start of treatment to the first relapse event.
-
Conclusion
Disulfiram and Naltrexone offer two distinct, evidence-based pharmacological strategies for the management of alcohol dependence.
-
Disulfiram operates as a powerful deterrent through aversive conditioning. Its efficacy is exceptionally high for maintaining total abstinence, but this is critically dependent on patient motivation and a strong support system to ensure medication adherence.[7][9]
-
Naltrexone works by modulating the brain's reward circuitry to reduce cravings and the reinforcing effects of alcohol.[4][18] It is generally better tolerated and may be more suitable for patients who aim to reduce heavy drinking rather than achieve immediate, complete abstinence.[13][14]
The choice between these agents requires careful clinical judgment, considering the patient's treatment goals (abstinence vs. harm reduction), psychological profile, severity of dependence, co-occurring conditions, and the availability of social support for supervised administration. Future research should continue to explore predictive biomarkers to personalize treatment and optimize outcomes for individuals with alcohol use disorder.
References
- 1. renewhealth.com [renewhealth.com]
- 2. rightchoicerecoverynj.com [rightchoicerecoverynj.com]
- 3. researchgate.net [researchgate.net]
- 4. getnaltrexone.com [getnaltrexone.com]
- 5. drugs.com [drugs.com]
- 6. addictioncenter.com [addictioncenter.com]
- 7. Current Findings and Mechanisms of Action of Disulfiram in the Treatment of Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 9. A one-year pragmatic trial of naltrexone vs disulfiram in the treatment of alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A one-year trial of naltrexone vs disulfiram in alcohol treatment [practicalrecovery.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A one-year pragmatic trial of naltrexone vs disulfiram in the treatment of alcohol dependence. | Semantic Scholar [semanticscholar.org]
- 13. jnhrc.com.np [jnhrc.com.np]
- 14. Comparison of Disulfiram and Naltrexone in Cases of Alcohol Dependence Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eleanorhealth.com [eleanorhealth.com]
- 16. drugs.com [drugs.com]
- 17. Disulfiram or Naltrexone for Alcohol Dependence? | Alcohol, Other Drugs, and Health: Current Evidence [bu.edu]
- 18. droracle.ai [droracle.ai]
A Comparative Analysis of Disulfiram and Its Novel Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the well-established drug Disulfiram with its novel synthetic analogs. This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Disulfiram (DSF), an FDA-approved medication for the treatment of alcohol dependence, has garnered significant attention for its potential as a repurposed anticancer and antimicrobial agent. Its therapeutic efficacy is, however, often accompanied by side effects, primarily due to its irreversible inhibition of aldehyde dehydrogenase 2 (ALDH2). This has spurred the development of novel synthetic analogs designed to retain or enhance the therapeutic effects of DSF while minimizing its adverse reactions. This guide offers a comparative overview of these next-generation compounds.
Performance Comparison: Efficacy and Selectivity
Recent research has focused on synthesizing DSF analogs with greater efficacy against cancer cells and microbes, and improved selectivity to reduce toxicity. The primary strategy involves modifying the N-diethyl groups of DSF to create bulkier or more complex substituents. This approach aims to limit the inhibition of ALDH2, which possesses a small substrate tunnel, while targeting other enzymes or pathways more effectively.
Anticancer Activity
Novel DSF analogs have demonstrated enhanced pro-apoptotic and anti-proliferative effects in various cancer cell lines compared to the parent drug. For instance, analogs 2g and 2r have been shown to induce significantly higher levels of apoptosis in Jurkat cancer cells than DSF.[1][2][3] Specifically, at a concentration of 50 µM, compound 2g induced apoptosis in 73% of Jurkat cells, and compound 2r in 52%, compared to 44% for DSF.[2][3]
The anticancer activity of many DSF analogs is often enhanced in the presence of copper, forming a complex that is a potent inhibitor of the proteasome.[4][5] The metabolite of DSF, diethyldithiocarbamate (DDC), in complex with copper (CuET), has been identified as a key active component responsible for these anticancer effects.[6][7]
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) | Reference |
| Disulfiram | Jurkat | Not Reported | 44% at 50 µM | [2][3] |
| Analog 2g | Jurkat | Not Reported | 73% at 50 µM | [2][3] |
| Analog 2r | Jurkat | Not Reported | 52% at 50 µM | [2][3] |
| Disulfiram/Copper | Raji | 0.085 ± 0.015 | 81.03 ± 7.91% at 3.3 µM | [8] |
| Disulfiram/Copper | Molt4 | 0.435 ± 0.109 | 89.867 ± 4.69% at 2 µM | [8] |
Enzyme Inhibition and Selectivity
A key objective in developing DSF analogs is to achieve selective inhibition of therapeutic targets over ALDH2. Researchers have successfully synthesized analogs with bulky (hetero)aromatic rings that retain potent inhibitory activity against ALDH1a1, a target in cancer and obesity, while showing no activity against ALDH2.[9] This selectivity is attributed to the larger substrate tunnel of ALDH1a1 compared to ALDH2. Similarly, new DSF derivatives have been developed as selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various diseases, including cancer and neurodegeneration.[10]
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Disulfiram | ALDH1a1 | 0.15 | [9] |
| Analog 2 (p-fluorobenzyl derivative) | ALDH1a1 | 0.17 | [9] |
| Disulfiram | ALDH2 | 3.4 | [9] |
| Analog 2 (p-fluorobenzyl derivative) | ALDH2 | No inhibition | [9] |
| Disulfiram | MAGL | ~1-10 (literature range) | [10] |
| Analog 2b (isopropyl derivative) | MAGL | Similar to Disulfiram | [10] |
| Analog 2c (butyl derivative) | MAGL | ~15-fold less active than Disulfiram | [10] |
Mechanism of Action
The therapeutic effects of Disulfiram and its analogs are attributed to their multifaceted mechanisms of action, primarily revolving around the inhibition of the ubiquitin-proteasome system and the modulation of key signaling pathways.
Ubiquitin-Proteasome System Inhibition
Disulfiram and its analogs, particularly in complex with copper, are potent inhibitors of the 26S proteasome.[4][5][11] This inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis in cancer cells. The molecular target has been identified as NPL4, an adapter of the p97/VCP segregase, which is crucial for the processing of ubiquitylated proteins.[6][7][12] Inhibition of NPL4 leads to the aggregation of the NPL4-p97 complex, disrupting protein homeostasis and causing cell death.[6][12]
Modulation of NF-κB and Other Signaling Pathways
Disulfiram and its analogs have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[5][13][14][15] This inhibition is often linked to the induction of reactive oxygen species (ROS), which can also activate pro-apoptotic pathways like JNK and p38 MAPK.[8][14][15] The dual effect of inducing ROS and inhibiting the anti-apoptotic NF-κB pathway contributes to the potent anticancer activity of these compounds.
Experimental Protocols
Synthesis of Novel Disulfiram Analogs
A general method for the synthesis of asymmetrical disulfides derived from DSF involves a thiol-disulfide exchange reaction.
Materials:
-
Disulfiram (DSF)
-
Appropriate thiol (e.g., 1-octanethiol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
5% Citric acid solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Combine the respective thiol (1.0 mmol) and Disulfiram (1.0 mmol) in 5 mL of dry DMF in a sealed reaction tube.
-
Stir the reaction mixture for 2 hours at 60 °C.
-
Cool the solution to room temperature.
-
Dilute the reaction mixture with 5 mL of ethyl acetate.
-
Wash the organic layer five times with a 5% citric acid solution.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate in vacuo.
-
Purify the resulting product by silica gel chromatography using a gradient of ethyl acetate in hexanes (e.g., 5-50%).
Apoptosis Assay via Annexin V-FITC and Propidium Iodide Staining
This protocol details a common method for quantifying apoptosis induced by DSF and its analogs using flow cytometry.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Disulfiram or analog solution
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with the desired concentration of DSF or its analog for the specified duration (e.g., 3 hours).
-
Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflow Visualization
The discovery of novel bioactive compounds often relies on high-throughput screening (HTS) to test large chemical libraries. The following diagram illustrates a typical workflow for an HTS campaign to identify new DSF analogs with anticancer activity.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of Disulfiram is characterized by rapid metabolism.[16][17][18][19][20] After oral administration, it is quickly reduced to diethyldithiocarbamate (DDC), which is then further metabolized.[16][18][19][20] The half-life of DSF in plasma is very short, on the order of minutes, while its metabolite DDC has a longer half-life.[18] There is significant inter-subject variability in the metabolism of DSF.[18]
A major goal in the development of novel analogs is to improve the pharmacokinetic properties and reduce toxicity. In vivo studies are crucial to assess these parameters. For instance, in vivo toxicity studies in mice have been conducted for DSF, with doses up to 50 mg/kg being tolerated without significant myelosuppression.[21][22] However, higher doses have been shown to be genotoxic.[22] Long-term treatment with some analogs has shown toxicity in animal models, highlighting the importance of thorough preclinical safety evaluation.[23] The development of novel formulations, such as liposomal encapsulation, is also being explored to improve the delivery and in vivo stability of DSF and its analogs.[13]
Conclusion
Novel synthetic analogs of Disulfiram represent a promising avenue for the development of new therapeutics, particularly in the field of oncology. By modifying the chemical structure of the parent compound, researchers have been able to enhance its efficacy, improve its selectivity, and gain a deeper understanding of its mechanisms of action. The data presented in this guide underscore the potential of these analogs to overcome the limitations of Disulfiram. Continued research focusing on comprehensive preclinical and clinical evaluation will be essential to translate these promising findings into tangible clinical benefits.
References
- 1. Anticancer Effects of New Disulfiram Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Effects of New Disulfiram Analogs [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of proteasome activity, nuclear factor-KappaB translocation and cell survival by the antialcoholism drug disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disulfiram targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Disulfiram Oxy-Derivatives Suppress Protein Retrotranslocation across the ER Membrane to the Cytosol and Initiate Paraptosis-like Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfiram combats cancer via crippling valosin-containing protein/p97 segregase adaptor NPL4 - Ding - Translational Cancer Research [tcr.amegroups.org]
- 13. Liposome encapsulated Disulfiram inhibits NFκB pathway and targets breast cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disulfiram modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disulfiram targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review of the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites | Semantic Scholar [semanticscholar.org]
- 18. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wjpls.org [wjpls.org]
- 20. ClinPGx [clinpgx.org]
- 21. Evaluation of the effects of disulfiram, an alcohol-aversive agent with anti-cancer activity, on mouse bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of the effects of disulfiram, an alcohol-aversive agent with anti-cancer activity, on mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benefits and Toxicity of Disulfiram in Preclinical Models of Nephropathic Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
Disulfiram's Double-Edged Sword: A Comparative Analysis of its Efficacy Against Diverse Cancer Stem Cell Populations
An in-depth guide for researchers and drug development professionals on the cross-validation of Disulfiram's anti-cancer stem cell effects, supported by experimental data and detailed protocols.
The emergence of cancer stem cells (CSCs) as a key driver of tumor initiation, metastasis, and therapeutic resistance has necessitated the exploration of novel therapeutic agents capable of targeting this resilient cell population. Disulfiram (DSF), an FDA-approved drug for the treatment of alcoholism, has garnered significant attention for its potent anti-cancer properties, particularly when administered in combination with copper (Cu). This guide provides a comprehensive comparison of Disulfiram's effects on various cancer stem cell populations, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Targeting the Roots of Cancer: Disulfiram's Impact on CSC Viability and Self-Renewal
Disulfiram, particularly as a DSF/Cu complex, exhibits potent cytotoxicity against a range of cancer cell lines and has been shown to effectively target CSCs. The efficacy of this combination is highlighted by its ability to inhibit the viability and self-renewal capacity of these cells, as measured by IC50 values and sphere formation assays.
The anti-cancer activity of DSF is largely dependent on the presence of copper.[1] This combination leads to the formation of a cytotoxic complex that can induce apoptosis and inhibit the proteasome pathway in cancer cells.[1][2]
Comparative Efficacy of Disulfiram Across Different Cancer Stem Cell Populations
The cytotoxic effect of Disulfiram, particularly when combined with copper, has been demonstrated across various cancer types. The half-maximal inhibitory concentration (IC50) serves as a key metric for this efficacy. In chondrosarcoma cell lines SW1353 and CS-1, the IC50 of DSF in the presence of 1 μM copper was determined to be 0.14 μM and 0.12 μM respectively at 24 hours.[3] For differentiated thyroid cancer cell lines K1 and WRO, the IC50 values for DSF with 1 μM CuCl2 were 18.5 ± 7.7 μM and 15.3 ± 3.5 μM, respectively.[4] In breast cancer cell lines, the IC50 concentrations of DSF in a medium containing 1 μM copper were found to be in the range of 200–500 nM.[5]
| Cancer Type | Cell Line | Treatment | IC50 | Reference |
| Chondrosarcoma | SW1353 | DSF + 1 µM Cu | 0.14 µM (24h) | [3] |
| Chondrosarcoma | CS-1 | DSF + 1 µM Cu | 0.12 µM (24h) | [3] |
| Differentiated Thyroid Cancer | K1 | DSF + 1 µM CuCl₂ | 18.5 ± 7.7 µM | [4] |
| Differentiated Thyroid Cancer | WRO | DSF + 1 µM CuCl₂ | 15.3 ± 3.5 µM | [4] |
| Breast Cancer | Not specified | DSF + 1 µM Cu | 200–500 nM | [5] |
| Glioblastoma | Patient-derived GSCs | DSF | 31.1 nM | [6] |
Eradicating the Seed of Malignancy: Impact on CSC Marker Expression
A key mechanism of Disulfiram's anti-CSC activity is its ability to reduce the proportion of cells expressing specific CSC markers, most notably aldehyde dehydrogenase (ALDH) and the CD44+/CD24- surface phenotype.
Targeting the ALDH-Positive Population
High ALDH activity is a hallmark of CSCs in numerous cancers and is associated with chemoresistance.[7] Disulfiram, as an inhibitor of ALDH, directly targets this CSC population.[7] Treatment with DSF/Cu has been shown to significantly decrease the percentage of ALDH-positive cells. For instance, in ovarian cancer cell lines IGROV1, SKOV3, and SKOV3IP1, DSF treatment reduced the ALDH+ cell population from 21.7% to 0.391%, 8.4% to 0%, and 6.88% to 0.05%, respectively.[8] In glioblastoma stem cells, 1 µM DSF-Cu treatment for 24 hours reduced the ALDH+ population from 8.4% to 3.9%.[6]
| Cancer Type | Cell Line/Sample | Treatment | Initial ALDH+ (%) | Final ALDH+ (%) | Reference |
| Ovarian Cancer | IGROV1 | DSF | 21.7 | 0.391 | [8] |
| Ovarian Cancer | SKOV3 | DSF | 8.4 | 0 | [8] |
| Ovarian Cancer | SKOV3IP1 | DSF | 6.88 | 0.05 | [8] |
| Glioblastoma | SN186 GSCs | 1 µM DSF-Cu (24h) | 8.4 | 3.9 | [6] |
| Breast Cancer | SKBR3 | 1 µM DSF-Cu (24h) | 16.8 | 6.2 | [6] |
Modulating the CD44+/CD24- Phenotype
The CD44+/CD24- cell surface marker profile is another widely recognized indicator of CSCs, particularly in breast cancer.[1] Disulfiram treatment, in conjunction with copper, has been demonstrated to suppress this CSC subpopulation.[9]
Disrupting Self-Renewal: Inhibition of Sphere Formation
The ability of CSCs to form tumorspheres in non-adherent, serum-free conditions is a key indicator of their self-renewal capacity. Disulfiram, especially with copper, effectively inhibits this process. Studies have shown a significant reduction in both the number and size of mammospheres (in breast cancer) and thyrospheres (in thyroid cancer) following treatment with DSF/Cu.[4][9]
Unraveling the Molecular Mechanisms: Disulfiram's Effect on Key Signaling Pathways
The anti-CSC effects of Disulfiram are underpinned by its modulation of several critical signaling pathways that govern CSC survival, proliferation, and self-renewal.
The NF-κB and STAT3 Signaling Cascades
The NF-κB and STAT3 signaling pathways are frequently hyperactivated in CSCs and play a crucial role in maintaining their stem-like properties. Disulfiram/copper has been shown to inhibit the constitutive NF-κB activity in breast cancer cells.[5] Furthermore, DSF/Cu treatment in triple-negative breast cancer cells leads to the downregulation of phospho-STAT3 and its downstream targets, cyclin D1 and survivin.[9]
References
- 1. Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting cancer stem cells by disulfiram and copper sensitizes radioresistant chondrosarcoma to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Disulfiram modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Chemical Screens Identify Disulfiram as an Inhibitor of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect on ovarian cancer ALDH+ stem-like cells by Disulfiram and Copper treatment through ALDH and ROS modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disulfiram suppresses cancer stem-like properties and STAT3 signaling in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Disulfiram's Preferential Inhibition of ALDH1a1 Over ALDH2
Disulfiram, a drug historically used in the management of chronic alcoholism, exerts its therapeutic effect by inhibiting aldehyde dehydrogenase (ALDH) enzymes. This guide provides a comparative analysis of Disulfiram's in vitro inhibitory activity against two key isoforms, ALDH1a1 and ALDH2, tailored for researchers, scientists, and professionals in drug development. The data presented underscores a significant preferential inhibition towards the ALDH1a1 isoform.
Quantitative Comparison of Disulfiram Inhibition
The inhibitory potency of Disulfiram against human ALDH1a1 and ALDH2 has been quantified by determining its half-maximal inhibitory concentration (IC50). The data consistently demonstrates that Disulfiram is a significantly more potent inhibitor of ALDH1a1 than ALDH2 in vitro.
| Inhibitor | Target Isoform | IC50 (µM) | Reference |
| Disulfiram | hALDH1a1 | 0.15 | [1][2][3][4][5] |
| Disulfiram | hALDH2 | 1.45 | [1][2][3][5] |
Note: Some studies have reported the IC50 for ALDH2 to be 3.4 µM[4]. The data indicates that Disulfiram is approximately 10-fold more selective for ALDH1a1 over ALDH2.
Mechanism of Inhibition
Disulfiram functions as an irreversible inhibitor of ALDH enzymes.[3][6] Its mechanism of action involves the covalent modification of a critical cysteine residue within the enzyme's active site.[4][7] This modification, specifically carbamylation, renders the enzyme inactive.[4][8] It is important to note that Disulfiram is rapidly metabolized in vivo, and its metabolites, such as S-methyl N,N-diethylthiocarbamate (MeDTC) sulfoxide and MeDTC sulfone, are also potent irreversible inhibitors of ALDH isoforms.[3][9] The irreversible nature of this inhibition means that restoration of enzyme activity requires the synthesis of new enzyme molecules.[6]
The structural differences in the substrate-binding tunnels between ALDH1a1 and ALDH2 are believed to contribute to the selective inhibition by Disulfiram and its derivatives. ALDH1a1 possesses a larger substrate tunnel compared to ALDH2, which may allow for more favorable binding and interaction with inhibitors.[4][8][10]
Figure 1: Simplified pathway of ALDH inhibition by Disulfiram and its metabolites.
Experimental Protocols
The determination of IC50 values for ALDH inhibition by Disulfiram is typically performed using an in vitro enzyme activity assay. The following is a generalized protocol based on common methodologies.
Objective: To measure the enzymatic activity of ALDH1a1 and ALDH2 in the presence of varying concentrations of Disulfiram to determine the IC50 values.
Materials:
-
Recombinant human ALDH1a1 and ALDH2 enzymes
-
Disulfiram
-
Assay Buffer (e.g., potassium phosphate buffer, pH 8.0)
-
Substrate (e.g., Acetaldehyde)
-
Cofactor (NAD+)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Disulfiram in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the Disulfiram stock solution in assay buffer to create a range of inhibitor concentrations.
-
Prepare solutions of the ALDH enzyme, substrate, and NAD+ in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the ALDH enzyme solution to each well.
-
Add the various concentrations of the Disulfiram dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (Acetaldehyde) and cofactor (NAD+) to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 340 nm.[11] The increase in absorbance is due to the reduction of NAD+ to NADH, which is proportional to the ALDH enzyme activity.
-
Alternatively, a colorimetric probe that reacts with NADH can be used, with absorbance measured at a different wavelength (e.g., 450 nm).[12][13]
-
Measurements are typically taken in a kinetic mode (every 1-2 minutes) for a set duration (e.g., 20-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each Disulfiram concentration from the linear portion of the kinetic curve.
-
Normalize the activity rates to the control (no inhibitor) to determine the percentage of inhibition for each Disulfiram concentration.
-
Plot the percentage of inhibition against the logarithm of the Disulfiram concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of Disulfiram that causes 50% inhibition of the enzyme activity.
-
Figure 2: Workflow for determining the IC50 of Disulfiram on ALDH isoforms.
References
- 1. Disulfiram | TETD | ALDH inhibitor | TargetMol [targetmol.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are ALDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Overview--in vitro inhibition of aldehyde dehydrogenase by disulfiram and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of new disulfiram analogues as ALDH1a1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Disulfiram Transcends ALDH Inhibitory Activity When Targeting Ovarian Cancer Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Disulfiram and Other ALDH Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The aldehyde dehydrogenase (ALDH) superfamily of enzymes, particularly the ALDH1A isoforms, has emerged as a critical target in oncology. Elevated ALDH activity is a hallmark of cancer stem cells (CSCs), contributing to therapeutic resistance, tumor progression, and metastasis. Disulfiram, an FDA-approved drug for alcoholism treatment, has been repurposed for its anti-cancer properties, primarily attributed to its inhibition of ALDH. This guide provides an objective comparison of Disulfiram with other notable ALDH inhibitors in preclinical cancer models, supported by experimental data, detailed protocols, and pathway visualizations.
Overview of ALDH Inhibitors
Disulfiram acts as a broad-spectrum, irreversible inhibitor of ALDH isozymes.[1][2] Its anti-cancer effects are multifaceted, extending beyond simple ALDH inhibition to include proteasome inhibition, induction of oxidative stress, and interference with key signaling pathways.[3] In contrast, newer ALDH inhibitors have been developed with varying degrees of isoform specificity, aiming for enhanced potency and reduced off-target effects. This comparison focuses on Disulfiram alongside representative examples of both broad-spectrum and isoform-specific inhibitors that have been evaluated in preclinical cancer models.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data on the efficacy of Disulfiram and other ALDH inhibitors in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of ALDH Inhibitors Against Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | IC50 Value(s) | Key Findings |
| Disulfiram | Ovarian Cancer | A2780 | ~1.5 µM | Comparable in vitro activity to Cisplatin.[4] |
| Glioblastoma | Patient-derived GSCs | 31.1 nM (average) | Potent inhibitor across multiple patient samples.[5] | |
| Pancreatic Cancer | CFPAC-1 | 10 µM (induces apoptosis) | Induces apoptosis and reduces ALDH1A1 protein levels.[6] | |
| Prostate Cancer | DU145 | 7 µM | Demonstrates cytotoxic activity.[1] | |
| NCT-505 & NCT-506 | Ovarian Cancer | OV90, OVCAR3, OVCAR8 | Variable | Did not consistently show selective targeting of tumor-initiating cells compared to Disulfiram.[7] |
| DIMATE | Acute Myeloid Leukemia | AML cell lines | 1-15 µM | Shows selective cytotoxicity against leukemic stem cells.[8] |
| Breast Cancer | MDAMB231 | - | Reduced tumor growth in vivo.[7] | |
| KS100 | Melanoma | UACC 903, 1205 Lu | 3.7 µM, 2.1 µM | Induces apoptosis and G2/M cell cycle arrest.[9] |
| Multiple Myeloma | NCIH929, U266, etc. | 0.3-2.1 µM | Potent anti-proliferative activity.[9] | |
| Aldi-6 | Head and Neck Squamous Cell Carcinoma | SCC4 | - | Decreases cell viability and sensitizes cells to cisplatin.[10] |
GSCs: Glioblastoma Stem Cells
Table 2: In Vivo Efficacy of ALDH Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| Disulfiram | Breast Cancer | Nude mice with MDA-MB-231 xenografts | Not specified | 74% | Associated with in vivo proteasome inhibition and apoptosis induction.[11][12] |
| Pancreatic Cancer | Mice with CFPAC-1 xenografts | 300 mg/m², P.O. | Significant delay in tumor growth | Reduced the frequency of ALDH1A1 positive cancer cells.[13] | |
| NanoKS100 | Melanoma | Xenograft mouse models | Intravenous administration | ~65% | No observed organ-related toxicities.[14][15][16] |
| DIMATE | Breast Cancer | Mice with MDAMB231-GFP xenografts | 20 mg/kg | 32% | Reduced tumor growth.[7] |
| Aldi-6 (+ Cisplatin) | Head and Neck Squamous Cell Carcinoma | Mice with SCC4 xenografts | 40 µ g/tumor/day (intra-tumoral) | Greater reduction than cisplatin alone | Combination therapy showed enhanced efficacy.[17][18] |
Mechanisms of Action and Signaling Pathways
The anti-cancer activity of ALDH inhibitors stems from their ability to disrupt critical cellular processes, particularly in cancer stem cells.
Disulfiram's Multifaceted Attack: Disulfiram's primary mechanism involves the irreversible inhibition of ALDH, leading to an accumulation of cytotoxic aldehydes.[19] However, its efficacy is significantly enhanced by the presence of copper, with which it forms a complex (CuET). This complex inhibits the p97/VCP segregase adapter NPL4, leading to proteotoxic stress and apoptosis.[20][21] Furthermore, Disulfiram can induce reactive oxygen species (ROS) generation and inhibit the NF-κB signaling pathway.
dot
Caption: Disulfiram's multi-pronged anti-cancer mechanism.
Novel ALDH Inhibitors: Newer inhibitors often exhibit more targeted mechanisms.
-
KS100/NanoKS100: This multi-isoform inhibitor potently targets ALDH1A1, ALDH2, and ALDH3A1.[15][16] Its mechanism involves a significant reduction in total cellular ALDH activity, leading to increased ROS generation, lipid peroxidation, and accumulation of toxic aldehydes, ultimately triggering apoptosis and autophagy.[15][16][22]
-
DIMATE: An irreversible and competitive inhibitor of ALDH1 and ALDH3 subfamilies, DIMATE promotes the accumulation of apoptogenic aldehydes, leading to apoptosis.[8][23]
-
Aldi-6: This novel small molecule inhibitor targets ALDH1A1, ALDH2, and ALDH3A1.[10] Its anti-cancer effect is linked to the sensitization of cancer cells to conventional chemotherapy like cisplatin by inhibiting ALDH-mediated detoxification.[17][18]
dot
Caption: Mechanisms of action for novel ALDH inhibitors.
Experimental Protocols
Standardized assays are crucial for the evaluation and comparison of ALDH inhibitors. Below are detailed methodologies for key in vitro experiments.
ALDEFLUOR™ Assay for ALDH Activity
This assay is widely used to identify and isolate cells with high ALDH activity.
dot
Caption: ALDEFLUOR™ assay experimental workflow.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from cell culture or primary tumor tissue.[10]
-
Cell Concentration: Resuspend cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Control and Test Samples: For each sample, prepare a "test" and a "control" tube. To the "control" tube, add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).[10]
-
Substrate Addition: Add the activated ALDEFLUOR™ reagent (BAAA) to the "test" tube. Immediately mix and transfer half of the cell suspension to the "control" tube.[10]
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.[16]
-
Cell Pelleting and Resuspension: Centrifuge the cells and resuspend the pellet in cold ALDEFLUOR™ Assay Buffer.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.[10]
Sphere Formation Assay for Cancer Stem Cell Self-Renewal
This assay assesses the self-renewal capacity of CSCs, a key functional hallmark.
dot
Caption: Sphere formation assay experimental workflow.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension.[14]
-
Plating: Seed cells at a low density (e.g., 500-2000 cells/mL) in serum-free sphere formation medium in ultra-low attachment plates.[1][14] The medium is typically supplemented with growth factors such as EGF and bFGF.
-
Treatment: Add the ALDH inhibitor of interest at various concentrations to the wells.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2.[14]
-
Quantification: Count the number of spheres (typically >50 µm in diameter) in each well using an inverted microscope.[14]
-
Analysis: Calculate the Sphere Formation Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.[1]
Conclusion
Disulfiram remains a compelling anti-cancer agent due to its broad-spectrum ALDH inhibition and its multifaceted mechanisms of action that extend beyond this primary target. Preclinical data consistently demonstrate its potency in various cancer models. However, the development of novel, more specific ALDH inhibitors like KS100, DIMATE, and Aldi-6 offers the potential for improved therapeutic windows and combination strategies. While direct comparative data is limited, the available evidence suggests that both broad-spectrum and targeted ALDH inhibition are valid and promising strategies in oncology. The choice between a broad-spectrum inhibitor like Disulfiram and a more targeted agent will likely depend on the specific cancer type, its ALDH isoform expression profile, and the potential for synergistic combinations with other therapies. Further head-to-head preclinical studies are warranted to delineate the optimal clinical applications for these promising anti-cancer agents.
References
- 1. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpls.org [wjpls.org]
- 4. US researchers present new ALDH inhibitors | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. DIMATE | ALDH1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aldi-6 | ALDH inhibitor | Probechem Biochemicals [probechem.com]
- 10. Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invent.psu.edu [invent.psu.edu]
- 14. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Targeting aldehyde dehydrogenase activity in head and neck squamous cell carcinoma with a novel small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Evaluating Disulfiram in Combination with Naltrexone for Co-Occurring Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of co-occurring substance use disorders and other psychiatric conditions presents a significant clinical challenge. This guide provides a comprehensive evaluation of a combination pharmacotherapy, disulfiram and naltrexone, for the treatment of these complex patient populations. Through an objective comparison with alternative treatments, supported by experimental data, this document aims to inform research and drug development in the field of addiction medicine.
Executive Summary
The combination of disulfiram, an aldehyde dehydrogenase inhibitor, and naltrexone, an opioid receptor antagonist, has been investigated as a promising approach for individuals with co-occurring alcohol and cocaine dependence, as well as those with alcohol dependence and comorbid psychiatric disorders such as depression and post-traumatic stress disorder (PTSD). Clinical studies suggest that this combination therapy may offer advantages in promoting abstinence and reducing substance use, although efficacy can vary depending on the specific co-occurring condition. This guide will delve into the quantitative outcomes of key clinical trials, detail the experimental protocols employed, and visualize the underlying pharmacological mechanisms and study workflows.
Comparative Efficacy of Disulfiram and Naltrexone Combination Therapy
The following tables summarize the key quantitative findings from pivotal clinical trials evaluating the combination of disulfiram and naltrexone for various co-occurring disorders.
Table 1: Efficacy in Co-Occurring Alcohol and Cocaine Dependence
| Outcome Measure | Placebo | Disulfiram (250 mg/day) | Naltrexone (100 mg/day) | Disulfiram + Naltrexone |
| Achieved ≥ 3 Consecutive Weeks of Abstinence from Cocaine and Alcohol (%) | 15.0% | 17.0% | 17.3% | 34.7% * |
| Source: Pettinati et al., 2008[1][2] | p < .05 compared to other groups |
Table 2: Efficacy in Alcohol Dependence with Comorbid Psychiatric Disorders (General)
| Outcome Measure | Placebo | Active Medication (Disulfiram, Naltrexone, or Combination) |
| Consecutive Weeks of Abstinence | Lower | Significantly Higher |
| Alcohol Craving | Higher | Significantly Lower |
| Source: Petrakis et al., 2005[3] | p-values not specified in abstract |
Table 3: Efficacy in Alcohol Dependence with Comorbid Post-Traumatic Stress Disorder (PTSD)
| Outcome Measure | Placebo | Active Medication (Disulfiram, Naltrexone, or Combination) |
| Alcohol Use Outcomes | Less Favorable | Better Outcomes * |
| Source: Petrakis et al., 2006[4] | p-values not specified in abstract |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of clinical research. Below are the protocols for the key studies cited.
Protocol 1: Treatment of Co-Occurring Cocaine and Alcohol Dependence (Pettinati et al., 2008)[1][2][5][6]
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.
-
Participants: 208 treatment-seeking individuals meeting DSM-IV criteria for both cocaine and alcohol dependence.
-
Inclusion Criteria: In the past 30 days, subjects used at least $100 worth of cocaine and consumed a minimum of 12 standard alcoholic drinks per week, with at least four days of consuming four or more drinks.
-
Exclusion Criteria: Current use of other substances (except nicotine), unstable medical or psychiatric conditions.
-
Randomization: Participants were randomly assigned to one of four groups:
-
Disulfiram (250 mg/day) + Placebo
-
Naltrexone (100 mg/day) + Placebo
-
Disulfiram (250 mg/day) + Naltrexone (100 mg/day)
-
Dual Placebo
-
-
Treatment Duration: 11 weeks.
-
Primary Outcome Measures: In-trial abstinence from cocaine (verified by urine drug screens) and alcohol (self-report).
-
Secondary Outcome Measures: Weeks of consecutive abstinence.
-
Concurrent Therapy: All participants received twice-weekly cognitive-behavioral therapy.
Protocol 2: Treatment of Alcohol Dependence with Comorbid Psychiatric Disorders (Petrakis et al., 2005 & 2006)[3][4][7]
-
Study Design: A 12-week, multi-site, randomized trial with a four-group design.
-
Participants: 254 veterans with a current DSM-IV Axis I psychiatric disorder and comorbid alcohol dependence.
-
Inclusion Criteria: Diagnosis of a major Axis I psychiatric disorder and alcohol dependence.
-
Exclusion Criteria: Unstable psychotic symptoms, serious current psychiatric symptoms (e.g., suicidal ideation), or medical conditions contraindicating the use of naltrexone or disulfiram.
-
Randomization:
-
Open-label randomization to either disulfiram (250 mg/day) or no disulfiram.
-
Double-blind randomization to either naltrexone (50 mg/day) or placebo.
-
This resulted in four treatment groups:
-
Naltrexone alone
-
Placebo alone
-
Disulfiram + Naltrexone
-
Disulfiram + Placebo
-
-
-
Treatment Duration: 12 weeks.
-
Primary Outcome Measures: Measures of alcohol use.
-
Secondary Outcome Measures: Psychiatric symptoms, alcohol craving, gamma-glutamyltransferase (GGT) levels, and adverse events. For the PTSD sub-study, the Clinician-Administered PTSD Scale (CAPS) was used.
Signaling Pathways and Experimental Workflow
Visualizing the mechanisms of action and the flow of a clinical trial can provide a deeper understanding of the research.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for disulfiram and naltrexone.
Caption: Disulfiram's mechanism of action in alcohol and dopamine metabolism.
Caption: Naltrexone's mechanism of action in the brain's reward pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating combination pharmacotherapy.
Caption: Generalized workflow of a randomized controlled clinical trial.
Conclusion
The combination of disulfiram and naltrexone demonstrates potential as a valuable therapeutic strategy for specific populations with co-occurring disorders, particularly for enhancing abstinence in individuals with both alcohol and cocaine dependence. However, the evidence for a synergistic effect in patients with alcohol dependence and comorbid psychiatric conditions like depression or PTSD is less clear, with studies suggesting that active medications, in general, are superior to placebo.[3][4]
Future research should focus on larger, well-controlled trials to further delineate the specific patient profiles that would most benefit from this combination therapy. Additionally, investigations into optimal dosing strategies and the long-term efficacy and safety of this combined approach are warranted. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a foundation for such future endeavors in the development of more effective treatments for co-occurring disorders.
References
- 1. bmj.com [bmj.com]
- 2. CONSORT 2025: Setting New Standards for Clinical Trial Reporting | Conexiant [conexiant.com]
- 3. Naltrexone and disulfiram in patients with alcohol dependence and comorbid psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltrexone and disulfiram in patients with alcohol dependence and comorbid post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
